molecular formula C24H26N2O4 B193039 (-)-Carvedilol CAS No. 95094-00-1

(-)-Carvedilol

カタログ番号: B193039
CAS番号: 95094-00-1
分子量: 406.5 g/mol
InChIキー: OGHNVEJMJSYVRP-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Carvedilol is the therapeutically active enantiomer of the non-selective beta-adrenergic receptor blocker Carvedilol, which is clinically used for heart failure with reduced ejection fraction (HFrEF), hypertension, and left ventricular dysfunction post-myocardial infarction . Its primary research value lies in its unique dual mechanism of action; the (S)-enantiomer is responsible for the potent blockade of both beta-1 and beta-2 adrenergic receptors, while also contributing to the antagonism of alpha-1 adrenergic receptors . This combined activity results in a research tool that can simultaneously reduce heart rate and cardiac contractility via beta-blockade, and decrease peripheral vascular resistance through alpha-1-blockade, making it invaluable for studying hemodynamics and cardiac workload in experimental models of cardiovascular disease . Beyond its receptor antagonism, (S)-Carvedilol is investigated for its pleiotropic effects, which include potent antioxidant properties that trap free radicals and decrease oxidative stress, as well as anti-proliferative effects on vascular smooth muscle cells . Researchers utilize this compound to explore pathways in heart failure pathophysiology, vascular remodeling, and the modulation of the renin-angiotensin-aldosterone system (RAAS) under controlled experimental conditions . Its application extends to basic pharmacological studies on adrenergic receptor specificity and signal transduction.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241749
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95094-00-1
Record name (-)-Carvedilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95094-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvedilol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095094001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW13D96IND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereospecific Mechanisms of Carvedilol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a third-generation beta-blocker, is administered clinically as a racemic mixture of its two enantiomers, S(-)-Carvedilol and R(+)-Carvedilol. These stereoisomers exhibit distinct pharmacological profiles that collectively contribute to carvedilol's therapeutic efficacy in cardiovascular diseases. This technical guide provides an in-depth exploration of the differential mechanisms of action of S(-)- and R(+)-Carvedilol, focusing on their receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. A key aspect of carvedilol's unique pharmacology is its biased agonism, which is also explored in detail.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic receptor blocking activity.[1][2] It is this dual action that contributes to its efficacy in treating conditions such as hypertension and heart failure.[1][3] Carvedilol is a chiral molecule and exists as a racemic mixture of S(-)- and R(+)-enantiomers.[4][5] The stereochemistry of these enantiomers plays a critical role in their interaction with adrenergic receptors and subsequent signaling cascades. This guide will dissect the individual contributions of each enantiomer to the overall pharmacological effect of racemic carvedilol.

Receptor Binding Affinity and Selectivity

The differential effects of S(-)- and R(+)-Carvedilol begin at the receptor level. Their binding affinities for alpha- and beta-adrenergic receptors have been quantified through various studies, primarily using radioligand binding assays.

Data Presentation: Receptor Binding Affinities

The following tables summarize the binding affinities (Ki and Kd values) of Sthis compound and R(+)-Carvedilol for β1, β2, and α1-adrenergic receptors. Lower values indicate higher binding affinity.

Table 1: Binding Affinities of Carvedilol Enantiomers at Beta-Adrenergic Receptors

EnantiomerReceptorBinding Affinity (Ki, nM)Reference
Sthis compoundβ11.1[6]
R(+)-Carvedilolβ115.3[6]
Sthis compoundβ20.40[6]
R(+)-Carvedilolβ226.1[6]

Table 2: Binding Affinities of Carvedilol Enantiomers at Alpha-1 Adrenergic Receptors

EnantiomerReceptorBinding Affinity (Kd, nmol/L)Reference
Sthis compoundα114[7]
R(+)-Carvedilolα116[7]

Key Findings:

  • Beta-Adrenergic Receptors: Sthis compound is a potent antagonist at both β1 and β2-adrenergic receptors, with significantly higher affinity than R(+)-Carvedilol.[6] The S(-) enantiomer is primarily responsible for the beta-blocking activity of racemic carvedilol.[3]

  • Alpha-1 Adrenergic Receptors: Both S(-) and R(+) enantiomers exhibit comparable high affinity for the α1-adrenergic receptor, indicating that both contribute to the vasodilatory effects of carvedilol.[7]

Downstream Signaling Pathways

The interaction of carvedilol enantiomers with adrenergic receptors initiates complex downstream signaling events. A notable feature of carvedilol is its "biased agonism," where it differentially modulates G-protein-dependent and β-arrestin-dependent signaling pathways.[4][8]

G-Protein-Dependent Signaling: Inverse Agonism

In the canonical G-protein signaling pathway, β-adrenergic receptor activation leads to the stimulation of adenylyl cyclase by the Gs alpha subunit, resulting in the production of cyclic AMP (cAMP). Carvedilol, particularly the S(-) enantiomer, acts as an inverse agonist at the β2-adrenergic receptor.[4] This means that it not only blocks the receptor but also reduces its basal, constitutive activity, leading to a decrease in intracellular cAMP levels.[4]

Gs_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol b2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ) b2AR->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC ATP ATP cAMP cAMP AC->cAMP Inhibited PKA PKA cAMP->PKA Inhibited Activation CellularResponse Cellular Response PKA->CellularResponse Reduced Carvedilol Sthis compound Carvedilol->b2AR Inverse Agonism (Inhibition)

Canonical Gs-protein signaling pathway and the inverse agonism of Sthis compound.
β-Arrestin-Dependent Signaling: Biased Agonism

While inhibiting Gs-protein signaling, carvedilol has been shown to activate β-arrestin-mediated pathways.[4] This is a hallmark of biased agonism. Upon binding of carvedilol, the β2-adrenergic receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can then act as a scaffold for other signaling proteins, leading to the activation of pathways such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4][9] This β-arrestin-mediated signaling is thought to contribute to some of the cardioprotective effects of carvedilol.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol b2AR β2-Adrenergic Receptor GRK GRK b2AR->GRK Recruitment bArrestin β-Arrestin b2AR->bArrestin Recruitment GRK->b2AR Phosphorylation ERK_cascade ERK1/2 Signaling Cascade bArrestin->ERK_cascade Activation Cardioprotection Cardioprotection ERK_cascade->Cardioprotection Carvedilol Carvedilol Carvedilol->b2AR Binding

Carvedilol-induced β-arrestin-dependent signaling pathway.
G-Protein Coupling Switch

Emerging evidence suggests that carvedilol can induce a switch in G-protein coupling for the β1-adrenergic receptor, from the canonical Gs to Gi.[5][10] This switch to Gi-mediated signaling can activate downstream pathways, such as the PI3K-Akt-NOS3 cascade, leading to the production of cGMP and promoting cardiac contractility.[6][7] This represents another layer of complexity in carvedilol's mechanism of action and may contribute to its beneficial effects in heart failure.

Gi_Coupling_Switch Carvedilol Carvedilol b1AR β1-Adrenergic Receptor Carvedilol->b1AR Gs Gs Protein b1AR->Gs Inhibits Coupling Gi Gi Protein b1AR->Gi Promotes Coupling PI3K_Akt PI3K-Akt Pathway Gi->PI3K_Akt Activates NOS3 NOS3 PI3K_Akt->NOS3 Activates cGMP cGMP Production NOS3->cGMP Contractility Cardiac Contractility cGMP->Contractility

Carvedilol-induced Gs-to-Gi coupling switch at the β1-adrenergic receptor.

Experimental Protocols

The characterization of the stereospecific actions of carvedilol enantiomers relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of S(-)- and R(+)-Carvedilol for adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor of interest (e.g., β1, β2, or α1) in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β-receptors or [3H]-prazosin for α1-receptors).

    • Add increasing concentrations of the unlabeled competitor ligand (Sthis compound or R(+)-Carvedilol).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol for β-receptors).

    • Add the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep assay Binding Assay (Radioligand + Competitor + Membranes) prep->assay incubation Incubation to Equilibrium assay->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay

Objective: To measure the effect of S(-)- and R(+)-Carvedilol on intracellular cAMP levels, demonstrating inverse agonism.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 cells) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat the cells with varying concentrations of Sthis compound, R(+)-Carvedilol, a known agonist (e.g., isoproterenol) as a positive control, and vehicle as a negative control.

    • For Gi-coupled receptor analysis, cells can be co-stimulated with forskolin to induce cAMP production.

    • Incubate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the ligand concentration to generate dose-response curves.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the β-adrenergic receptor upon treatment with carvedilol enantiomers.

Methodology (using PathHunter® Assay as an example):

  • Cell Line:

    • Use a commercially available cell line (e.g., PathHunter®) that co-expresses the β-adrenergic receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating and Ligand Treatment:

    • Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

    • Prepare serial dilutions of Sthis compound, R(+)-Carvedilol, and a positive control agonist.

    • Add the diluted ligands to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Detection:

    • Add the PathHunter® detection reagents, which contain the substrate for the complemented enzyme.

    • Incubate at room temperature for 60 minutes to allow for signal development.

  • Measurement and Analysis:

    • Measure the chemiluminescent signal using a luminometer.

    • Plot the signal intensity against the logarithm of the ligand concentration to generate dose-response curves and determine EC50 values.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the ERK1/2 signaling pathway by carvedilol enantiomers.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the β-adrenergic receptor in 6-well plates.

    • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with Sthis compound, R(+)-Carvedilol, a positive control (e.g., EGF), and vehicle for a specific time course (e.g., 5, 10, 15 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Western_Blot_Workflow start Start culture Cell Culture & Treatment start->culture lysis Cell Lysis & Protein Quantification culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-ERK1/2) Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Normalization detection->analysis end End analysis->end

References

Pharmacological Properties of Carvedilol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart failure.[1][2] It is administered clinically as a racemic mixture of two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol, which possess distinct pharmacological profiles.[1][3] The (S)-enantiomer is a potent antagonist of both β- and α1-adrenergic receptors, while the (R)-enantiomer exhibits significant α1-adrenergic receptor blockade with very weak β-blocking activity.[3][4][5] This stereoselectivity in receptor interaction and subsequent signaling pathways is critical for understanding the overall therapeutic efficacy and unique clinical benefits of racemic carvedilol. This guide provides an in-depth analysis of the pharmacological properties of each enantiomer, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Adrenergic Receptor Binding and Functional Activity

The differential effects of the carvedilol enantiomers are most pronounced at the adrenergic receptors. The (S)-enantiomer is primarily responsible for the β-blockade, whereas both enantiomers contribute to the α1-blockade.[4]

Receptor Binding Affinity

The affinity of each enantiomer for β1-, β2-, and α1-adrenergic receptors is typically determined through radioligand binding assays.

EnantiomerReceptorDissociation Constant (KB or Kd) (nM)
(S)-(-)-Carvedilol β1-Adrenoceptor0.4[6]
α1-Adrenoceptor14[6]
(R)-(+)-Carvedilol β1-Adrenoceptor~45[6]
α1-Adrenoceptor16[6]

Table 1: Comparative receptor binding affinities of Carvedilol enantiomers.

As shown in the table, (S)-Carvedilol is over 100-fold more potent than (R)-Carvedilol at the β1-adrenoceptor.[6] In contrast, both enantiomers display nearly identical, potent binding affinity for the α1-adrenoceptor.[6][7]

Functional Activity

β-Adrenergic Blockade

The β-blocking activity, crucial for reducing heart rate and contractility, resides almost exclusively with the (S)-enantiomer.[4][5] This is demonstrated in functional assays that measure the inhibition of agonist-stimulated responses. For instance, in guinea pig atrial preparations, (S)-Carvedilol competitively antagonizes the positive chronotropic effects of isoproterenol (a β-agonist).[6] Human studies confirm that only (S)-carvedilol is responsible for β-blockade, significantly decreasing heart rate and systolic blood pressure during exercise.[5]

α1-Adrenergic Blockade

Both the (R) and (S) enantiomers are approximately equipotent in their ability to block α1-adrenoceptors.[8][9] This action leads to vasodilation and a reduction in peripheral resistance, contributing to carvedilol's antihypertensive effects.[10] In rabbit aorta preparations, both enantiomers produced equal antagonism of norepinephrine-induced vasoconstriction.[6] The (R)-enantiomer's primary action is as an α1-blocker, which can lead to a physiological reflex increase in sympathetic tone and heart rate when administered alone.

Signaling Pathways

The interaction of carvedilol enantiomers with adrenergic receptors initiates distinct intracellular signaling cascades. The canonical pathways for β- and α1-receptors are well-established, but carvedilol also exhibits unique, biased signaling properties.

Canonical β-Adrenergic Receptor Signaling and Inhibition by (S)-Carvedilol

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by an agonist like norepinephrine, activate the Gs protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), resulting in increased heart rate and contractility. (S)-Carvedilol, as a competitive antagonist, blocks this pathway.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Contractility & Heart Rate PKA->Response Phosphorylates Targets Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates S_Carvedilol (S)-Carvedilol S_Carvedilol->Receptor Blocks

Canonical β-Adrenergic Signaling Inhibition by (S)-Carvedilol.
Biased Signaling and β-Arrestin Pathway

Interestingly, carvedilol has been shown to be a "biased agonist." While it acts as an antagonist (or inverse agonist) for Gs-protein-mediated signaling, it can simultaneously stimulate β-arrestin-mediated pathways.[11][12][13] This unique property is not shared by all β-blockers and may contribute to carvedilol's particular efficacy in heart failure.[11] This β-arrestin signaling can lead to the activation of kinases like ERK1/2 and transactivation of the epidermal growth factor receptor (EGFR), promoting cardioprotective effects.[11][14]

Biased_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor GRK GRK Receptor->GRK Recruits Arrestin β-Arrestin Receptor->Arrestin Recruits Gs_Pathway Gs-Protein Pathway (cAMP Production) Receptor->Gs_Pathway Blocks GRK->Receptor Phosphorylates ERK ERK1/2 Activation Arrestin->ERK Activates Cardioprotection Cardioprotective Effects ERK->Cardioprotection Carvedilol Carvedilol Carvedilol->Receptor

Carvedilol-Induced Biased Signaling via β-Arrestin.

Additional Pharmacological Properties

Beyond adrenoceptor blockade, carvedilol enantiomers possess other properties that contribute to their therapeutic profile.

Antioxidant Activity

Carvedilol has demonstrated antioxidant properties, including the suppression of lipid peroxidation and superoxide generation.[15][16] This activity is attributed to the carbazole moiety and is present in both the (R) and (S) enantiomers.[15] However, recent studies suggest that the parent compound, carvedilol, has negligible direct radical-inhibiting activity. Instead, its phenolic metabolites (e.g., 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol) are potent antioxidants, with activity superior to carvedilol itself.[17][18][19]

Ryanodine Receptor (RyR2) Stabilization

Both racemic carvedilol and the non-β-blocking (R)-enantiomer can directly interact with and stabilize the cardiac ryanodine receptor (RyR2).[20] This action suppresses spontaneous Ca2+ waves in cardiomyocytes, which can trigger arrhythmias.[20][21] This provides a β-blockade-independent anti-arrhythmic mechanism, suggesting that (R)-Carvedilol could offer arrhythmia protection without the adverse effects of bradycardia and hypotension associated with β-blockade.[20]

Pharmacokinetics

The enantiomers of carvedilol exhibit stereoselective pharmacokinetics, primarily due to differences in first-pass metabolism in the liver.[22][23]

Parameter(S)-(-)-Carvedilol(R)-(+)-CarvedilolNote
Peak Plasma Concentration (Cmax) LowerHigher (approx. 2.6x)After oral administration of racemate[23]
Area Under the Curve (AUC) LowerHigher (approx. 2.8x)After oral administration of racemate[23]
Total Clearance (Healthy Subjects) ~45.9 L/h~33.1 L/hReflects faster metabolism of (S)-enantiomer[24]
Elimination Half-life ~4 to 7 hours (for racemate)~4 to 7 hours (for racemate)[22][25]

Table 2: Comparative Pharmacokinetic Parameters of Carvedilol Enantiomers in Humans.

After oral administration of the racemic mixture, the plasma concentrations of the (R)-enantiomer are significantly higher than those of the (S)-enantiomer.[9][23] This is attributed to a greater intrinsic clearance and lower plasma protein binding of the (S)-enantiomer during its first pass through the liver.[23] Carvedilol is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9.[8][24]

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of (R)- and (S)-Carvedilol for β1- and α1-adrenergic receptors.[26]

  • Materials:

    • Cell membranes expressing the target human adrenergic receptor (e.g., from transfected HEK293 or CHO cells).[26]

    • A specific radioligand (e.g., [3H]-prazosin for α1, [125I]-iodocyanopindolol or [3H]-dihydroalprenolol for β receptors).[26]

    • Test compounds: (R)- and (S)-Carvedilol.

    • Assay buffer (e.g., Tris-HCl with MgCl2).[26]

    • 96-well filter plates and a cell harvester.[26]

  • Methodology:

    • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., S-Carvedilol). A parallel incubation is run with a high concentration of a non-labeled antagonist to determine non-specific binding.

    • Separation: The reaction is terminated by rapid filtration through the filter plates, separating the membrane-bound radioligand from the unbound radioligand.

    • Washing: Filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.[26]

    • Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.[26]

    • Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[26]

Binding_Assay cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Mix Membranes, Radioligand, & Test Compound B Incubate to Reach Equilibrium A->B C Rapid Filtration (Separate Bound/ Unbound) B->C D Scintillation Counting C->D E Calculate IC50 & Ki D->E

Workflow for a Radioligand Receptor Binding Assay.
cAMP Functional Assay

This assay measures the functional consequence of β-receptor antagonism.

  • Objective: To determine the potency (IC50) of (R)- and (S)-Carvedilol in inhibiting agonist-stimulated cAMP production.[26]

  • Materials:

    • Whole cells expressing the target β-receptor (e.g., HEK293 cells).[26]

    • A β-agonist (e.g., Isoproterenol).[26]

    • Test compounds: (R)- and (S)-Carvedilol.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[26]

    • cAMP assay kit (e.g., HTRF, ELISA).[26]

  • Methodology:

    • Pre-incubation: Cells are treated with varying concentrations of the antagonist (e.g., S-Carvedilol) in the presence of a phosphodiesterase inhibitor.[26]

    • Stimulation: A fixed concentration of the agonist (Isoproterenol) is added to stimulate adenylyl cyclase and cAMP production.[26]

    • Lysis and Detection: After a set time, cells are lysed, and the intracellular cAMP levels are measured using the chosen assay kit.[26]

    • Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of the antagonist to determine the IC50.[26]

Conclusion

The pharmacological profile of carvedilol is a composite of the distinct actions of its (S) and (R) enantiomers. The (S)-enantiomer is the primary source of the potent β-adrenergic blockade, while both enantiomers contribute equally to α1-adrenergic blockade. This unique combination of non-selective β-blockade and vasodilatory α1-blockade within a single racemic compound provides a clear rationale for its clinical use. Furthermore, emerging research into ancillary properties, such as β-arrestin biased agonism and RyR2 stabilization, highlights additional mechanisms that may contribute to carvedilol's pronounced therapeutic benefits, particularly in heart failure. A thorough understanding of these stereoselective properties is essential for the continued development and optimization of cardiovascular therapies.

References

An In-depth Technical Guide to (-)-Carvedilol: A Non-Selective Beta-Blocker with Alpha-1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of (-)-Carvedilol, a third-generation beta-blocker renowned for its unique dual mechanism of action. This document delves into its core pharmacology, detailing its interactions with adrenergic receptors, the resultant signaling cascades, and the experimental methodologies used to elucidate these properties.

Core Concepts: Dual Adrenergic Receptor Antagonism

Carvedilol is a non-selective antagonist of beta-adrenergic receptors (β1 and β2) and a competitive antagonist of alpha-1 adrenergic receptors (α1).[1][2][3] This dual action contributes to its clinical efficacy in treating cardiovascular conditions like heart failure and hypertension.[1][4] The vasodilatory effect, primarily mediated by α1-blockade, reduces peripheral resistance, while the β-blockade component mitigates reflex tachycardia and provides cardioprotective effects.[2][5]

Carvedilol is administered as a racemic mixture of two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol. The β-blocking activity resides almost exclusively in the (S)-(-)-enantiomer, whereas both enantiomers exhibit comparable α1-blocking potency.[6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Carvedilol and its enantiomers at adrenergic receptors.

Receptor SubtypeLigandBinding Affinity (Ki/Kd in nM)Reference
β1-adrenergicRacemic Carvedilol~4-5 (Kd)[8]
β1-adrenergicThis compoundData not consistently available in searched results
β2-adrenergicRacemic CarvedilolData not consistently available in searched results
α1-adrenergicRacemic CarvedilolData not consistently available in searched results

Note: Specific Ki values for the individual enantiomers at each receptor subtype are not consistently reported across the reviewed literature. The available data indicates that racemic carvedilol has high affinity for β1 receptors.[8]

Functional AssayParameterValueReference
β1-adrenoceptor antagonism (in vitro)-logKB of this compound9.02[9]
β2-adrenoceptor antagonism (in vitro)-logKB of this compound10.13[9]
β1-blockade (in vivo, exercise-induced heart rate)EC50 for Sthis compound7.7 ng/mL[10]
α1-blockade (in vivo, pressor response to phenylephrine)-Reduced by Carvedilol[11]

Signaling Pathways

Carvedilol's interaction with adrenergic receptors initiates complex downstream signaling cascades. Beyond simple antagonism, Carvedilol is recognized as a "biased agonist," capable of selectively activating certain signaling pathways while inhibiting others.[12][13] A key aspect of this is the differential engagement of G-protein-dependent and β-arrestin-dependent pathways.

Beta-Adrenergic Receptor Signaling

At β-adrenergic receptors, particularly the β2 subtype, Carvedilol demonstrates inverse agonism towards the canonical Gs-adenylyl cyclase-cAMP pathway.[8] However, it has been shown to promote β-arrestin recruitment, leading to the activation of downstream pathways such as the ERK1/2 MAP kinase cascade.[8][14][15] There is ongoing debate in the scientific community regarding the precise mechanism, with some studies suggesting that G-protein activation (Gs or Gi) is a prerequisite for β-arrestin-mediated signaling by Carvedilol.[16][17]

Gprotein_BetaArrestin_Signaling cluster_membrane Cell Membrane cluster_Gs Gαs Pathway (Inhibited) cluster_beta_arrestin β-Arrestin Pathway (Activated) Beta_AR β-Adrenergic Receptor Gs Gαs Beta_AR->Gs Inverse Agonism Beta_Arrestin β-Arrestin Beta_AR->Beta_Arrestin Biased Agonism Carvedilol This compound Carvedilol->Beta_AR AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ERK ERK1/2 Beta_Arrestin->ERK

Canonical and Biased Signaling of this compound at β-Adrenergic Receptors.
Alpha-1 Adrenergic Receptor Signaling

The antagonism of α1-adrenergic receptors by both enantiomers of Carvedilol is a more straightforward competitive inhibition. This action blocks the binding of endogenous catecholamines like norepinephrine, preventing the activation of the Gq/11 pathway. This, in turn, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[10]

Alpha1_Signaling cluster_membrane Cell Membrane cluster_Gq Gαq Pathway (Inhibited) Alpha1_AR α1-Adrenergic Receptor Gq Gαq Alpha1_AR->Gq Carvedilol This compound Carvedilol->Alpha1_AR Antagonism Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

Antagonism of α1-Adrenergic Receptor Signaling by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of Carvedilol for adrenergic receptors.

  • Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for β1, β2, and α1-adrenergic receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

    • A specific radioligand for each receptor (e.g., [3H]-CGP12177 for β1, [125I]-Cyanopindolol for β2, [3H]-Prazosin for α1).

    • This compound solutions of varying concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the Carvedilol concentration.

    • Calculate the IC50 (the concentration of Carvedilol that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prepare_Membranes Prepare Cell Membranes with Adrenergic Receptors Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Data Analysis: Plot Competition Curve, Calculate IC50 and Ki Count->Analyze

Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of Carvedilol to inhibit Gs-mediated signaling.

  • Objective: To determine the potency of this compound in antagonizing agonist-stimulated cAMP production.

  • Materials:

    • Whole cells expressing β-adrenergic receptors.

    • A β-adrenergic agonist (e.g., Isoproterenol).

    • This compound solutions of varying concentrations.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of a β-agonist in the presence of a phosphodiesterase inhibitor.

    • Lyse the cells to release intracellular cAMP.

    • Measure the amount of cAMP in the cell lysates using a suitable detection kit.

    • Plot the cAMP concentration against the logarithm of the Carvedilol concentration.

    • Calculate the IC50 for the inhibition of agonist-stimulated cAMP production.

cAMP_Assay_Workflow Pre-incubate Pre-incubate Cells with This compound Stimulate Stimulate with β-agonist and PDE Inhibitor Pre-incubate->Stimulate Lyse Lyse Cells to Release cAMP Stimulate->Lyse Detect Measure cAMP Levels (e.g., ELISA, HTRF) Lyse->Detect Analyze Data Analysis: Plot Dose-Response Curve, Calculate IC50 Detect->Analyze

Workflow for cAMP Accumulation Assay.
ERK1/2 Phosphorylation Assay for Biased Agonism

This assay assesses the ability of Carvedilol to stimulate β-arrestin-mediated signaling.

  • Objective: To measure the phosphorylation of ERK1/2 in response to this compound stimulation.

  • Materials:

    • Whole cells expressing β-adrenergic receptors.

    • This compound solutions of varying concentrations.

    • Cell lysis buffer with phosphatase and protease inhibitors.

    • Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Western blotting apparatus and reagents or an ELISA-based detection system.

  • Procedure:

    • Serum-starve the cells to reduce basal ERK phosphorylation.

    • Treat the cells with varying concentrations of this compound for a specific time course.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer to a membrane (for Western blotting).

    • Probe the membrane with primary antibodies against p-ERK and total ERK.

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

    • Alternatively, use a plate-based ELISA or similar high-throughput method for detection.

ERK_Assay_Workflow Serum_Starve Serum-starve Cells Treat Treat with this compound Serum_Starve->Treat Lyse Lyse Cells and Collect Protein Treat->Lyse Detect Detect p-ERK and Total ERK (Western Blot or ELISA) Lyse->Detect Analyze Quantify and Normalize p-ERK/Total ERK Ratio Detect->Analyze

Workflow for ERK1/2 Phosphorylation Assay.

Conclusion

This compound's unique pharmacological profile as a non-selective beta-blocker with alpha-1 antagonism, coupled with its intriguing biased agonism, underscores its therapeutic importance. This guide provides a foundational understanding of its molecular interactions and the experimental frameworks used for its characterization. Further research into the nuanced aspects of its signaling pathways will continue to illuminate the full spectrum of its cardioprotective effects and may pave the way for the development of novel, pathway-selective cardiovascular therapeutics.

References

(-)-Carvedilol's Modulation of GPCR Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carvedilol, the S(-) enantiomer of Carvedilol, is a non-selective β-adrenergic receptor (βAR) antagonist with additional α1-adrenergic receptor blocking properties. Traditionally classified as a β-blocker, extensive in vitro research has unveiled a more complex pharmacological profile. This compound is now recognized as a biased agonist, a ligand that differentially activates downstream signaling pathways upon binding to a G protein-coupled receptor (GPCR). Specifically, at β-adrenergic receptors, this compound acts as an inverse agonist for the canonical G protein-dependent signaling pathway while simultaneously promoting G protein-independent signaling mediated by β-arrestins.[1] This unique signaling profile, which separates antagonism of G protein-mediated effects from agonism of β-arrestin-mediated pathways, is of significant interest for the development of functionally selective therapeutics with improved efficacy and reduced side effects.

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the modulatory role of this compound on GPCR signaling. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the in vitro pharmacological parameters of this compound at β-adrenergic receptors from various studies. These values are crucial for understanding its potency and efficacy in different signaling pathways.

Table 1: Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeCell Line/TissueRadioligandKi (nM)Reference
β1-adrenergicHuman Myocardium[125I]Iodocyanopindolol~4-5[2]
β2-adrenergicHuman Right AtriumNot Specified~0.074[3]
β1-adrenergicHuman Right AtriumNot Specified~9.55[3]

Table 2: Functional Activity of this compound on Gs-cAMP Signaling

Receptor SubtypeCell LineAssay TypeParameterValueReference
β2-adrenergicHEK-293cAMP AccumulationActivityInverse Agonist[1]
β2-adrenergicHEK-293cAMP AccumulationIC50Not Reported[4]

Table 3: Functional Activity of this compound on β-arrestin-Mediated Signaling

Receptor SubtypeCell LineAssay TypeParameterValueReference
β1-adrenergicHEK-293ERK1/2 PhosphorylationEC502 nM[5]
β2-adrenergicHEK-293ERK1/2 PhosphorylationActivityPartial Agonist[6][7]
β2-adrenergicHEK-293β-arrestin RecruitmentActivityAgonist[1]
β2-adrenergicHEK-293Receptor Internalization% of Isoproterenol14.2% (5.5% net)[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to elucidate this compound's signaling properties are provided below.

Cell Culture and Transfection

HEK-293 (Human Embryonic Kidney 293) cells are a commonly used cell line for studying GPCR signaling due to their robust growth and high transfection efficiency.

  • Cell Culture:

    • Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells at 80-90% confluency using a suitable dissociation reagent like Trypsin-EDTA.[8]

  • Transient Transfection:

    • Seed HEK-293 cells in the desired plate format (e.g., 6-well or 96-well plates) to achieve 70-80% confluency on the day of transfection.[9]

    • Prepare a transfection mixture containing the plasmid DNA encoding the receptor of interest (e.g., β2AR-Rluc8 for BRET assays) and a transfection reagent (e.g., Polyethylenimine (PEI) or a commercial lipid-based reagent) in a serum-free medium like Opti-MEM.[10][11]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.[12]

    • Add the transfection complexes to the cells and incubate for 24-48 hours before performing the assay.[12]

cAMP Accumulation Assay (Inverse Agonism)

This assay measures the ability of this compound to decrease basal or forskolin-stimulated intracellular cyclic adenosine monophosphate (cAMP) levels, demonstrating its inverse agonist activity at Gs-coupled receptors. The GloSensor™ cAMP Assay is a sensitive, live-cell, bioluminescent assay suitable for this purpose.[13][14][15][16]

  • Materials:

    • HEK-293 cells stably or transiently expressing the β-adrenergic receptor of interest.

    • GloSensor™ cAMP Reagent (Promega).

    • This compound.

    • Forskolin (optional, for stimulating adenylyl cyclase).

    • White, opaque 96-well or 384-well assay plates.

    • Luminometer.

  • Procedure:

    • Seed transfected HEK-293 cells in a white, opaque 96-well plate and grow overnight.

    • Equilibrate the cells with GloSensor™ cAMP Reagent in a suitable buffer (e.g., CO2-independent medium) for 2 hours at room temperature in the dark.[15]

    • Prepare serial dilutions of this compound.

    • To measure inverse agonism against basal activity, add different concentrations of this compound to the cells.

    • To measure inverse agonism against stimulated activity, pre-incubate the cells with this compound for 5-10 minutes before adding a fixed concentration of forskolin (e.g., 1-10 µM).[16]

    • Measure luminescence immediately and kinetically for 15-30 minutes using a luminometer.[15]

    • Data are typically expressed as a percentage of the forskolin response or as a fold change relative to the vehicle control.

β-arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to monitor the interaction between two proteins in live cells. It is widely used to measure the recruitment of β-arrestin to an activated GPCR.[17][18]

  • Principle: The GPCR is fused to a Renilla luciferase variant (e.g., Rluc8), which acts as the BRET donor. β-arrestin is fused to a fluorescent protein acceptor (e.g., Venus, a YFP variant).[17][18] Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer from the luciferase to the fluorescent protein. This results in an increase in light emission at the acceptor's wavelength.

  • Materials:

    • HEK-293 cells.

    • Expression plasmids for the GPCR-Rluc8 fusion protein (e.g., β2AR-Rluc8) and the β-arrestin-Venus fusion protein (e.g., β-arrestin2-Venus).

    • Coelenterazine h (luciferase substrate).

    • White, opaque 96-well or 384-well assay plates.

    • A plate reader capable of sequential dual-luminescence detection (to measure donor and acceptor emission).

  • Procedure:

    • Co-transfect HEK-293 cells with the GPCR-Rluc8 and β-arrestin-Venus plasmids.

    • After 24-48 hours, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).

    • Add the luciferase substrate Coelenterazine h to the cell suspension at a final concentration of 5 µM and incubate for 5 minutes in the dark.

    • Dispense the cell suspension into a white, opaque 96-well plate.

    • Add varying concentrations of this compound or a control agonist (e.g., isoproterenol) to the wells.

    • Immediately measure the luminescence at two wavelengths: one for the Rluc8 donor (e.g., 475 nm) and one for the Venus acceptor (e.g., 535 nm).

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The net BRET is the BRET ratio in the presence of the ligand minus the BRET ratio in the absence of the ligand.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the β-arrestin signaling pathway. Western blotting is a standard technique to detect the levels of phosphorylated ERK1/2 (pERK1/2).[11]

  • Materials:

    • HEK-293 cells expressing the β-adrenergic receptor of interest.

    • This compound.

    • Serum-free medium.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system (e.g., ChemiDoc).

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK1/2 phosphorylation.[11]

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 5-10 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.[19]

    • Quantify the band intensities using densitometry software. The pERK1/2 signal is normalized to the total ERK1/2 signal.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

GPCR_Signaling_Pathways cluster_G_Protein G Protein-Dependent Pathway cluster_beta_Arrestin β-Arrestin-Dependent Pathway Carvedilol_G This compound beta_AR_G β-Adrenergic Receptor Carvedilol_G->beta_AR_G Binds Gs Gs Protein beta_AR_G->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_G Cellular Response (e.g., Ion Channel Modulation) PKA->Cellular_Response_G Phosphorylates Carvedilol_A This compound beta_AR_A β-Adrenergic Receptor Carvedilol_A->beta_AR_A Binds GRK GRK beta_AR_A->GRK Activates beta_Arrestin β-Arrestin beta_AR_A->beta_Arrestin Recruits GRK->beta_AR_A Phosphorylates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) beta_Arrestin->MAPK_Cascade Scaffolds ERK pERK1/2 MAPK_Cascade->ERK Activates Cellular_Response_A Cellular Response (e.g., Gene Expression, Cell Proliferation) ERK->Cellular_Response_A Translocates to Nucleus BRET_Assay_Workflow cluster_prep Cell Preparation cluster_assay BRET Assay cluster_analysis Data Analysis Transfection 1. Co-transfect HEK-293 cells with β2AR-Rluc8 and β-arrestin-Venus plasmids Incubation 2. Incubate for 24-48 hours Transfection->Incubation Harvest 3. Harvest and resuspend cells Incubation->Harvest Substrate 4. Add Coelenterazine h substrate Harvest->Substrate Dispense 5. Dispense cells into 96-well plate Substrate->Dispense Ligand 6. Add this compound Dispense->Ligand Measure 7. Measure luminescence at donor (475nm) and acceptor (535nm) wavelengths Ligand->Measure Calculate 8. Calculate BRET ratio (Acceptor/Donor) Measure->Calculate Net_BRET 9. Calculate Net BRET Calculate->Net_BRET Dose_Response 10. Plot dose-response curve Net_BRET->Dose_Response Western_Blot_Workflow cluster_cell_treatment Cell Treatment cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_normalization Normalization and Analysis Seeding 1. Seed and serum-starve HEK-293 cells Treatment 2. Treat with this compound Seeding->Treatment Lysis 3. Lyse cells and quantify protein Treatment->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 6. Block membrane Transfer->Blocking Primary_Ab 7. Incubate with anti-pERK1/2 antibody Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect with chemiluminescent substrate Secondary_Ab->Detection Stripping 10. Strip and re-probe with anti-total-ERK1/2 antibody Detection->Stripping Quantification 11. Quantify band intensity Stripping->Quantification

References

An In-depth Technical Guide to the Antioxidant Properties of the Carbazole Moiety in (-)-Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties attributed to the carbazole moiety of (-)-Carvedilol. It delves into the mechanisms of action, presents quantitative data from various experimental assays, details relevant experimental protocols, and illustrates key pathways and workflows through diagrams.

Introduction: Carvedilol's Dual Pharmacological Profile

Carvedilol is a third-generation, non-selective β-adrenoceptor antagonist with α1-blocking activity, widely prescribed for the management of hypertension and congestive heart failure.[1][2] Beyond its primary cardiovascular effects, Carvedilol possesses potent antioxidant capabilities, a feature that distinguishes it from many other beta-blockers.[1][3] This antioxidant activity is primarily ascribed to its unique carbazole moiety.[4][5] The lipophilic nature of Carvedilol allows it to concentrate in cellular membranes, a key site for lipid peroxidation.[6]

While the carbazole group is central to its antioxidant function, there is considerable scientific discussion regarding the direct free-radical scavenging ability of the parent drug versus its metabolites. Several studies suggest that the hydroxylated metabolites of Carvedilol are significantly more potent antioxidants than Carvedilol itself.[5][7][8] This guide will explore the multifaceted antioxidant mechanisms of Carvedilol and its derivatives.

Mechanisms of Antioxidant Action

The antioxidant properties of Carvedilol are not attributed to a single mechanism but rather a combination of direct and indirect actions.

Free Radical Scavenging

The primary proposed mechanism for Carvedilol's antioxidant activity is its ability to scavenge free radicals. This action is attributed to the carbazole moiety, which can donate a hydrogen atom from its N-H group to chain-propagating radicals, thereby terminating damaging radical chain reactions.[7][9] However, some studies indicate that Carvedilol is a selective radical scavenger, reacting with peroxyl radicals but showing poor reactivity towards nitrogen-centered radicals like DPPH.[10][11] Electron Paramagnetic Resonance (EPR) studies have confirmed that Carvedilol can scavenge free radicals, as indicated by a decreased EPR signal in the presence of the drug.[12][13]

dot

Caption: Proposed hydrogen donation from Carvedilol's carbazole moiety to a peroxyl radical.

Iron Chelation

Another significant aspect of Carvedilol's antioxidant defense is its ability to chelate ferric ions (Fe³⁺).[6][14] Ferric ions can catalyze the formation of highly reactive oxygen species and participate in the initiation and propagation of lipid peroxidation.[14] By binding to Fe³⁺, Carvedilol prevents these ions from participating in redox cycling, thereby inhibiting the onset of lipid peroxidation.[6] This mechanism is distinct from radical scavenging and contributes to Carvedilol's protective effects, particularly against metal-induced oxidative stress.[11][15]

The Role of Metabolites

Upon administration, Carvedilol is extensively metabolized in the liver, leading to the formation of several hydroxylated derivatives, including 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol.[7] Numerous studies have demonstrated that these phenolic metabolites possess significantly greater antioxidant and radical-scavenging activity than the parent compound.[7][8] In some assays, these metabolites are reported to be 30 to 80 times more potent than Carvedilol and up to 1000 times more potent than vitamin E.[5] The order of radical-quenching ability among the metabolites is generally found to be 3-hydroxy- > 5'-hydroxy- > 4'-hydroxycarvedilol.[7][8] This suggests that a substantial portion of the antioxidant effects observed in vivo may be attributable to these metabolites rather than Carvedilol itself.[7][8]

dot

Carvedilol_Metabolism Carvedilol Carvedilol (Parent Drug) Metabolites Hydroxylated Metabolites (3-OH, 4'-OH, 5'-OH) Carvedilol->Metabolites Hepatic Metabolism Activity Enhanced Antioxidant Activity Metabolites->Activity Potent Radical Scavenging

Caption: Metabolic activation of Carvedilol to more potent antioxidant metabolites.

Quantitative Data on Antioxidant Activity

The antioxidant potency of Carvedilol and its analogues has been quantified in various in vitro systems. The following tables summarize key findings.

Table 1: Inhibition of Lipid Peroxidation and Radical Scavenging (IC50 Values)

Compound/AssayIC50 (µM)System/RadicalReference
Carvedilol
8.1Fe²⁺-initiated TBARS in rat brain homogenate[3][16]
17.6Fe²⁺-induced α-tocopherol depletion[3][16]
25OH• radical scavenging (DMPO)[3]
2.6Oxygen radical-induced lipid peroxidation[13]
1.8Glutathione depletion[13]
4.1LDH release (cell damage)[13]
Other β-Blockers
Atenolol, Pindolol, Propranolol, Celiprolol, Labetalol>1000Fe²⁺-initiated TBARS in rat brain homogenate[3][16]
Carvedilol Metabolite
SB 211475 (hydroxylated analogue)28-fold more potent than CarvedilolAntioxidant activity in cerebellar neurons[17]

IC50: The concentration of the substance required to inhibit a given process by 50%. TBARS: Thiobarbituric Acid Reactive Substances. DMPO: 5,5-dimethyl-1-pyrroline N-oxide.

Table 2: Comparison of Radical Scavenging Activity in DPPH Assay

Compound (0.5 equiv.)t½ (s)Moles of DPPH consumed per mole of antioxidant
CarvedilolNegligible activity-
4'-Hydroxycarvedilol10202.8
5'-Hydroxycarvedilol4803.0
3-Hydroxycarvedilol~153.5
α-Tocopherol (Benchmark)262.0
BHT (Benchmark)21002.6

Data adapted from a study comparing Carvedilol and its metabolites.[7] t½ represents the time required for the DPPH concentration to decrease to 25 µM.

Table 3: Rate Constants for Radical Scavenging

CompoundRadicalRate Constant (M⁻¹s⁻¹)Reference
CarvedilolTrichloromethyl peroxyl (CCl₃O₂•)1.5 ± 0.1 x 10⁷[10]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant properties. Below are protocols for commonly cited experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

  • Principle: The reduction of the violet-colored DPPH radical to the yellow-colored, non-radical form, DPPH-H, is monitored spectrophotometrically. The decrease in absorbance at ~515-517 nm is proportional to the radical scavenging activity of the compound.[7][18]

  • Reagents:

    • DPPH solution in methanol or ethanol (typically 50-100 µM).[7][18]

    • Antioxidant compound (Carvedilol, metabolites, or standards) dissolved in the same solvent.

    • Methanol or ethanol as a blank.

  • Procedure:

    • A stock solution of DPPH is prepared and its absorbance is adjusted to a specific value at its maximum wavelength.[18]

    • An aliquot of the antioxidant solution is added to the DPPH solution in a cuvette.[7]

    • The mixture is incubated in the dark at a controlled temperature (e.g., 30°C).[7]

    • The decrease in absorbance is monitored over time using a UV-Vis spectrophotometer until the reaction reaches a plateau.[7]

    • The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[19]

  • Data Analysis: Results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

dot

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (Violet) start->prep_dpph prep_sample Prepare Antioxidant Sample (e.g., Carvedilol) start->prep_sample mix Mix DPPH and Sample prep_dpph->mix prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: General experimental workflow for the DPPH radical scavenging assay.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid breakdown.

  • Principle: MDA, present in the sample, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at ~532 nm.[3][20]

  • Reagents:

    • Biological sample (e.g., rat brain homogenate).[3]

    • Pro-oxidant to induce lipid peroxidation (e.g., Fe²⁺).[3]

    • Antioxidant compound (Carvedilol).

    • Trichloroacetic acid (TCA) to precipitate proteins.

    • Thiobarbituric acid (TBA) reagent.[20]

  • Procedure:

    • The biological sample is incubated with the pro-oxidant in the presence or absence of the antioxidant (Carvedilol).

    • The reaction is stopped by adding TCA.

    • The sample is centrifuged, and the supernatant is collected.

    • The TBA reagent is added to the supernatant, and the mixture is heated (e.g., in a boiling water bath for 60 minutes).[20]

    • After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.[20]

  • Data Analysis: The concentration of TBARS is calculated from a standard curve (e.g., using tetramethoxypropane).[20] The inhibitory effect of Carvedilol is expressed as the percentage reduction in TBARS formation compared to the control group.

Conclusion

The carbazole moiety is integral to the antioxidant properties of this compound, contributing to a unique pharmacological profile that combines β-blockade with potent cytoprotective effects. The antioxidant action is multifaceted, involving both direct, albeit selective, scavenging of free radicals and chelation of pro-oxidant metal ions like Fe³⁺.[11]

Crucially, the in vivo antioxidant capacity of Carvedilol appears to be significantly enhanced by its rapid conversion to hydroxylated metabolites, which are demonstrably more powerful radical scavengers than the parent drug.[7][8] This metabolic activation is a key consideration for drug development professionals and researchers investigating the therapeutic benefits of Carvedilol. The data strongly suggest that the clinical antioxidant effects attributed to Carvedilol are a collective result of the parent compound and its more active metabolites. Future research should continue to explore the specific contributions of these metabolites to the overall therapeutic efficacy of Carvedilol in cardiovascular diseases associated with oxidative stress.

References

Preclinical Studies on the Adverse Effects of (-)-Carvedilol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Carvedilol, the S-enantiomer of the widely used cardiovascular drug Carvedilol, is a potent β-adrenoceptor antagonist. While its therapeutic efficacy is well-documented, a thorough understanding of its preclinical adverse effect profile is crucial for risk assessment and the development of safer therapeutic strategies. This technical guide provides a comprehensive overview of the available preclinical data on the adverse effects of this compound, with a focus on cardiovascular, reproductive, and genetic toxicology. It has been observed in preclinical studies that the R-(+)-enantiomer of Carvedilol lacks significant beta-blocking activity, and as a result, does not induce bradycardia or hypotension, which are known side effects of the racemic mixture. This guide summarizes quantitative data in structured tables, details experimental methodologies from key studies, and provides visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the preclinical safety profile of this compound.

Cardiovascular Safety Pharmacology

The primary adverse effects of this compound are extensions of its β-blocking activity, leading to dose-dependent cardiovascular changes. Preclinical studies, primarily in canine models, have been conducted to characterize these effects.

Quantitative Data Summary: Cardiovascular Effects in Dogs

The following table summarizes the dose-dependent cardiovascular effects observed in preclinical studies with racemic Carvedilol, with the understanding that the β-blocking effects are attributable to the (-)-enantiomer.

SpeciesRoute of AdministrationDose (mg/kg)Heart Rate (HR)Blood Pressure (BP)Other Cardiovascular ParametersReference
Dog (Beagle)Intravenous0.01 - 0.63Dose-dependent decreaseDose-dependent decreaseDecreased cardiac output[1]
Dog (Mongrel)Oral0.2DecreaseNo significant change-
Dog (Mongrel)Oral0.4Significant decreaseSignificant decrease-
Dog (Mongrel)Oral0.8Further decreaseFurther decrease-
Experimental Protocols: Cardiovascular Safety Assessment in Dogs

Objective: To assess the acute dose-dependent cardiovascular effects of Carvedilol.

Species: Beagle dogs.

Methodology:

  • Animal Model: Healthy, conscious Beagle dogs were used.

  • Drug Administration: Carvedilol was administered intravenously in escalating doses.

  • Cardiovascular Monitoring: A core battery of cardiovascular parameters was continuously monitored, including:

    • Electrocardiogram (ECG) for heart rate and rhythm.

    • Arterial blood pressure.

    • Left ventricular pressure to assess contractility.

  • Data Analysis: Dose-response curves were generated to determine the relationship between Carvedilol concentration and the observed cardiovascular effects.

Signaling Pathway: β-Adrenoceptor Blockade by this compound

The principal mechanism underlying the cardiovascular adverse effects of this compound is the competitive, non-selective blockade of β1 and β2-adrenergic receptors. This action inhibits the downstream signaling cascade of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate and myocardial contractility.

G cluster_receptor β-Adrenergic Receptor Signaling This compound This compound β-Adrenoceptor β-Adrenoceptor This compound->β-Adrenoceptor Blocks G-protein G-protein β-Adrenoceptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Calcium Channels Calcium Channels PKA->Calcium Channels Phosphorylates Bradycardia Bradycardia PKA->Bradycardia Contributes to Increased Intracellular Calcium Increased Intracellular Calcium Calcium Channels->Increased Intracellular Calcium Increases Influx Reduced Contractility Reduced Contractility Increased Intracellular Calcium->Reduced Contractility Leads to

Caption: Mechanism of this compound induced bradycardia.

Reproductive and Developmental Toxicology

Preclinical studies in rats have investigated the potential reproductive and developmental toxicity of racemic Carvedilol.

Quantitative Data Summary: Reproductive Toxicity in Rats
SpeciesRoute of AdministrationDose (mg/kg/day)Key FindingsReference
Rat (Wistar)Oral0.09Significant reduction in sperm motility and count. No significant change in testosterone levels.[2]
Experimental Protocols: Fertility and Early Embryonic Development Study (Segment I)

Objective: To evaluate the effects of Carvedilol on male and female fertility and early embryonic development.

Species: Wistar rats.

Methodology:

  • Animal Groups: Male and female rats were divided into control and Carvedilol-treated groups.

  • Dosing: Carvedilol was administered orally to males for a period before mating and to females before and during early pregnancy.

  • Mating: Treated males and females were cohabited for mating.

  • Endpoints Evaluated:

    • Male: Mating performance, fertility index, sperm analysis (motility, count, morphology), and testicular histology.

    • Female: Estrous cycles, mating performance, fertility index, implantation sites, and number of viable embryos.

Genetic Toxicology

A battery of in vitro and in vivo assays has been conducted to assess the genotoxic potential of racemic Carvedilol.

Summary of Genetic Toxicology Findings
Assay TypeSystemResultsReference
Ames TestSalmonella typhimuriumNegative[3]
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegative[3]
In vivo MicronucleusRat Bone MarrowNegative[3]
Experimental Protocols: In Vivo Micronucleus Assay

Objective: To assess the potential of Carvedilol to induce chromosomal damage in vivo.

Species: Sprague-Dawley rats.

Methodology:

  • Animal Groups: Animals were divided into vehicle control, positive control, and Carvedilol-treated groups.

  • Dosing: Carvedilol was administered, typically via oral gavage, at multiple dose levels.

  • Sample Collection: Bone marrow samples were collected at specific time points after dosing.

  • Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess bone marrow toxicity.

  • Data Interpretation: A statistically significant increase in the frequency of micronucleated PCEs in the Carvedilol-treated groups compared to the vehicle control would indicate a positive result.

Experimental Workflow: Preclinical Genotoxicity Assessment

G cluster_workflow Genotoxicity Testing Workflow start Test Compound (this compound) in_vitro In Vitro Assays start->in_vitro ames Ames Test (Bacterial Reverse Mutation) in_vitro->ames chromosome In Vitro Chromosomal Aberration Assay in_vitro->chromosome in_vivo In Vivo Assay (if in vitro is positive or for confirmation) ames->in_vivo chromosome->in_vivo micronucleus In Vivo Micronucleus Assay (Rodent) in_vivo->micronucleus evaluation Data Evaluation and Risk Assessment micronucleus->evaluation

Caption: Standard preclinical genotoxicity testing workflow.

Other Preclinical Safety Findings

Central Nervous System (CNS)
Respiratory System

Due to the non-selective β-blockade of this compound, which includes β2-adrenoceptors in the bronchial smooth muscle, there is a potential risk of bronchospasm, particularly in susceptible individuals. Preclinical respiratory safety pharmacology studies, often conducted in conscious, unrestrained animals using whole-body plethysmography, are designed to assess effects on respiratory rate, tidal volume, and airway resistance.

Conclusion and Future Directions

The preclinical adverse effect profile of this compound is primarily characterized by its β-blocking activity, leading to predictable cardiovascular effects such as bradycardia and hypotension. The available data from reproductive and genetic toxicology studies on the racemate do not indicate a significant risk. However, there is a notable lack of publicly available preclinical safety data specifically for the (-)-enantiomer across a comprehensive range of endpoints, including dedicated CNS and respiratory safety pharmacology studies. Future research should focus on elucidating the complete preclinical safety profile of this compound to better inform clinical risk assessment and to explore the potential for developing enantiomerically pure formulations with an improved safety margin.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not a substitute for a comprehensive review of all available regulatory and proprietary data.

References

The In Vivo Antioxidant Arsenal of (-)-Carvedilol: A Technical Guide to its Metabolites and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo antioxidant activity of the non-selective beta-blocker, (-)-Carvedilol, and its principal metabolites. It is now well-established that the therapeutic benefits of carvedilol in cardiovascular diseases extend beyond its beta-blocking and vasodilatory actions, with a significant contribution from its potent antioxidant properties.[1][2] This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of carvedilol and its metabolites has been evaluated in various in vitro and in vivo models. While carvedilol itself exhibits some antioxidant effects, compelling evidence suggests that its metabolites are significantly more potent.[3][4][5] The primary phenolic metabolites—3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol—are major contributors to the overall antioxidant effect observed in vivo.[3][5] Some studies have reported that these hydroxy metabolites can have 50-80 times more antioxidant activity than the parent compound and up to 1000 times more than vitamin E.[5][6]

Table 1: Comparative Radical-Inhibiting Activity of Carvedilol and its Metabolites (In Vitro Assays)
CompoundAssayEndpointResultReference
This compound DPPH Radical Scavenging% DPPH remaining after 60 min (1:1 molar ratio)~100% (negligible activity)[3]
Photoinduced Free-Radical AdditionHalf-life of reaction (t1/2)~4.5 min (similar to control)[3]
3-Hydroxycarvedilol DPPH Radical Scavenging% DPPH remaining after 60 min (0.5:1 molar ratio)~0% (very high activity)[3]
Photoinduced Free-Radical AdditionHalf-life of reaction (t1/2)~22.5 min[3]
4'-Hydroxycarvedilol DPPH Radical Scavenging% DPPH remaining after 60 min (0.5:1 molar ratio)~50%[3]
Photoinduced Free-Radical AdditionHalf-life of reaction (t1/2)~8.7 min[3]
5'-Hydroxycarvedilol DPPH Radical Scavenging% DPPH remaining after 60 min (0.5:1 molar ratio)~20%[3]
Photoinduced Free-Radical AdditionHalf-life of reaction (t1/2)~13.8 min[3]
α-Tocopherol (Vitamin E) DPPH Radical Scavenging% DPPH remaining after 60 min (0.5:1 molar ratio)~10%[3]
Photoinduced Free-Radical AdditionHalf-life of reaction (t1/2)~22.5 min[3]
BHT (Butylated hydroxytoluene) DPPH Radical Scavenging% DPPH remaining after 60 min (0.5:1 molar ratio)~60%[3]
Photoinduced Free-Radical AdditionHalf-life of reaction (t1/2)~9.0 min[3]

The radical-quenching abilities are in the order: 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol.[3][5]

Table 2: In Vivo Effects of Carvedilol on Oxidative Stress Markers in Hypertensive Patients
ParameterBefore Treatment (Mean ± SD)After 2 Months Treatment (Mean ± SD)P-valueReference
Malondialdehyde (MDA) 2.15 ± 1.0 µM1.4 ± 0.7 µM< 0.001[7]
Paraoxonase 1 (PON1) Activity 109 ± 32.4 U/L127.1 ± 33.8 U/L< 0.001[7]
Arylesterase Activity 59.5 ± 8.3 U/L64.4 ± 10.3 U/L< 0.01[7]
Soluble Lectin-like ox-LDL Receptor (sLOX-1) 866 ± 624 pg/ml1051 ± 794 pg/ml0.085 (not significant)[7]

Detailed Experimental Protocols

In Vitro DPPH Radical Scavenging Assay
  • Objective: To compare the hydrogen atom transfer capability of carvedilol and its metabolites to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methodology:

    • A solution of DPPH in methanol is prepared.

    • The test compound (carvedilol, metabolite, or benchmark antioxidant) is added to the DPPH solution.

    • The decrease in absorbance at 515 nm is monitored over time using a UV-visible spectrophotometer.

    • The rate of disappearance of the DPPH radical is indicative of the antioxidant activity of the test compound.[3][4]

In Vitro Photoinduced Free-Radical Addition Assay
  • Objective: To assess the ability of carvedilol and its metabolites to inhibit a free-radical chain reaction.

  • Methodology:

    • The photoinduced free-radical 1,2-addition of Se-phenyl p-tolueneselenosulfonate to cyclopropylacetylene is initiated.

    • This reaction is monitored by 1H NMR spectroscopy in the presence of the test compound.

    • The inhibition of the reaction, along with the competing ring-opening of the cyclopropane ring, provides a measure of the radical-inhibiting antioxidant activity.[3][5]

Clinical Study in Hypertensive Patients
  • Objective: To investigate the in vivo effects of carvedilol treatment on markers of oxidative stress in patients with mild to moderate essential hypertension.

  • Study Design: A prospective, open-label clinical trial.

  • Participants: Forty patients with mild to moderate essential hypertension.

  • Intervention: 25 mg of carvedilol administered daily for 2 months.

  • Measurements:

    • Malondialdehyde (MDA): Quantified using a chemical colorimetric assay as a marker of lipid peroxidation.

    • Paraoxonase 1 (PON1) and Arylesterase Activity: Assayed using paraoxon and phenyl acetate as substrates, respectively, to measure antioxidant enzyme activity.

    • Soluble Lectin-like ox-LDL Receptor (sLOX-1): Measured by ELISA.[7][8]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of carvedilol and its metabolites are multifaceted, involving direct radical scavenging and modulation of intracellular signaling pathways.

Direct Radical Scavenging

The carbazole moiety of carvedilol is responsible for its antioxidant properties.[1] The phenolic metabolites, particularly 3-hydroxycarvedilol, are potent hydrogen atom donors, enabling them to effectively neutralize reactive oxygen species (ROS).[3]

G cluster_scavenging Direct Radical Scavenging ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Induces Carvedilol_Metabolites This compound Phenolic Metabolites (e.g., 3-hydroxycarvedilol) Carvedilol_Metabolites->Neutralized_ROS Donates H atom to

Caption: Direct scavenging of reactive oxygen species by carvedilol's phenolic metabolites.

Experimental Workflow for Assessing In Vivo Antioxidant Effects

The following diagram illustrates a typical workflow for a clinical study evaluating the in vivo antioxidant effects of carvedilol.

G Patient_Recruitment Recruitment of Hypertensive Patients Baseline_Measurement Baseline Measurement of Oxidative Stress Markers (MDA, PON1, etc.) Patient_Recruitment->Baseline_Measurement Carvedilol_Treatment Carvedilol Administration (e.g., 25 mg/day for 2 months) Baseline_Measurement->Carvedilol_Treatment Followup_Measurement Follow-up Measurement of Oxidative Stress Markers Carvedilol_Treatment->Followup_Measurement Data_Analysis Data Analysis and Comparison Followup_Measurement->Data_Analysis

Caption: Workflow for a clinical study on carvedilol's in vivo antioxidant activity.

Carvedilol's Influence on Mitochondrial Function and Cellular Protection

Carvedilol has been shown to exert protective effects at the mitochondrial level. It can inhibit mitochondrial complex I, which, while seemingly counterintuitive, may induce a preconditioning-like state that protects cells from subsequent oxidative insults.[9] Furthermore, carvedilol can enhance the expression of the anti-apoptotic and antioxidant gene Bcl-2.[10]

G Carvedilol This compound Mito_Complex_I Mitochondrial Complex I Carvedilol->Mito_Complex_I Inhibits Bcl2 Bcl-2 Gene Expression Carvedilol->Bcl2 Enhances Preconditioning Preconditioning-like State Mito_Complex_I->Preconditioning Induces Cellular_Protection Enhanced Cellular Protection against Oxidative Stress Preconditioning->Cellular_Protection Bcl2->Cellular_Protection

Caption: Carvedilol's protective mechanisms via mitochondrial modulation and gene expression.

Conclusion

The in vivo antioxidant activity of this compound is a critical component of its therapeutic profile, contributing significantly to its cardioprotective effects. This activity is largely attributable to its phenolic metabolites, which are potent radical scavengers. Furthermore, carvedilol modulates key cellular pathways involved in oxidative stress and cell survival. The data and methodologies presented in this guide underscore the importance of considering these antioxidant properties in the research and development of cardiovascular therapies. This comprehensive understanding will aid in the design of future studies and the optimization of therapeutic strategies utilizing carvedilol and related compounds.

References

(-)-Carvedilol's Biased Agonism at β-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Carvedilol, a non-selective β-adrenergic receptor antagonist, exhibits a unique pharmacological profile known as biased agonism. While effectively blocking Gαs-protein-mediated signaling, traditionally associated with β-receptor activation, it concurrently stimulates β-arrestin-dependent pathways. This functional selectivity, where a ligand differentially activates downstream signaling cascades from a single receptor, is of significant interest for therapeutic development, particularly in cardiovascular diseases. This technical guide provides an in-depth analysis of this compound's biased agonism at β1- and β2-adrenergic receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.

Introduction

β-adrenergic receptors (βARs), members of the G-protein coupled receptor (GPCR) superfamily, are key regulators of cardiovascular function. For decades, β-blockers have been a cornerstone in the management of heart failure and hypertension.[1][2] this compound has demonstrated particular efficacy in treating heart failure, a phenomenon that may be attributable to its unique signaling properties.[2][3]

Unlike traditional antagonists that block all signaling from a receptor, this compound acts as a biased agonist. It demonstrates inverse agonism towards the Gαs-adenylyl cyclase pathway, thereby reducing cyclic AMP (cAMP) production.[1][3] Simultaneously, it promotes the recruitment of β-arrestin to the receptor, initiating a distinct set of signaling events, including the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the transactivation of the epidermal growth factor receptor (EGFR).[3][4][5][6][7][8] This β-arrestin-biased signaling is hypothesized to contribute to the cardioprotective effects of Carvedilol.[6][9] Interestingly, for the β1-adrenergic receptor, Carvedilol-induced β-arrestin signaling has been shown to be dependent on the Gαi protein.[10]

This guide will delve into the molecular mechanisms and experimental evidence defining this compound's biased agonism, providing researchers with a comprehensive resource to understand and investigate this phenomenon.

Quantitative Analysis of this compound's Biased Agonism

The biased agonism of this compound is quantified by comparing its potency (EC50 or pEC50) and efficacy (Emax) across different signaling pathways. The following tables summarize key quantitative data from published studies.

Table 1: Potency and Efficacy of this compound at the β2-Adrenergic Receptor

Signaling PathwayAssayLigandPotency (EC50/pEC50)Efficacy (Emax)Cell LineReference
Gαs SignalingcAMP AccumulationIsoproterenol-100%HEK-293[3]
Gαs SignalingcAMP AccumulationThis compound-Inverse AgonistHEK-293[3]
β-arrestin Recruitmentβ-arrestin2-GFP TranslocationIsoproterenol--HEK-293[3]
β-arrestin Recruitmentβ-arrestin2-GFP TranslocationThis compoundAgonist-HEK-293[3]
ERK1/2 PhosphorylationWestern BlotIsoproterenol-100%HEK-293[3]
ERK1/2 PhosphorylationWestern BlotThis compound~100 nM~40% of IsoproterenolHEK-293[3]
Receptor InternalizationFACSIsoproterenol-38.7% ± 3.5%HEK-293[3]
Receptor InternalizationFACSThis compound-5.5% ± 1.7%HEK-293[3]

Table 2: Potency and Efficacy of this compound at the β1-Adrenergic Receptor

Signaling PathwayAssayLigandPotency (EC50/pEC50)Efficacy (Emax)Cell LineReference
EGFR TransactivationEGFR PhosphorylationAlprenolol-AgonistHEK-293[5][7][8]
EGFR TransactivationEGFR PhosphorylationThis compound-AgonistHEK-293[5][7][8]
ERK1/2 PhosphorylationWestern BlotThis compoundDose-dependent-HEK-293[5][7]

Signaling Pathways of this compound at β-Adrenergic Receptors

The following diagrams illustrate the distinct signaling pathways activated by a balanced agonist like isoproterenol versus the biased agonist this compound at β-adrenergic receptors.

Gprotein_vs_Barrestin_Signaling cluster_balanced Balanced Agonist (e.g., Isoproterenol) cluster_biased Biased Agonist (this compound) Balanced Agonist Balanced Agonist βAR βAR Balanced Agonist->βAR Gαs Gαs βAR->Gαs Activation β-arrestin_balanced β-arrestin βAR->β-arrestin_balanced Recruitment AC Adenylyl Cyclase Gαs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Desensitization Desensitization β-arrestin_balanced->Desensitization ERK_balanced ERK Activation β-arrestin_balanced->ERK_balanced Biased Agonist Biased Agonist βAR_biased βAR_biased Biased Agonist->βAR_biased Gαs_biased Gαs (Blocked) βAR_biased->Gαs_biased β-arrestin_biased β-arrestin βAR_biased->β-arrestin_biased Recruitment Gαi Gαi βAR_biased->Gαi Activation (β1AR) AC_biased Adenylyl Cyclase Gαs_biased->AC_biased ERK_biased ERK Activation β-arrestin_biased->ERK_biased EGFR_transactivation EGFR Transactivation β-arrestin_biased->EGFR_transactivation Gαi->β-arrestin_biased

Figure 1: Canonical G-protein vs. β-arrestin signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's biased agonism.

Cell Culture
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used.[3][11][12]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[12]

  • Transfection: For transient expression of receptors or signaling components, transfection reagents like FuGENE are utilized.[3] Stable cell lines expressing the receptor of interest are often generated for consistent results.

Gαs Signaling: cAMP Accumulation Assay

This assay measures the production of cyclic AMP (cAMP), the second messenger of Gαs activation.

cAMP_Assay_Workflow Seed_Cells Seed HEK-293 cells expressing βAR in 96-well plates Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Pre-incubation Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) Starve_Cells->Pre-incubation Stimulation Stimulate with this compound or control ligands (e.g., Isoproterenol) Pre-incubation->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Measure cAMP levels using a commercially available kit (e.g., HTRF, GloSensor) Lysis->Detection Analysis Generate dose-response curves and calculate EC50 and Emax values Detection->Analysis

Figure 2: Workflow for a typical cAMP accumulation assay.

  • Principle: Competitive immunoassays (e.g., HTRF) or biosensors (e.g., GloSensor) are used to quantify intracellular cAMP levels.[11]

  • Protocol Outline:

    • HEK-293 cells stably or transiently expressing the β-adrenergic receptor of interest are seeded in 96-well plates.[2]

    • Cells are serum-starved prior to the assay.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • Cells are stimulated with varying concentrations of this compound or a control agonist (e.g., isoproterenol) for a defined period.

    • Cells are lysed, and cAMP levels in the lysate are measured using a detection kit according to the manufacturer's instructions.

    • Data is analyzed to generate dose-response curves and determine potency (EC50) and efficacy (Emax).

β-arrestin Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are widely used to monitor the interaction between the β-adrenergic receptor and β-arrestin in live cells.[4][13][14][15][16]

BRET_Assay_Workflow Transfect_Cells Co-transfect HEK-293 cells with βAR-Rluc (donor) and β-arrestin-YFP (acceptor) constructs Seed_Cells Seed transfected cells in white 96-well plates Transfect_Cells->Seed_Cells Stimulation Stimulate with this compound or control ligands Seed_Cells->Stimulation Add_Substrate Add luciferase substrate (e.g., coelenterazine) Stimulation->Add_Substrate Detection Measure light emission at two wavelengths (for Rluc and YFP) Add_Substrate->Detection Analysis Calculate BRET ratio and generate dose-response curves Detection->Analysis

Figure 3: Workflow for a BRET-based β-arrestin recruitment assay.

  • Principle: The assay relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to the receptor and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to β-arrestin. Ligand-induced proximity of the donor and acceptor results in an increased BRET signal.[13][14]

  • Protocol Outline:

    • HEK-293 cells are co-transfected with plasmids encoding the β-adrenergic receptor fused to a BRET donor (e.g., βAR-Rluc) and β-arrestin fused to a BRET acceptor (e.g., β-arrestin-YFP).[13]

    • Transfected cells are seeded in white, clear-bottom 96-well plates.

    • Cells are stimulated with various concentrations of this compound or a control ligand.

    • The luciferase substrate (e.g., coelenterazine h) is added.

    • Light emission is measured simultaneously at two wavelengths corresponding to the donor and acceptor molecules using a plate reader equipped for BRET measurements.

    • The BRET ratio (acceptor emission / donor emission) is calculated and plotted against ligand concentration to determine EC50 and Emax.

Downstream Signaling: ERK1/2 Phosphorylation Assay

Activation of the β-arrestin pathway by this compound leads to the phosphorylation and activation of ERK1/2. This can be measured by Western blotting.[3]

  • Protocol Outline:

    • Cells expressing the β-adrenergic receptor are serum-starved and then stimulated with this compound for various times.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

    • Band intensities are quantified, and the ratio of p-ERK to total ERK is calculated.

Downstream Signaling: EGFR Transactivation Assay

This compound-induced β-arrestin signaling can lead to the transactivation of the EGFR, which can be assessed by measuring EGFR phosphorylation.[5][7][8]

  • Protocol Outline:

    • Cells are stimulated with this compound.

    • Cells are lysed, and EGFR is immunoprecipitated.

    • The immunoprecipitates are analyzed by Western blotting using an antibody specific for phosphorylated EGFR.

Logical Relationships in Biased Agonism

The concept of biased agonism can be represented as a logical flow where a ligand directs the receptor to signal through a specific pathway.

Biased_Agonism_Logic Ligand Ligand (this compound) Receptor β-Adrenergic Receptor Ligand->Receptor Conformation Specific Receptor Conformation Receptor->Conformation Induces G_Protein_Pathway G-Protein Pathway (Gαs) Conformation->G_Protein_Pathway Blocks Arrestin_Pathway β-arrestin Pathway Conformation->Arrestin_Pathway Promotes G_Protein_Outcome Decreased cAMP G_Protein_Pathway->G_Protein_Outcome Arrestin_Outcome ERK Activation, EGFR Transactivation Arrestin_Pathway->Arrestin_Outcome

Figure 4: Logical flow of this compound's biased agonism.

Conclusion

This compound's biased agonism at β-adrenergic receptors represents a paradigm shift from the traditional view of receptor antagonism. Its ability to selectively modulate signaling pathways opens up new avenues for drug discovery, aiming to develop therapeutics with improved efficacy and reduced side effects. The data and protocols presented in this guide provide a comprehensive framework for researchers to further explore the intricate mechanisms of biased agonism and its therapeutic potential. A thorough understanding of the distinct signaling signatures of biased ligands like this compound is crucial for the rational design of next-generation cardiovascular drugs.

References

Methodological & Application

Chiral HPLC Method Development for the Enantiomeric Separation of (-)-Carvedilol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenoceptor blocking activity, clinically used as a racemic mixture of its two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol.[1] The two enantiomers exhibit different pharmacological profiles; the β-blocking activity resides primarily in the (S)-(-)-enantiomer, which is significantly more potent than the (R)-(+)-enantiomer.[1][2] However, both enantiomers contribute to the α1-blocking activity.[1][2] Given these stereoselective pharmacological properties, the accurate enantiomeric separation and quantification of Carvedilol are crucial in drug development, quality control, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of (-)-Carvedilol from its enantiomer.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers can interact differently. This is typically accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. Direct methods using a CSP are the most common approach for the enantioseparation of Carvedilol.[1]

Experimental Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method involves a systematic approach to select the appropriate chiral stationary phase and optimize the mobile phase composition to achieve the desired separation.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation (ICH Guidelines) CSP_Screening Chiral Stationary Phase (CSP) Screening (e.g., Polysaccharide-based, Macrocyclic glycopeptide-based) Mode_Screening Elution Mode Screening (Normal-Phase, Reversed-Phase, Polar Organic) CSP_Screening->Mode_Screening MP_Composition Mobile Phase Composition Optimization - Organic Modifier(s) & Ratio - Additives (Acidic/Basic) Mode_Screening->MP_Composition Flow_Rate Flow Rate Adjustment MP_Composition->Flow_Rate Temperature Column Temperature Optimization Flow_Rate->Temperature Specificity Specificity Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Final Validated Method Robustness->End Start Define Separation Goal (Baseline Resolution of Enantiomers) Start->CSP_Screening

Figure 1: Workflow for Chiral HPLC Method Development.

Protocols for Chiral HPLC Separation of Carvedilol Enantiomers

Several methods have been successfully developed for the enantiomeric separation of Carvedilol. Below are detailed protocols based on established methodologies.

Protocol 1: Normal-Phase HPLC using a Cellulose-Based CSP

This protocol is based on the use of a cellulose-based chiral stationary phase with a non-polar mobile phase.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.[1]

  • Data acquisition and processing software.[1]

Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 µm particle size)[1]
Mobile Phase Isopropanol and n-Heptane (60:40 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient
Detection Wavelength 254 nm[1]
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of racemic Carvedilol (0.1 mg/mL) by dissolving the accurately weighed standard in HPLC grade Methanol.[1]

  • For the analysis of tablet formulations, weigh and finely powder twenty tablets. An amount of powder equivalent to a single dose is then dissolved in a suitable solvent, filtered, and diluted to the desired concentration.[1]

  • Filter the final sample solution through a 0.22 µm PVDF syringe filter before injection.[1]

Protocol 2: Reversed-Phase HPLC using a Polysaccharide-Based CSP

This protocol utilizes a polysaccharide-based chiral stationary phase under reversed-phase conditions.

Instrumentation:

  • UHPLC system with a photodiode array (PDA) detector.[3]

  • Data acquisition and processing software.[3]

Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase Chiralpak IB N-5 (250 × 4.6 mm, 5 µm)[3]
Mobile Phase 80% Organic Modifier (Acetonitrile:Methanol, 87:13 v/v) and 20% aqueous potassium phosphate buffer (20 mM, pH 7)[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 25 °C[3]
Detection Wavelength 240 nm[3]
Injection Volume 10 µL[3]

Sample Preparation:

  • Prepare stock solutions of racemic Carvedilol in a suitable solvent.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

Summary of Quantitative Data for Method Performance

The following tables summarize the system suitability parameters and validation results from a reported study for the enantiomeric separation of Carvedilol.

Table 1: System Suitability Parameters [1]

Parameter(R)-(+)-Carvedilol(S)-(-)-CarvedilolICH Guideline
Retention Time (min) Not specifiedNot specified-
Tailing Factor 0.230.31< 2
Resolution (Rs) \multicolumn{2}{c}{1.91}> 1.5
Separation Factor (α) \multicolumn{2}{c}{1.42}> 1
Retention Factor (k') 2.002.821 - 10

Table 2: Method Validation Summary [4][5]

Validation ParameterResult
Linearity Range 0.08 - 50 ng/mL for both enantiomers[6]
Correlation Coefficient (r²) 0.999 for both enantiomers[4][5]
Limit of Detection (LOD) 1.67 µg/mL (S-Carvedilol), 1.78 µg/mL (R-Carvedilol)[4][5]
Limit of Quantification (LOQ) 5.06 µg/mL (S-Carvedilol), 5.41 µg/mL (R-Carvedilol)[4][5]
Accuracy (% Recovery) 99.59% - 100.83% (S-Carvedilol), 98.42% - 100.18% (R-Carvedilol)[4]
Precision (% RSD) Intra-day and Inter-day precision within acceptable limits[7]

Troubleshooting and Method Optimization

  • Poor Resolution: If the resolution between the enantiomeric peaks is insufficient, consider adjusting the mobile phase composition. In normal-phase, modifying the ratio of the alcohol modifier can have a significant impact. In reversed-phase, altering the organic modifier percentage or the pH of the aqueous phase can improve separation.[8][9]

  • Peak Tailing: Peak tailing can be addressed by adding a small amount of a basic or acidic modifier to the mobile phase, such as diethylamine or formic acid, respectively.[8][9]

  • Long Runtimes: To reduce analysis time, the flow rate can be increased, but this may compromise resolution. A balance between resolution and runtime needs to be established.

  • Peak Shape Distortion: Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.[9]

Conclusion

The chiral HPLC methods described provide a robust and reliable approach for the enantiomeric separation of this compound. The selection of the appropriate chiral stationary phase and the optimization of the mobile phase are critical for achieving baseline separation. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of chiral separation methods for Carvedilol in various matrices. The validation of the chosen method according to ICH guidelines is essential to ensure its accuracy, precision, and reliability for its intended application.[1]

References

Protocol for (-)-Carvedilol Administration in a Mouse Model of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of (-)-Carvedilol in a mouse model of hypertension. This document outlines methods for inducing hypertension, drug preparation and administration, and relevant physiological assessments.

Introduction

This compound is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking activity, making it an effective agent for reducing blood pressure.[1][2] It is widely used in the treatment of hypertension and heart failure.[1] This protocol details the use of this compound in a preclinical mouse model of hypertension, providing a framework for investigating its therapeutic effects and mechanisms of action.

Materials and Reagents

  • This compound (analytical grade)

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Angiotensin II or Deoxycorticosterone acetate (DOCA) pellets

  • Saline solution (0.9% NaCl)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for osmotic pump or pellet implantation

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for mice)

  • Standard laboratory equipment (vortex mixer, analytical balance, etc.)

Experimental Protocols

Induction of Hypertension in Mice

Several models can be used to induce hypertension in mice.[3][4] The choice of model depends on the specific research question.

Protocol 3.1.1: Angiotensin II (Ang II)-Induced Hypertension

This model recapitulates renin-angiotensin system (RAS)-dependent hypertension.

  • Anesthetize the mouse using isoflurane.

  • Surgically implant a pre-filled osmotic minipump subcutaneously in the dorsal region. The pump should be filled with Angiotensin II solution to deliver a constant infusion rate (e.g., 400-1000 ng/kg/min) for a specified period (typically 2-4 weeks).

  • Close the incision with sutures or wound clips.

  • Allow the animals to recover for at least 24 hours before commencing treatment.

Protocol 3.1.2: Deoxycorticosterone Acetate (DOCA)-Salt Hypertension

This model represents a low-renin, salt-sensitive form of hypertension.[4][5]

  • Perform a unilateral nephrectomy on anesthetized mice.

  • Implant a DOCA pellet (e.g., 25 mg, 21-day release) subcutaneously.

  • Provide the mice with drinking water containing 1% NaCl and 0.2% KCl.

  • Allow a recovery period of one week before starting the this compound treatment.

Preparation and Administration of this compound

Preparation of Dosing Solution:

  • Accurately weigh the required amount of this compound powder.

  • Prepare a homogenous suspension in a suitable vehicle, such as 0.5% methylcellulose. A common concentration for oral gavage is 1-5 mg/mL.

  • Vortex the suspension thoroughly before each administration to ensure uniformity.

Administration by Oral Gavage:

Oral gavage is a precise method for delivering a specific dose of the compound.[6][7][8]

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib.[8]

  • Insert the gavage needle gently into the esophagus. Do not force the needle.

  • Slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6]

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately after the procedure.

Blood Pressure and Heart Rate Measurement

Accurate measurement of blood pressure and heart rate is critical for assessing the efficacy of the treatment.

Protocol 3.3.1: Tail-Cuff Plethysmography

This is a non-invasive method suitable for repeated measurements.

  • Acclimatize the mice to the restraining device and tail cuff for several days before starting the measurements to minimize stress-induced variations.

  • Place the mouse in the restrainer and attach the tail cuff.

  • Follow the manufacturer's instructions for the specific tail-cuff system to obtain systolic and diastolic blood pressure, and heart rate readings.

  • Take multiple readings for each animal at each time point and average the values.

Protocol 3.3.2: Radiotelemetry

This method provides continuous and more accurate blood pressure and heart rate data from conscious, freely moving animals.

  • Surgically implant a telemetry transmitter according to the manufacturer's protocol. This typically involves placing the catheter in the carotid or femoral artery.

  • Allow the animals to recover for at least one week before recording baseline data.

  • Record blood pressure and heart rate continuously throughout the study period.

Data Presentation

The following tables summarize representative quantitative data for this compound administration in rodent models of hypertension and related cardiovascular conditions.

Table 1: Recommended Dosage of this compound in Rodent Models

Animal ModelDosage Range (mg/kg/day)Administration RouteReference
Spontaneously Hypertensive Rats20Oral[9]
Angiotensin II-Induced Hypertensive Rats90Oral[6]
Mouse Model of Heart Failure3, 10, 30In Feed[1]
Chronic Intermittent Hypoxia-Induced Hypertensive Rats10, 30, 50Oral Gavage[10]

Table 2: Effects of this compound on Hemodynamic Parameters in Rodent Models

Animal ModelTreatment GroupChange in Systolic Blood Pressure (mmHg)Change in Heart Rate (beats/min)Reference
Spontaneously Hypertensive RatsCarvedilol (20 mg/kg/day)↓ Significant Reduction↓ Significant Reduction[9]
Mouse Model of Heart FailureCarvedilol (3, 10, 30 mg/kg/day)No significant change↓ Dose-dependent decrease[1]
Chronic Intermittent Hypoxia-Induced Hypertensive RatsCarvedilol (10, 30, 50 mg/kg/day)No significant change↓ Significant Reduction[10]

Note: "↓" indicates a decrease. The magnitude of change can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Hypertension

This compound exerts its antihypertensive effects through a multi-faceted mechanism of action. It blocks beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and cardiac output.[1] Its alpha-1 adrenergic receptor blockade results in vasodilation and reduced peripheral resistance.[2] Additionally, studies have shown that carvedilol can inhibit calcium channels in vascular smooth muscle cells, further contributing to its vasodilatory effects.[11] Recent research also suggests that carvedilol may exert its effects by modulating signaling pathways involving nitric oxide synthase, miR-145/KLF4, and the RhoA/Rho-kinase pathway in vascular smooth muscle cells.[2][12][13]

Carvedilol_Signaling_Pathway Carvedilol This compound Beta1_AR β1-Adrenergic Receptor Carvedilol->Beta1_AR Blocks Beta2_AR β2-Adrenergic Receptor Carvedilol->Beta2_AR Blocks Alpha1_AR α1-Adrenergic Receptor Carvedilol->Alpha1_AR Blocks Ca_Channel L-type Ca2+ Channel Carvedilol->Ca_Channel Inhibits NOS eNOS Carvedilol->NOS Activates miR145 ↑ miR-145 Carvedilol->miR145 Upregulates RhoA ↓ RhoA/ROCK Pathway Carvedilol->RhoA Inhibits Heart Heart Beta1_AR->Heart Beta2_AR->Heart VSMC Vascular Smooth Muscle Cells Alpha1_AR->VSMC HR_CO ↓ Heart Rate ↓ Cardiac Output Heart->HR_CO Vasodilation Vasodilation (↓ Peripheral Resistance) VSMC->Vasodilation BP ↓ Blood Pressure HR_CO->BP Vasodilation->BP Ca_Channel->VSMC Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Vasodilation NOS->VSMC NO ↑ Nitric Oxide NOS->NO NO->Vasodilation KLF4 ↓ KLF4 miR145->KLF4 Proliferation_Migration ↓ Proliferation ↓ Migration KLF4->Proliferation_Migration RhoA->Proliferation_Migration

Caption: Signaling pathway of this compound in the cardiovascular system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of hypertension.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Induce_Hypertension Induce Hypertension (e.g., Ang II pump or DOCA-salt) Animal_Acclimatization->Induce_Hypertension Baseline_Measurement Baseline Blood Pressure Measurement Induce_Hypertension->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Treatment_Phase This compound or Vehicle Administration (e.g., 2-4 weeks) Randomization->Treatment_Phase BP_Monitoring Weekly Blood Pressure and Heart Rate Monitoring Treatment_Phase->BP_Monitoring Endpoint_Analysis Endpoint Analysis (e.g., tissue collection, molecular analysis) BP_Monitoring->Endpoint_Analysis After treatment period Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound administration in a mouse model.

References

Application Notes and Protocols for Assessing (-)-Carvedilol's Effect on Cardiomyocyte Contractility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Carvedilol is a non-selective beta-blocker with additional alpha-1 adrenergic blocking properties, widely used in the treatment of heart failure.[1][2] Unlike traditional beta-blockers that are often associated with a negative inotropic effect, this compound has been shown to exhibit unique signaling properties that can lead to a positive inotropic effect on cardiomyocytes.[3][4] This is primarily mediated through a β-arrestin-biased signaling pathway, independent of G-protein coupling, which ultimately enhances cardiomyocyte contractility.[5][6]

These application notes provide a detailed in vitro assay protocol to assess the effect of this compound on the contractility of cardiomyocytes, a critical evaluation for understanding its mechanism of action and for the development of novel cardiac therapies. The protocol focuses on the use of neonatal rat ventricular myocytes (NRVMs) and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), two widely used and relevant cell models.

The primary endpoint for assessing contractility in this assay is the measurement of fractional shortening (or cell shortening) of individual cardiomyocytes, a direct indicator of the extent of cell contraction.

Signaling Pathway of this compound in Cardiomyocytes

This compound's unique effect on cardiomyocyte contractility stems from its ability to act as a biased ligand at the β1-adrenergic receptor (β1AR). While it antagonizes the classical Gs-protein-mediated signaling pathway, it promotes a G-protein-independent pathway involving β-arrestin2.[5] This biased agonism initiates a signaling cascade that leads to the SUMOylation and activation of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[3][7] Activated SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum, leading to an increased calcium load available for subsequent contractions, thereby augmenting cardiomyocyte contractility.[3][7] Interestingly, this pro-contractile effect can be modulated by the β2-adrenergic receptor (β2AR), which, when occupied by Carvedilol, may exert an opposing effect.[7][8]

Carvedilol_Signaling cluster_cell Cardiomyocyte cluster_membrane Cell Membrane Carvedilol This compound B1AR β1AR Carvedilol->B1AR Binds B2AR β2AR Carvedilol->B2AR Binds beta_arrestin2 β-arrestin2 B1AR->beta_arrestin2 Recruits SERCA2a_active SERCA2a (active) (SUMOylated) B2AR->SERCA2a_active Opposes Activation SERCA2a_inactive SERCA2a (inactive) beta_arrestin2->SERCA2a_inactive Interacts with SERCA2a_inactive->SERCA2a_active Promotes SUMOylation & Activation Ca_SR SR Ca2+ SERCA2a_active->Ca_SR Enhances Ca2+ reuptake SR Sarcoplasmic Reticulum (SR) Ca_cytosol Cytosolic Ca2+ Contractility Increased Contractility Ca_SR->Contractility Increased Ca2+ release upon stimulation

Caption: this compound's biased signaling pathway.

Experimental Protocols

This section details the protocols for assessing this compound's effect on cardiomyocyte contractility using either NRVMs or hiPSC-CMs.

Preparation of Cardiomyocytes

3.1.1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for NRVM isolation.[9][10][11]

Materials:

  • Sprague-Dawley rat pups (1-2 days old)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin (0.125%)

  • Collagenase Type II

  • Deoxyribonuclease I (DNase I)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll

  • Laminin-coated culture dishes

Procedure:

  • Heart Isolation: Euthanize neonatal rat pups according to approved animal protocols. Excise the hearts and place them in ice-cold HBSS.

  • Ventricle Dissection: Under a dissecting microscope, remove the atria and large vessels, leaving the ventricles. Mince the ventricular tissue into small pieces.

  • Enzymatic Digestion:

    • Perform an initial digestion with Trypsin at 4°C overnight.

    • The following day, wash the tissue and perform a series of digestions with Collagenase Type II and DNase I at 37°C with gentle agitation.

    • Collect the supernatant after each digestion step and neutralize the enzyme activity with an equal volume of DMEM with 10% FBS.

  • Cell Filtration and Enrichment:

    • Filter the collected cell suspension through a 70 µm cell strainer.

    • Enrich for cardiomyocytes using a discontinuous Percoll gradient.

  • Cell Plating: Resuspend the purified cardiomyocytes in DMEM with 10% FBS and plate them on laminin-coated dishes. Allow the cells to attach and start beating, typically within 24-48 hours.

3.1.2. Culture and Differentiation of Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

This protocol is a general guideline based on established differentiation methods.[3][12][13]

Materials:

  • Human induced pluripotent stem cells (hiPSCs)

  • Matrigel-coated culture plates

  • mTeSR1 medium (or equivalent)

  • Cardiomyocyte differentiation kit (e.g., based on small molecule Wnt signaling modulation)

  • RPMI 1640 medium with B27 supplement

  • Puromycin or other selection agents (optional, for purification)

Procedure:

  • hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Initiation of Differentiation: When hiPSCs reach optimal confluency, initiate cardiac differentiation using a directed differentiation protocol, typically involving the sequential modulation of Wnt signaling with small molecules (e.g., CHIR99021 followed by IWP2).

  • Cardiomyocyte Maturation: After the initial differentiation period (typically 10-15 days), maintain the cells in a cardiomyocyte maintenance medium (e.g., RPMI/B27). Spontaneously contracting cells should be visible.

  • Purification (Optional): If a pure population of cardiomyocytes is required, perform metabolic selection (e.g., using glucose-depleted, lactate-supplemented medium) or antibiotic selection if a cardiac-specific resistance gene is present.

  • Plating for Assay: Dissociate the purified hiPSC-CMs into single cells and plate them on laminin-coated dishes suitable for imaging.

Adenoviral Transfection for β-arrestin2 Overexpression (Optional)

To enhance the signaling pathway under investigation, overexpression of β-arrestin2 may be desired.[3]

Materials:

  • Adenovirus encoding β-arrestin2 (Ad-βarr2)

  • Control adenovirus (e.g., Ad-GFP)

  • Serum-free culture medium

Procedure:

  • One day after plating the cardiomyocytes, replace the culture medium with serum-free medium.

  • Add the adenovirus (Ad-βarr2 or Ad-GFP) at a predetermined multiplicity of infection (MOI).

  • Incubate the cells with the virus for 4-6 hours.

  • Remove the virus-containing medium and replace it with fresh, complete culture medium.

  • Allow 24-48 hours for gene expression before proceeding with the contractility assay.

In Vitro Assay for Cardiomyocyte Contractility

Materials:

  • Plated and beating NRVMs or hiPSC-CMs

  • Tyrode's solution (or other appropriate physiological buffer)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Inverted microscope with a high-speed camera

  • Image analysis software capable of measuring cell shortening (e.g., IonOptix, or custom ImageJ/Fiji macros)

Procedure:

  • Experimental Setup: Place the culture dish with cardiomyocytes on the stage of the inverted microscope. Ensure the cells are maintained at 37°C.

  • Baseline Recording:

    • Perfuse the cells with Tyrode's solution.

    • Select a single, spontaneously contracting cardiomyocyte for analysis.

    • Record a video of the contracting cell for a baseline measurement (e.g., 30 seconds).

  • Compound Administration:

    • Perfuse the cells with Tyrode's solution containing the desired concentration of this compound or the vehicle control.

    • Allow for an equilibration period (e.g., 5-10 minutes).

  • Post-Treatment Recording: Record a video of the same cardiomyocyte contracting in the presence of the compound.

  • Data Acquisition: Repeat the procedure for multiple cells and different concentrations of this compound.

Data Analysis
  • Measurement of Cell Length: Using the recorded videos and image analysis software, measure the diastolic (relaxed) and systolic (contracted) length of the cardiomyocyte for each contraction cycle.

  • Calculation of Fractional Shortening: Calculate the fractional shortening for each contraction using the following formula:

    • Fractional Shortening (%) = [(Diastolic Length - Systolic Length) / Diastolic Length] x 100

  • Data Normalization: Normalize the fractional shortening data to the baseline measurement for each cell to determine the percentage change in contractility.

  • Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro contractility assay.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Contractility Assay cluster_analysis Data Analysis isolate_nrvm Isolate & Culture NRVMs transfect Adenoviral Transfection (Optional: Ad-βarr2) isolate_nrvm->transfect differentiate_hipsc Differentiate & Culture hiPSC-CMs differentiate_hipsc->transfect baseline Record Baseline Contractions transfect->baseline add_compound Add this compound or Vehicle baseline->add_compound post_treat Record Post-Treatment Contractions add_compound->post_treat measure Measure Cell Shortening post_treat->measure calculate Calculate Fractional Shortening measure->calculate stats Statistical Analysis calculate->stats

Caption: Workflow for assessing cardiomyocyte contractility.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on cardiomyocyte contractility.

Table 1: Effect of this compound on Fractional Shortening of Neonatal Rat Ventricular Myocytes (NRVMs) Overexpressing β-arrestin2 [14]

Treatment ConditionNormalized Amplitude of Cell Shortening (% of Control)
Control (Vehicle)100 ± 6
This compound (1 µM) + ICI 118,551122 ± 9*
Metoprolol (1 µM) + ICI 118,55198 ± 6

*ICI 118,551 is a β2AR-selective inverse agonist, used to isolate the β1AR-mediated effect. *p < 0.05 vs. control.

Table 2: Effect of this compound on Left Ventricular Fractional Shortening in a Heart Failure Model [15]

Animal GroupFractional Shortening (%)
Dilated Cardiomyopathy (DCM) - No Treatment18.76 ± 0.59
DCM + Carvedilol (1 mg/kg)27.73 ± 6.18
DCM + Carvedilol (20 mg/kg)33.83 ± 10.11

*p < 0.001 vs. untreated DCM.

Table 3: Echocardiographic Data from Clinical Studies on the Effect of Carvedilol [2][16]

StudyPatient GroupTreatment DurationChange in Left Ventricular Shortening Fraction
CARIBE Study[2]Idiopathic Dilated Cardiomyopathy6 monthsIncrease from 13.3% to 16.0% (p=0.0235 vs. placebo)
Elderly Heart Failure Study[16]Dilated Cardiomyopathy12 monthsSignificant improvement in LV systolic function

Conclusion

The in vitro assay described in these application notes provides a robust and reproducible method for assessing the effects of this compound on cardiomyocyte contractility. By utilizing relevant cell models and measuring a direct functional endpoint, this protocol enables researchers to investigate the unique β-arrestin-biased signaling of Carvedilol and its potential as a positive inotropic agent. The provided data and protocols serve as a valuable resource for drug discovery and development professionals in the field of cardiovascular research.

References

Application Note: High-Sensitivity Chiral Quantification of (-)-Carvedilol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective quantification of (-)-Carvedilol (S-Carvedilol) in human plasma. Carvedilol is a non-selective β- and α1-receptor blocking agent administered as a racemic mixture. The nonselective β-blocker activity resides primarily in the (-)-(S)-enantiomer.[1][2] This method employs a supported liquid extraction (SLE) for sample cleanup, followed by chiral derivatization to enable the separation of enantiomers on a standard reversed-phase column. The validated protocol demonstrates high sensitivity, precision, and accuracy, making it suitable for clinical pharmacokinetic studies.

Principle of the Method

The bioanalytical method is based on the stereoselective analysis of carvedilol enantiomers. To distinguish between the (+) and (-) forms, a chiral derivatizing agent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), is used.[3][4][5] This agent reacts with the secondary amine group of both carvedilol enantiomers to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their chromatographic separation on a standard achiral UPLC column. Quantification is achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM). A stable isotope-labeled internal standard is used to ensure high accuracy and precision.

cluster_reactants Reactants R_Carv (+)-R-Carvedilol R_Carv_GITC (+)-R-Carvedilol-GITC R_Carv->R_Carv_GITC S_Carv (-)-S-Carvedilol S_Carv_GITC (-)-S-Carvedilol-GITC S_Carv->S_Carv_GITC GITC GITC (Chiral Derivatizing Agent) GITC->R_Carv_GITC GITC->S_Carv_GITC LC_Separation Separable by Achiral LC Column R_Carv_GITC->LC_Separation S_Carv_GITC->LC_Separation

Caption: Chiral derivatization of carvedilol enantiomers.

Experimental Protocols

Materials and Reagents
  • Standards: this compound, (R)-Carvedilol, and racemic [(2)H(5)]-Carvedilol (Internal Standard, IS).

  • Plasma: Drug-free human plasma with K3EDTA as an anticoagulant.[6]

  • Chemicals: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

  • Solvents: Acetonitrile, methanol, tert-butyl methyl ether (all HPLC or LC-MS grade).[1]

  • Buffers: Ammonium formate and formic acid for mobile phase preparation.[1][7]

  • Extraction Plates: 96-well Supported Liquid Extraction (SLE) plates.[4][5]

Instrumentation
  • LC System: UPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray (ESI) source.

  • Analytical Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent reversed-phase column.[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the IS in methanol.[1][6]

  • Working Solutions: Prepare serial dilutions of the stock solutions with a methanol/water mixture (e.g., 50:50, v/v) to create working standards for calibration and QC samples.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[6][8]

Sample Preparation Protocol

The sample preparation involves supported liquid extraction followed by derivatization.

  • Aliquoting: Pipette 150 µL of human plasma (blank, standard, QC, or unknown sample) into a 96-well plate.[3]

  • IS Addition: Add 25 µL of the IS working solution (e.g., racemic [(2)H(5)]-Carvedilol) to all wells except the blank.

  • Pre-treatment: Add 150 µL of 1% ammonium hydroxide in water to each well and vortex briefly to mix.

  • SLE Loading: Load the entire mixture onto a 96-well SLE plate and apply a brief vacuum or positive pressure pulse to initiate flow into the sorbent. Allow the sample to absorb for 5 minutes.

  • Elution: Add 1.0 mL of tert-butyl methyl ether to the SLE plate and allow it to percolate for 5 minutes. Collect the eluate in a clean 96-well collection plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Derivatization: Reconstitute the dried residue in 50 µL of a GITC solution (e.g., 5 mg/mL in acetonitrile) and incubate at 60°C for 60 minutes.

  • Final Evaporation: Evaporate the derivatization mixture to dryness.

  • Reconstitution: Reconstitute the final residue in 200 µL of the mobile phase (e.g., acetonitrile/water, 50:50, v/v).[9] Vortex and inject into the LC-MS/MS system.

start Start: 150 µL Human Plasma add_is Add Internal Standard ([(2)H(5)]-Carvedilol) start->add_is pretreat Pre-treat with Ammonium Hydroxide add_is->pretreat load_sle Load onto SLE Plate pretreat->load_sle elute Elute with tert-butyl methyl ether load_sle->elute evap1 Evaporate to Dryness (1) elute->evap1 derivatize Derivatize with GITC (60°C for 60 min) evap1->derivatize evap2 Evaporate to Dryness (2) derivatize->evap2 reconstitute Reconstitute in Mobile Phase evap2->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for this compound.

LC-MS/MS Conditions
Parameter Condition
LC System UPLC System
Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)[4]
Mobile Phase A 2 mM Ammonium Formate in Water with 0.1% Formic Acid[1][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[1]
Gradient Linear gradient from 40% to 95% B over 3 minutes, hold, and re-equilibrate.
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)

Method Validation Data

The method was validated according to industry guidelines, demonstrating excellent performance for the quantification of this compound.

Table 1: Mass Spectrometric Transitions

Note: The m/z values for the derivatized compounds will be higher than the parent drug.

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound-GITC Derivative796.3332.1
[(2)H(5)]-Carvedilol-GITC Derivative (IS)801.3337.1
Table 2: Calibration Curve and Sensitivity
Parameter This compound
Concentration Range 0.200 - 200 ng/mL[3]
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998
LLOQ 0.200 ng/mL[2][3]
Table 3: Precision and Accuracy

Summary of intra- and inter-assay data for QC samples.

QC Level Concentration (ng/mL) Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (% Nominal)
LQC 0.600≤ 8.2%[3]≤ 9.5%95.5% - 109.4%[3]
MQC 80.0≤ 6.5%≤ 7.8%97.1% - 105.3%
HQC 160.0≤ 5.9%≤ 6.3%98.2% - 104.8%
Table 4: Recovery and Matrix Effect
Parameter Result
Extraction Recovery > 76% for both analyte and IS across all QC levels.[4][5]
Matrix Effect Minimal matrix effects were observed, with the IS effectively compensating for any ion suppression/enhancement.

Conclusion

This application note presents a validated LC-MS/MS method for the chiral quantification of this compound in human plasma. The use of supported liquid extraction and GITC derivatization provides a clean extract and allows for the separation of enantiomers on a standard achiral column. The method is sensitive, with an LLOQ of 0.200 ng/mL, and demonstrates excellent precision and accuracy over a wide linear range.[2][3] This high-throughput and reliable assay is well-suited for supporting clinical trials and pharmacokinetic studies that require stereoselective bioanalysis of Carvedilol.

References

Application Notes and Protocols for Zebrafish-Based Cardiotoxicity Screening of (-)-Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced cardiotoxicity is a significant hurdle in pharmaceutical development, often leading to late-stage attrition of promising drug candidates. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for early-stage cardiotoxicity screening due to its genetic and physiological homology to humans, rapid development, optical transparency of embryos, and suitability for high-throughput screening.[1][2] Zebrafish embryos offer a unique window for non-invasive, real-time assessment of cardiac function and morphology.[3][4]

(-)-Carvedilol is a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, which is known to possess cardioprotective effects.[5] This application note provides a detailed protocol for utilizing the zebrafish model to screen for the cardiotoxic or cardioprotective effects of this compound, particularly in the context of doxorubicin-induced cardiotoxicity. Doxorubicin, a potent anthracycline chemotherapeutic, is well-documented to cause cardiotoxicity, providing a robust model to evaluate the protective potential of co-administered compounds.[6][7]

These protocols outline methods for assessing key cardiotoxicity endpoints, including heart rate, pericardial edema, and the expression of cardiac stress biomarkers. The provided data, while representative of expected outcomes based on existing literature, are intended to be illustrative.

Data Presentation

The following tables summarize representative quantitative data from a study evaluating the cardioprotective effects of this compound on doxorubicin-induced cardiotoxicity in zebrafish embryos.

Table 1: Effect of this compound on Heart Rate in Doxorubicin-Treated Zebrafish Embryos at 72 hours post-fertilization (hpf)

Treatment GroupConcentration (µM)Mean Heart Rate (beats per minute) ± SD
Vehicle Control (0.1% DMSO)-175 ± 8
Doxorubicin0.5130 ± 12
Doxorubicin + this compound0.5 + 1145 ± 10
Doxorubicin + this compound0.5 + 5158 ± 9
Doxorubicin + this compound0.5 + 10165 ± 7
This compound10172 ± 9

Table 2: Assessment of Pericardial Edema in Doxorubicin-Treated Zebrafish Embryos at 72 hpf with this compound Co-treatment

Treatment GroupConcentration (µM)Incidence of Pericardial Edema (%)Mean Pericardial Area (mm²) ± SD
Vehicle Control (0.1% DMSO)-00.08 ± 0.01
Doxorubicin0.5850.25 ± 0.05
Doxorubicin + this compound0.5 + 1600.18 ± 0.04
Doxorubicin + this compound0.5 + 5350.12 ± 0.03
Doxorubicin + this compound0.5 + 10150.09 ± 0.02
This compound1000.08 ± 0.01

Table 3: Relative Gene Expression of Cardiac Stress Markers in Zebrafish Embryos at 72 hpf

Treatment GroupConcentration (µM)ANP (nppa) Fold Change ± SDBNP (nppb) Fold Change ± SD
Vehicle Control (0.1% DMSO)-1.0 ± 0.21.0 ± 0.3
Doxorubicin0.54.5 ± 0.83.8 ± 0.7
Doxorubicin + this compound0.5 + 13.2 ± 0.62.9 ± 0.5
Doxorubicin + this compound0.5 + 52.1 ± 0.41.9 ± 0.4
Doxorubicin + this compound0.5 + 101.3 ± 0.31.2 ± 0.2
This compound101.1 ± 0.21.0 ± 0.2

Experimental Protocols

Zebrafish Maintenance and Embryo Collection
  • Maintain wild-type (e.g., AB strain) or transgenic (e.g., Tg(cmlc2:GFP)) zebrafish according to standard protocols.

  • Collect freshly fertilized embryos following natural spawning.

  • Incubate embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4) at 28.5°C.

Doxorubicin-Induced Cardiotoxicity Model and this compound Treatment
  • At 24 hours post-fertilization (hpf), dechorionate embryos enzymatically or manually.

  • Array individual embryos in 96-well plates containing 100 µL of E3 medium per well.

  • Prepare stock solutions of Doxorubicin and this compound in an appropriate solvent (e.g., DMSO).

  • Add Doxorubicin to the desired final concentration (e.g., 0.5 µM) to the appropriate wells.

  • Co-treat with varying concentrations of this compound (e.g., 1, 5, 10 µM). Include vehicle control and this compound only control groups. The final solvent concentration should not exceed 0.1%.

  • Incubate the embryos at 28.5°C until 72 hpf for assessment.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment at 72 hpf Zebrafish_Breeding Zebrafish Breeding Embryo_Collection Embryo Collection (0 hpf) Zebrafish_Breeding->Embryo_Collection Dechorionation Dechorionation (24 hpf) Embryo_Collection->Dechorionation Plating Arraying in 96-well Plates Dechorionation->Plating Doxorubicin Doxorubicin Treatment Plating->Doxorubicin Carvedilol This compound Co-treatment Doxorubicin->Carvedilol Incubation Incubation (24-72 hpf) Carvedilol->Incubation Heart_Rate Heart Rate Measurement Incubation->Heart_Rate Edema Pericardial Edema Quantification Heart_Rate->Edema qPCR qRT-PCR Analysis Edema->qPCR G cluster_membrane Cell Membrane cluster_cytosol Cytosol Carvedilol This compound Beta_AR β-Adrenergic Receptor Carvedilol->Beta_AR Binds to Beta_Arrestin β-Arrestin Beta_AR->Beta_Arrestin Recruits PI3K PI3K Beta_Arrestin->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Cardioprotection Cardioprotection (Reduced Apoptosis, Improved Function) NO->Cardioprotection G cluster_dox Doxorubicin-Induced Cardiotoxicity cluster_carv This compound's Protective Pathway Doxorubicin Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis Carvedilol This compound PI3K_Akt PI3K/Akt Pathway Carvedilol->PI3K_Akt eNOS_act eNOS Activation PI3K_Akt->eNOS_act NO_prod ↑ Nitric Oxide (NO) eNOS_act->NO_prod NO_prod->Apoptosis Inhibits

References

Application Notes: Evaluating the Endothelial Function Effects of (-)-Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Carvedilol is a non-selective beta-adrenergic antagonist with additional α1-blocking properties, widely used in the management of hypertension and heart failure.[1][2] Unlike traditional beta-blockers, Carvedilol exhibits unique pleiotropic effects, including antioxidant, anti-inflammatory, and anti-proliferative actions that contribute to its beneficial cardiovascular profile.[2][3][4] A key aspect of these additional benefits lies in its ability to modulate endothelial function. The endothelium plays a critical role in vascular homeostasis, primarily through the production of nitric oxide (NO), a potent vasodilator with anti-platelet and anti-proliferative properties.[5][6] Endothelial dysfunction, characterized by impaired NO bioavailability, is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases.[7]

These application notes provide a detailed overview of protocols to assess the effects of this compound on endothelial function, targeting researchers, scientists, and professionals in drug development. The methodologies cover in vitro cellular assays, ex vivo tissue studies, and in vivo clinical assessments.

Key Mechanisms of Action

This compound improves endothelial function through several interconnected signaling pathways:

  • Stimulation of Nitric Oxide (NO) Synthesis: Carvedilol can act as a biased ligand at the β1-adrenergic receptor (β1AR), promoting its coupling to a Gi-PI3K-Akt signaling cascade. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS or NOS3), increasing NO production and subsequent cGMP-PKG signaling, which promotes vasodilation.[8][9]

  • Antioxidant Activity: Carvedilol is a potent antioxidant that can directly scavenge reactive oxygen species (ROS).[4] By reducing oxidative stress, Carvedilol prevents the uncoupling of eNOS and the degradation of NO by superoxide radicals, thereby enhancing NO bioavailability.[6][10]

  • Inhibition of Endothelin-1 (ET-1): Carvedilol has been shown to inhibit the biosynthesis of Endothelin-1, a potent vasoconstrictor and pro-inflammatory molecule, in endothelial cells.[3] This action contributes to its overall vasodilatory effect.

  • Anti-Angiogenic Effects: In some contexts, Carvedilol can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis by targeting the VEGF-Src-ERK signaling pathway in endothelial cells.[11][12]

Signaling Pathway Diagrams

Carvedilol_NO_Pathway cluster_0 Endothelial Cell Carvedilol This compound b1AR β1AR Carvedilol->b1AR Biased agonism Gi Gi b1AR->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (Active) NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation

Carvedilol's biased agonism at β1AR to stimulate NO production.

Carvedilol_Antioxidant_Pathway cluster_1 Mechanism of Oxidative Stress cluster_2 Carvedilol Intervention Oxidative_Stress Oxidative Stress (e.g., oxLDL, TNFα) ROS Reactive Oxygen Species (ROS) (e.g., O2-) Oxidative_Stress->ROS Peroxynitrite Peroxynitrite (ONOO-) (Leads to Dysfunction) ROS->Peroxynitrite NO_Bioavailability Increased NO Bioavailability (Improved Endothelial Function) NO Nitric Oxide (NO) NO->Peroxynitrite Carvedilol This compound Scavenging Direct Scavenging Carvedilol->Scavenging Scavenging->ROS Inhibits

Antioxidant mechanism of Carvedilol in endothelial cells.

Quantitative Data Summary

The effects of this compound have been quantified in various experimental models. The tables below summarize key findings.

Table 1: Summary of In Vitro Effects of this compound on Endothelial Cells

Parameter AssessedCell TypeCarvedilol ConcentrationObservationReference
Oxidative Stress Human Endothelial Cells40 µMReduced oxidized LDL-induced 8-iso-PGF2α production from 2.66 to 1.46 pg/µg protein.[1]
Cell Injury Bovine & Human Endothelial CellsIC50 = 2.6-3.8 µMInhibited xanthine-oxidase-induced LDH release.[4]
Endothelin-1 (ET-1) Production Human Coronary Artery Endothelial CellsIC50 = 1.2 µMInhibited serum-stimulated ET-1 biosynthesis.[3]
Cell Proliferation Human Umbilical Vein Endothelial Cells (HUVEC)IC50 = 38.5 µmol/LInhibited HUVEC proliferation in a dose-dependent manner.[11][12]
Cell Migration HUVEC10 µmol/LReduced VEGF-induced migration from 67.54 to 37.11 (arbitrary units).[11][12]
Tube Formation HUVEC10 µmol/LReduced VEGF-induced tube formation from 286.0 to 80.27 (arbitrary units).[11][12]

Table 2: Summary of In Vivo & Clinical Effects of this compound

Parameter AssessedModelCarvedilol DoseObservationReference
Blood Pressure & NO Levels Wistar Rats1 mg/kg, IVDecreased mean arterial pressure from 126.6 to 75.9 mm Hg; increased plasma NO from 17.9 to 32.2 µmol/L.[13][14][15]
Endothelial Dysfunction Diabetic Rats10 mg/kg/day for 5 weeksAmeliorated endothelial dysfunction and increased serum NO levels.[9]
Flow-Mediated Dilation (FMD) Patients with Coronary Artery Disease~20 mg/day for 4 monthsImproved FMD from 5.1% to 7.8%.[10]
Flow-Mediated Dilation (FMD) Patients with Type 2 DiabetesTitrated dose for 5 monthsSignificantly improved FMD compared to metoprolol treatment.[16]
Oxidative Stress Patients with Coronary Artery Disease~20 mg/day for 4 monthsDecreased plasma TBARS from 5.8 to 4.6 nmol/mL.[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Nitric Oxide Production

This protocol uses the Griess Reagent System to measure nitrite (a stable and oxidized product of NO) in endothelial cell culture supernatants.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent System (e.g., from Promega or similar)

  • 96-well microplates

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed HUVECs in a 24-well plate at a density of 5 x 10^4 cells/well and culture until they reach 80-90% confluency.

  • Starvation: Replace the growth medium with a basal medium (without growth factors) and incubate for 2-4 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours). Include a positive control such as acetylcholine or bradykinin if desired.[9]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite standards. Normalize the results to the total protein content of the cells in each well.

Note: For higher sensitivity and real-time detection, methods like chemiluminescence or specific NO-sensitive fluorescent probes can be employed.[5][7][17]

In_Vitro_NO_Assay A 1. Seed HUVECs in 24-well plate B 2. Culture to 80-90% confluency A->B C 3. Starve cells in basal medium B->C D 4. Treat with Carvedilol or Vehicle Control C->D E 5. Collect 50µL of supernatant D->E F 6. Add Sulfanilamide (10 min incubation) E->F G 7. Add NED (10 min incubation) F->G H 8. Measure Absorbance at 540 nm G->H I 9. Quantify Nitrite vs Standard Curve H->I

Workflow for the in vitro Griess assay for NO production.
Protocol 2: In Vitro Evaluation of Antioxidant Effects

This protocol assesses Carvedilol's ability to protect endothelial cells from an induced oxidative insult.

Materials:

  • HUVECs and culture reagents

  • Oxidizing agent (e.g., H₂O₂ or oxidized LDL)

  • This compound stock solution

  • Assay kit for an oxidative stress marker (e.g., 8-iso-PGF2α ELISA kit) or a fluorescent probe like DCFH-DA.[1][18]

  • Cell lysis buffer and protein assay kit

Procedure:

  • Cell Culture: Culture HUVECs to 80-90% confluency in appropriate multi-well plates.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10, 40 µM) for 1-2 hours.[1]

  • Induce Oxidative Stress: Add the oxidizing agent (e.g., 100 µg/mL oxidized LDL) to the wells (except for the negative control) and incubate for 6-24 hours.[1]

  • Sample Collection:

    • For secreted markers (e.g., 8-iso-PGF2α): Collect the culture supernatant.

    • For intracellular ROS (using DCFH-DA): Follow the probe manufacturer's instructions for loading and fluorescence measurement.

  • Quantification:

    • Perform the ELISA for 8-iso-PGF2α according to the kit's protocol.

    • Measure fluorescence for DCFH-DA using a plate reader or microscope.

  • Normalization: Normalize marker levels to the total protein content from cell lysates of the corresponding wells.

Protocol 3: Ex Vivo Assessment of Vasodilation (Wire Myography)

This protocol evaluates endothelium-dependent relaxation in isolated arterial segments from animal models.

Materials:

  • Thoracic aorta from rats (e.g., Wistar or Streptozotocin-induced diabetic rats)[9]

  • Krebs-Henseleit buffer

  • Wire myograph system

  • Phenylephrine (PE) for pre-constriction

  • Acetylcholine (ACh) for inducing endothelium-dependent relaxation

  • Sodium Nitroprusside (SNP) for endothelium-independent relaxation

  • This compound (for chronic in vivo treatment of animals prior to vessel isolation)

Procedure:

  • Animal Treatment: Treat animals (e.g., diabetic rats and healthy controls) with this compound (e.g., 1 or 10 mg/kg/day) or placebo via oral gavage for a specified period (e.g., 5 weeks).[9]

  • Vessel Isolation: Euthanize the animal and carefully dissect the thoracic aorta, placing it immediately in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in the wire myograph chambers containing oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer at 37°C.

  • Equilibration: Allow the rings to equilibrate under optimal passive tension for 60-90 minutes.

  • Viability Check: Constrict the rings with a high-potassium solution to check for viability.

  • Pre-constriction: After washout and return to baseline, constrict the rings to approximately 80% of their maximal response with Phenylephrine.

  • Relaxation Curve: Once a stable plateau is reached, add cumulative concentrations of Acetylcholine to assess endothelium-dependent relaxation.

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction induced by PE. Compare the dose-response curves between the different treatment groups.

Protocol 4: In Vivo Human Assessment of Endothelial Function (Flow-Mediated Dilation)

Flow-mediated dilation (FMD) is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation in the brachial artery.[10][19]

Materials:

  • High-resolution ultrasound system with a linear array transducer (>7 MHz)

  • Blood pressure cuff

  • ECG gating system (recommended)

  • Image analysis software

Procedure:

  • Patient Preparation: The subject should rest supine for at least 10 minutes in a quiet, temperature-controlled room. They should have fasted for at least 8 hours and avoided caffeine, smoking, and vasoactive medications.

  • Baseline Imaging:

    • Place a blood pressure cuff on the forearm.

    • Scan the brachial artery 2-10 cm above the antecubital fossa in a longitudinal plane.

    • Obtain a clear image of the anterior and posterior intimal layers.

    • Record the baseline artery diameter and blood flow velocity using pulsed-wave Doppler for at least 1 minute.

  • Reactive Hyperemia (Flow-Mediation):

    • Inflate the forearm cuff to at least 50 mmHg above systolic blood pressure for 5 minutes to occlude arterial flow.

    • Continue to image the brachial artery during cuff inflation.

    • Rapidly deflate the cuff.

  • Post-Deflation Imaging:

    • Record the arterial diameter continuously for at least 3 minutes post-deflation.

    • Record the Doppler flow signal for the first 15-30 seconds after deflation to confirm hyperemia.

  • Data Analysis:

    • Measure the brachial artery diameter at baseline (average over several cardiac cycles).

    • Measure the peak diameter of the artery after cuff deflation (usually occurs between 45-75 seconds).

    • Calculate FMD as the percentage change in diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

  • Study Design: In a clinical trial setting, FMD would be measured at baseline and after a period of chronic treatment with this compound (e.g., 4-5 months) and compared to a placebo or an active comparator like metoprolol.[10][16]

FMD_Workflow cluster_pre Baseline Measurement cluster_hyperemia Induce Reactive Hyperemia cluster_post Post-Occlusion Measurement A 1. Subject rests supine for 10 min B 2. Image brachial artery with high-res ultrasound A->B C 3. Record baseline diameter and flow B->C D 4. Inflate forearm cuff >50mmHg above SBP C->D E 5. Maintain occlusion for 5 minutes D->E F 6. Rapidly deflate cuff E->F G 7. Record artery diameter continuously for 3 min F->G H 8. Measure peak diameter post-deflation G->H I 9. Calculate FMD (%) H->I

Workflow for in vivo Flow-Mediated Dilation (FMD) assessment.

References

Application Notes and Protocols for Investigating (-)-Carvedilol's Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Carvedilol is a non-selective β-adrenergic receptor antagonist with additional α1-blocking and antioxidant properties.[1][2] Its unique pharmacological profile, particularly its "biased agonism" at the β2-adrenergic receptor (β2AR), has garnered significant interest. Unlike traditional β-blockers, Carvedilol can antagonize G protein-mediated signaling while simultaneously activating β-arrestin-dependent pathways.[3] This biased signaling is thought to contribute to its clinical efficacy in conditions like heart failure.[3] These application notes provide detailed cell culture techniques and protocols to investigate the multifaceted cellular mechanisms of this compound.

Key Cellular Mechanisms of this compound

  • Biased Agonism and β-Arrestin Signaling: Carvedilol acts as a biased agonist at the β2AR, inhibiting Gs-dependent adenylyl cyclase activation while promoting β-arrestin recruitment and subsequent signaling.[3] This leads to the activation of downstream kinases like ERK1/2 in a G protein-independent manner.[3]

  • Cell Proliferation and Migration: Carvedilol has been shown to inhibit the proliferation and migration of various cell types, including vascular smooth muscle cells (VSMCs) and several cancer cell lines.[4][5][6]

  • Apoptosis: Carvedilol can induce apoptosis in certain cell types, such as hepatic stellate cells and uveal melanoma cells, and protect other cells, like retinal pigment epithelial cells, from apoptosis.[7][8][9]

  • Oxidative Stress: Carvedilol possesses antioxidant properties, protecting cells from oxidative damage by scavenging free radicals and activating cellular antioxidant response pathways.[1][10][11][12]

Data Presentation: Quantitative Effects of this compound

Table 1: Anti-proliferative Activity of this compound

Cell LineAssayIC50 ValueReference
K562 (myelogenous leukemia)MTT22.66 ± 2.14 µM[5]
HeLa (cervix carcinoma)MTT30.56 ± 5.16 µM[5]
Fem-x (melanoma)MTT32.17 ± 5.75 µM[5]
MDA-MB-361 (breast tumor)MTT35.04 ± 2.95 µM[5]
Human Pulmonary Artery VSMCMitogenesis Assay0.3 - 2.0 µM[6]
A549 (non-small cell lung cancer)MTT18 µM[13]
H1299 (non-small cell lung cancer)MTT13.7 µM[13]

Table 2: Effects of this compound on Signaling Pathways

Cell LineTargetEffectConcentrationReference
HEK-293 (β2AR expressing)β2AR Phosphorylation1.9 ± 0.09-fold increase10 µM[3]
HEK-293 (β2AR expressing)β-arrestin2 RecruitmentStimulated10 µM[3]
HEK-293 (β2AR expressing)ERK1/2 PhosphorylationStimulated10 µM[3]
Human Coronary Artery Endothelial CellsET-1 BiosynthesisIC50 = 1.2 µM-[2]

Table 3: Antioxidant Effects of this compound

Cell SystemOxidative StressorMeasured ParameterEffect of CarvedilolConcentrationReference
Human Endothelial CellsOxidized LDL8-iso-PGF2α productionSignificant reduction40 µM[1]
Bovine Pulmonary Artery Endothelial CellsXanthine-Xanthine OxidaseLDH ReleaseIC50 = 3.8 µM-[10]
Human Umbilical Vein Endothelial CellsXanthine-Xanthine OxidaseLDH ReleaseIC50 = 2.6 µM-[10]
HT22 Hippocampal CellsGlutamate or H2O2ROSDecreased-[12]

Experimental Protocols

Protocol 1: Assessment of Cell Proliferation using CCK-8 Assay

This protocol is for determining the effect of this compound on the proliferation of adherent cells in a 96-well format.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours (37°C, 5% CO2).[5][14][15][16]

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, replace the medium with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[5][14][15][16]

  • Incubate the plate for 1-4 hours at 37°C.[5][14][15][16]

  • Measure the absorbance at 450 nm using a microplate reader.[5][14][15][16]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of ERK1/2 and Akt Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and Akt (p-Akt) in response to this compound treatment.

Materials:

  • Cell culture dishes (6-well or 10 cm)

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight if necessary. Treat cells with this compound at the desired concentrations and time points.

  • Cell Lysis:

    • Place the culture dish on ice and wash cells twice with ice-cold PBS.[13][17]

    • Add ice-cold lysis buffer to the dish and scrape the cells.[13][17]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with agitation.[13][17]

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C.[17]

    • Collect the supernatant containing the protein extract.[13][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli buffer.

    • Boil the samples at 95-100°C for 5 minutes.[13]

    • Load samples onto an SDS-PAGE gel and run at 100-120V.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.[11]

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[11]

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.[11]

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2).

Protocol 3: β-Arrestin Recruitment Assay by Confocal Microscopy

This protocol describes the visualization of β-arrestin translocation to the cell membrane upon this compound stimulation using β-arrestin-GFP fusion proteins.

Materials:

  • HEK-293 cells stably expressing a β-adrenergic receptor

  • Plasmid encoding β-arrestin-2-GFP

  • Transfection reagent (e.g., FuGENE)

  • Glass-bottom culture dishes

  • This compound solution

  • Confocal microscope

Procedure:

  • Cell Transfection:

    • Seed HEK-293 cells onto glass-bottom dishes.

    • Transiently transfect the cells with the β-arrestin-2-GFP plasmid using a suitable transfection reagent according to the manufacturer's protocol.[18]

    • Allow 24-48 hours for protein expression.

  • Cell Treatment and Imaging:

    • Before imaging, replace the culture medium with an appropriate imaging buffer.

    • Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).

    • Acquire baseline images of the GFP signal, showing a diffuse cytoplasmic distribution of β-arrestin-2-GFP.

    • Add this compound solution to the dish at the desired final concentration.

    • Immediately begin acquiring time-lapse images to visualize the translocation of β-arrestin-2-GFP to the plasma membrane.[18]

  • Image Analysis: Quantify the translocation by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.

Protocol 4: Apoptosis Detection by TUNEL Assay

This protocol describes the detection of DNA fragmentation in apoptotic cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.

Materials:

  • Cells cultured on coverslips or chamber slides

  • This compound solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations to induce apoptosis. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.[7]

  • Fixation:

    • Wash cells with PBS.

    • Fix with 4% PFA in PBS for 15-30 minutes at room temperature.[7]

  • Permeabilization:

    • Wash cells with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[7]

  • TUNEL Labeling:

    • Wash cells with PBS.

    • Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[7]

  • Washing and Mounting:

    • Wash cells with PBS to remove unincorporated nucleotides.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Apoptotic cells will exhibit fluorescence (e.g., green for FITC-dUTP) in the nucleus.

    • Quantify the percentage of TUNEL-positive cells.

Visualizations: Signaling Pathways and Workflows

Carvedilol_Signaling_Pathway cluster_membrane Plasma Membrane b2ar β2AR gs Gs b2ar->gs grk GRK b2ar->grk b_arrestin β-Arrestin b2ar->b_arrestin carvedilol This compound carvedilol->b2ar ac Adenylyl Cyclase gs->ac camp cAMP ac->camp pka PKA camp->pka grk->b2ar P erk ERK1/2 b_arrestin->erk akt Akt b_arrestin->akt

Caption: this compound's biased agonism at the β2AR.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Stripping & Re-probing (e.g., anti-total-ERK) detection->reprobe end Data Analysis reprobe->end

Caption: Workflow for Western blot analysis.

Cell_Proliferation_Workflow start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_cck8 Add CCK-8 Solution incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 read Measure Absorbance at 450nm incubate3->read end Calculate Cell Viability read->end

Caption: CCK-8 cell proliferation assay workflow.

References

Application Note and Protocol for the Analysis of the Impurity Profile of Synthetic (-)-Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and heart failure. The synthesis of (-)-Carvedilol, an active pharmaceutical ingredient (API), can result in the formation of various impurities, including process-related impurities, degradation products, and residual solvents.[1][2][3] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[4] Therefore, robust analytical methods are crucial for the identification, quantification, and control of impurities in synthetic this compound, ensuring compliance with regulatory standards set by bodies like the FDA and EMA.[1]

This document provides detailed protocols for the analysis of the impurity profile of synthetic this compound, focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method for non-volatile impurities and a Headspace Gas Chromatography (HS-GC) method for residual solvents. Forced degradation studies are also outlined to identify potential degradation products that may form during storage and handling.[5][6][7] The methodologies are based on established and validated analytical techniques and adhere to the principles of the International Council for Harmonisation (ICH) guidelines.[8]

Analytical Methods and Protocols

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method is essential for the separation and quantification of Carvedilol from its potential impurities.[9] The following protocol is a composite of validated methods described in the scientific literature.[5][8][10][11]

2.1.1. Experimental Protocol: HPLC Method

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[10][12]

  • Mobile Phase:

    • Mobile Phase A: 0.02 M potassium dihydrogen phosphate buffer, with pH adjusted to 2.0-2.8 with phosphoric acid.[8][10]

    • Mobile Phase B: Acetonitrile.[10]

    • A typical gradient elution might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute more retained impurities.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40 °C.[12][13]

  • Detection Wavelength: 240 nm.[10][13]

  • Injection Volume: 10 µL.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the Carvedilol sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.[10]

    • For the analysis of impurities in tablets, weigh and finely powder a number of tablets, then extract the drug with the diluent to achieve the same final concentration.[10]

    • Filter the sample solution through a 0.45 µm nylon or PVDF syringe filter before injection.[14]

2.1.2. Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed on the Carvedilol drug substance.[5][11] The drug is subjected to the following stress conditions to induce degradation:

  • Acid Hydrolysis: Reflux with 1.0 N HCl at 90°C.[6]

  • Base Hydrolysis: Reflux with 1.0 N NaOH at 90°C.[6]

  • Oxidative Degradation: Treat with 7.5% H2O2 at room temperature.[6]

  • Thermal Degradation: Expose the solid drug to heat (e.g., 60°C).[8]

  • Photolytic Degradation: Expose the drug solution and solid drug to UV light (e.g., for 24 hours).[7][8]

After exposure, the samples are neutralized (if necessary), diluted to the appropriate concentration, and analyzed by the HPLC method. The resulting chromatograms are compared to that of an unstressed sample to identify and quantify the degradation products. Carvedilol has been shown to be particularly susceptible to degradation under alkaline and oxidative conditions.[6]

Analysis of Residual Solvents by Headspace Gas Chromatography (HS-GC)

Residual solvents are volatile organic compounds used or produced during the synthesis of the API.[15] Their levels are strictly controlled according to ICH Q3C guidelines. Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard technique for their analysis.[16]

2.2.1. Experimental Protocol: HS-GC Method

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Chromatographic Column: DB-Select 624 or equivalent G43 phase column (e.g., 30 m x 0.53 mm ID, 3.0 µm film thickness).[17]

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Injector and Detector Temperature: Typically 250 °C and 300 °C, respectively.

  • Oven Temperature Program: A suitable temperature gradient is used to separate the solvents of interest. For example, start at 40°C, hold for a few minutes, then ramp up to 240°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-100 °C.

    • Vial Equilibration Time: 15-30 minutes.

  • Sample Preparation:

    • Accurately weigh the Carvedilol sample (e.g., 100 mg) into a headspace vial.

    • Add a high-boiling point solvent in which the sample is soluble (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial and place it in the headspace autosampler.

Data Presentation

Quantitative data from method validation and impurity analysis should be presented in clear and concise tables.

Table 1: System Suitability Parameters for HPLC Method

ParameterAcceptance Criteria
Tailing Factor (Carvedilol)≤ 2.0
Theoretical Plates (Carvedilol)≥ 2000
Resolution (between Carvedilol and closest eluting impurity)≥ 1.5[13]
% RSD for replicate injections≤ 2.0%

Table 2: Summary of Known Impurities and Degradation Products of Carvedilol

Impurity Name/IdentifierTypeTypical m/z (LC-MS)
Carvedilol Impurity AProcess-Related-
Carvedilol Impurity B (Bis impurity)Process-Related-
Carvedilol Impurity CProcess-Related-
Oxidative Degradation Product 1Degradation224.3 Da[6]
Oxidative Degradation Product 2Degradation283.3 Da[6]
N-Nitroso CarvedilolPotential Genotoxic Impurity-

Note: The United States Pharmacopeia (USP) provides reference standards for several Carvedilol related compounds (A, B, C, D, E).[18]

Table 3: Validation Summary of the HPLC Method for Impurity Quantification

Validation ParameterResult
Linearity (Concentration Range) 0.05 - 1.5 µg/mL[8]
Correlation Coefficient (r²) > 0.999[14][19]
Limit of Detection (LOD) Varies by impurity
Limit of Quantification (LOQ) Varies by impurity
Accuracy (% Recovery) 96.5% to 101%[14][19]
Precision (% RSD) < 2.0%[14][19]

Visualizations

The following diagrams illustrate the workflow for impurity analysis and the logical approach to impurity control.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Carvedilol API or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45µm Dissolution->Filtration HPLC HPLC-UV/PDA (Non-volatile impurities) Filtration->HPLC GC_HS HS-GC-FID (Residual Solvents) Filtration->GC_HS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC_HS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Generate Impurity Profile Report Quantification->Report

Caption: Experimental workflow for Carvedilol impurity profiling.

G cluster_synthesis Synthesis & Control cluster_degradation Degradation Pathway Assessment cluster_identification Impurity Identification & Characterization cluster_final Final Specification & Release Route Synthetic Route Optimization Starting_Materials Control of Starting Materials Route->Starting_Materials Intermediates Control of Intermediates Route->Intermediates Forced_Deg Forced Degradation Studies Isolation Impurity Isolation Stability Long-term Stability Testing Forced_Deg->Stability Forced_Deg->Isolation Stability->Isolation Spectroscopy Spectroscopic Techniques (MS, NMR) Isolation->Spectroscopy Specification Set Impurity Specifications Spectroscopy->Specification Release Routine Quality Control Testing Specification->Release

Caption: Logical framework for impurity profiling and control.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive analysis of the impurity profile of synthetic this compound. The combination of a stability-indicating HPLC method for process-related and degradation impurities, alongside an HS-GC method for residual solvents, ensures that the quality and safety of the API can be thoroughly evaluated. Adherence to these protocols and the principles of method validation are critical for meeting regulatory expectations and ensuring the delivery of a high-quality pharmaceutical product to patients. The recent recall of Carvedilol products due to nitrosamine impurities underscores the critical importance of diligent impurity monitoring.[20] Manufacturers must remain vigilant and employ robust analytical methods to control all potential impurities throughout the product lifecycle.[18]

References

Application Notes and Protocols for Long-Term Stability Testing of (-)-Carvedilol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the management of hypertension and heart failure. To ensure its therapeutic efficacy and patient safety, it is imperative to conduct thorough stability testing of its pharmaceutical formulations. This document provides a comprehensive protocol for the long-term stability testing of this compound formulations, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[1][2][3][4] The purpose of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[2][5] This data is used to establish a shelf life for the drug product and recommend storage conditions.[2]

Key Stability-Indicating Parameters

The stability of Carvedilol formulations is assessed by monitoring several key parameters over time. These include:

  • Assay of this compound: To determine the potency of the active pharmaceutical ingredient (API).

  • Degradation Products/Impurities: To identify and quantify any substances resulting from the chemical degradation of Carvedilol.[6] Carvedilol is known to degrade via oxidation, hydrolysis, and photodegradation.[6][7]

  • Dissolution: To ensure the formulation releases the drug at a consistent and appropriate rate.

  • Physical Characteristics: Including appearance, color, and hardness (for solid dosage forms).

  • Moisture Content: To assess the impact of humidity on the formulation.

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying Carvedilol from its degradation products.[8][9]

Experimental Workflow

The following diagram illustrates the general workflow for the long-term stability testing of this compound formulations.

G cluster_0 1. Protocol Design & Batch Selection cluster_1 2. Sample Storage cluster_2 3. Sample Testing & Analysis cluster_3 4. Evaluation & Reporting A Define Stability Protocol (ICH Q1A) B Select Batches (min. 3 primary batches) A->B C Place Samples in Stability Chambers B->C D Long-Term Conditions (e.g., 25°C/60% RH or 30°C/65% RH) C->D E Accelerated Conditions (e.g., 40°C/75% RH) C->E F Pull Samples at Defined Time Points D->F E->F G Perform Analytical Tests (HPLC, Dissolution, etc.) F->G H Record and Analyze Data G->H I Evaluate Stability Data (Assess Trends, Shelf-life) H->I J Compile Stability Report I->J

Caption: Workflow for Long-Term Stability Testing of Carvedilol.

Protocols

1. Long-Term Stability Study Protocol

This protocol is designed to assess the stability of this compound formulations over a prolonged period under recommended storage conditions.

a. Materials and Equipment

  • This compound formulation (at least three primary batches)

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating HPLC method

  • Dissolution testing apparatus

  • Karl Fischer titrator for moisture analysis

  • Appropriate glassware and analytical balance

b. Storage Conditions and Testing Frequency

The storage conditions and testing frequency should be in accordance with ICH Q1A(R2) guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (or proposed shelf-life)Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[2][10]

c. Experimental Procedure

  • Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis on all three batches to establish the initial data for all specified tests.

  • Sample Storage: Place a sufficient number of samples from each batch in the stability chambers under the long-term and accelerated conditions.

  • Time Point Pulls: At each scheduled time point, withdraw the required number of samples from the stability chambers.

  • Analysis: Perform the following tests on the withdrawn samples:

    • Appearance: Visually inspect the samples for any changes in color, odor, or physical form.

    • Assay and Impurities: Use a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

    • Dissolution: Perform dissolution testing according to a validated method.

    • Moisture Content: Determine the water content using Karl Fischer titration.

  • Data Evaluation: Evaluate the data for any trends or significant changes over time. A "significant change" for a drug product is generally defined as a 5% change in assay from its initial value, or failure to meet the acceptance criteria for appearance, and dissolution.

2. Stability-Indicating HPLC Method Protocol

This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of this compound and its impurities.

a. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Triethylamine

  • Water (HPLC grade)

  • This compound reference standard and impurity standards

b. Chromatographic Conditions

ParameterCondition
Column Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm) or equivalent
Mobile Phase Gradient elution with a buffer solution and an organic solvent. For example, a buffer of 20 mM potassium dihydrogen phosphate with 1 ml of triethylamine, pH adjusted to 2.8 with orthophosphoric acid, and acetonitrile as the organic modifier.[8]
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 20 µL
Column Temperature 40°C

c. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.[9]

d. Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the drug substance.[9][11] This involves subjecting the drug to stress conditions to intentionally produce degradation products.

  • Acid Hydrolysis: Treat the drug with 0.1 N HCl at 60°C.[12]

  • Base Hydrolysis: Treat the drug with 0.1 N NaOH at 60°C.[12]

  • Oxidative Degradation: Treat the drug with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C).

  • Photodegradation: Expose the drug to UV light (e.g., 254 nm) for an extended period.[8]

The developed HPLC method should be able to resolve the main Carvedilol peak from all the degradation product peaks.

Carvedilol Degradation Pathway

The degradation of Carvedilol can proceed through several pathways, primarily oxidation and hydrolysis. The following diagram illustrates some of the potential degradation products.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Carvedilol This compound Oxidized_Product_1 Side-chain Oxidation Products (e.g., 1- and 8-hydroxycarvedilol) Carvedilol->Oxidized_Product_1 [O] Oxidized_Product_2 Aromatic Ring Oxidation Products (e.g., 4- and 5-hydroxycarvedilol) Carvedilol->Oxidized_Product_2 [O] Hydrolysis_Product Hydrolytic Degradation Products Carvedilol->Hydrolysis_Product H₂O Photo_Product Photodegradation Impurities Carvedilol->Photo_Product

Caption: Potential Degradation Pathways of Carvedilol.

Data Presentation

All quantitative data from the stability studies should be summarized in tables for clear comparison and trend analysis.

Table 1: Stability Data for this compound Formulation (Batch X) - Long-Term Conditions (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)Dissolution (%)Moisture (%)
0Conforms100.20.1595.61.2
3Conforms99.80.1894.81.3
6Conforms99.50.2194.21.3
9Conforms99.20.2593.51.4
12Conforms98.90.2892.81.4

Table 2: Stability Data for this compound Formulation (Batch X) - Accelerated Conditions (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)Dissolution (%)Moisture (%)
0Conforms100.20.1595.61.2
3Conforms98.50.4591.51.8
6Conforms97.10.7888.92.1

This application note provides a detailed framework for conducting long-term stability testing of this compound formulations. Adherence to these protocols, which are based on international regulatory guidelines, is essential for ensuring the quality, safety, and efficacy of the drug product throughout its shelf life. The use of a validated stability-indicating analytical method is paramount for accurately monitoring the drug's potency and the formation of any degradation products.

References

Application of Capillary Electrophoresis for Chiral Separation of Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Carvedilol is a non-selective beta-adrenergic receptor blocker with alpha-1-adrenergic receptor blocking activity, widely used in the treatment of hypertension and heart failure. It is administered as a racemic mixture of two enantiomers, R(+)-Carvedilol and S(-)-Carvedilol. The enantiomers exhibit different pharmacological and pharmacokinetic properties. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-blocking effects.[1][2][3][4] This stereoselectivity in its mechanism of action necessitates the development of reliable analytical methods for the separation and quantification of individual enantiomers in pharmaceutical formulations and biological samples. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1] This application note details a validated capillary zone electrophoresis (CZE) method for the chiral separation of Carvedilol enantiomers using cyclodextrins as chiral selectors.

Principle of Chiral Separation by Capillary Electrophoresis

Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are commonly used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte.[1] The different stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. The general workflow for developing a chiral CE method involves selecting an appropriate chiral selector, and optimizing various experimental parameters such as buffer pH, concentration of the chiral selector, applied voltage, and temperature to achieve baseline separation.

G cluster_prep Sample & System Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Prepare Carvedilol Sample Inject Inject Sample Sample->Inject BGE Prepare Background Electrolyte (BGE) with Chiral Selector (e.g., β-CD) Capillary Condition Capillary BGE->Capillary Capillary->Inject Separate Apply Voltage & Separate Enantiomers Inject->Separate Detect Detect with UV Detector Separate->Detect Process Process Electropherogram Detect->Process Quantify Quantify Enantiomers Process->Quantify

Figure 1: General workflow for chiral separation of Carvedilol by CE.

Experimental

A stereoselective capillary zone electrophoretic method was developed and validated for the determination of Carvedilol enantiomers.[1][2][3]

Instrumentation and Reagents

  • Capillary Electrophoresis System: Equipped with a UV detector.

  • Capillary: Fused-silica capillary.

  • Reagents: Carvedilol standard, beta-cyclodextrin (β-CD), phosphoric acid, sodium hydroxide, methanol.

Optimized Electrophoretic Conditions

The optimal conditions for the chiral separation of Carvedilol were determined by systematically investigating the effects of BGE composition and pH, chiral selector type and concentration, applied voltage, and temperature.[1]

ParameterOptimized Condition
Background Electrolyte (BGE) 25 mM Phosphoric Acid
Chiral Selector 10 mM β-Cyclodextrin
pH 2.5
Applied Voltage +20 kV
Temperature 15 °C
Detection Wavelength 242 nm
Injection 50 mbar for 1 second

Table 1: Optimized Conditions for Chiral Separation of Carvedilol.[1][4]

Protocols

1. Preparation of Solutions

  • Background Electrolyte (BGE) (25 mM Phosphoric Acid, pH 2.5) with 10 mM β-CD:

    • Weigh the appropriate amount of β-cyclodextrin and dissolve it in a portion of 25 mM phosphoric acid solution.

    • Adjust the pH to 2.5 using a 0.1 M sodium hydroxide solution.

    • Bring the solution to the final volume with 25 mM phosphoric acid.

    • Filter the BGE through a 0.45 µm filter before use.

  • Standard Stock Solution of Carvedilol (1 mg/mL):

    • Accurately weigh 10 mg of racemic Carvedilol and dissolve it in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL):

    • Dilute the stock solution with the BGE to achieve a final concentration of 10 µg/mL.

2. Capillary Conditioning

Before the first use, and daily, condition the capillary by flushing sequentially with:

  • 1 M Sodium Hydroxide (10 min)

  • Deionized Water (10 min)

  • Background Electrolyte (15 min)

Between runs, rinse the capillary with 0.1 M sodium hydroxide for 1 minute, followed by the BGE for 1 minute.[1]

3. Sample Injection and Electrophoretic Run

  • Introduce the working standard solution into the capillary using hydrodynamic injection at 50 mbar for 1 second.

  • Place the capillary ends into the BGE vials.

  • Apply a voltage of +20 kV and a temperature of 15 °C.

  • Monitor the separation at a wavelength of 242 nm.

4. Sample Preparation from Tablets

  • Weigh and finely powder 20 Carvedilol tablets.

  • Accurately weigh an amount of powder equivalent to the average tablet weight and dissolve it in methanol in a 100 mL volumetric flask.

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Centrifuge the solution at 3500 rpm for 10 minutes.

  • Dilute the supernatant with BGE to a suitable concentration for CE analysis.[1]

G cluster_interaction Chiral Recognition Mechanism Carvedilol Carvedilol Enantiomers (R and S) Complex Diastereomeric Inclusion Complexes Carvedilol->Complex BetaCD β-Cyclodextrin (Chiral Selector) BetaCD->Complex Separation Differential Migration & Separation Complex->Separation

Figure 2: Interaction mechanism for chiral separation of Carvedilol.

Results and Discussion

Under the optimized conditions, baseline separation of the R(+) and S(-) enantiomers of Carvedilol was achieved. The use of β-cyclodextrin was crucial for the chiral resolution. Other cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) also showed the ability to separate the enantiomers, but β-CD provided the best results in terms of resolution and analysis time.[1]

Method Validation

The developed CE method was validated for its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[1]

Linearity

The method demonstrated good linearity over a concentration range of 2.5 - 50 µg/mL for each enantiomer.[1]

EnantiomerLinearity Range (µg/mL)Correlation Coefficient (r²)
R(+)-Carvedilol2.5 - 50> 0.99
Sthis compound2.5 - 50> 0.99

Table 2: Linearity Data for Carvedilol Enantiomers.[1]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterR(+)-CarvedilolSthis compound
LOD (µg/mL) Calculated based on S/N=3.3Calculated based on S/N=3.3
LOQ (µg/mL) Calculated based on S/N=10Calculated based on S/N=10

Table 3: LOD and LOQ for Carvedilol Enantiomers.[1] (Note: Specific numerical values for LOD and LOQ were calculated based on the regression equation's standard deviation and slope in the cited study but are presented here conceptually as per the reference.)

Precision

The precision of the method was evaluated by determining the intra-day and inter-day repeatability, expressed as the relative standard deviation (RSD).

PrecisionR(+)-Carvedilol (%RSD)Sthis compound (%RSD)
Intra-day < 2%< 2%
Inter-day < 3%< 3%

Table 4: Precision Data for the Chiral Separation of Carvedilol.

The developed capillary electrophoresis method provides a simple, rapid, and efficient means for the chiral separation of Carvedilol enantiomers. The use of β-cyclodextrin as a chiral selector in a low pH phosphate buffer allows for baseline resolution with excellent peak shapes in a relatively short analysis time. The method was successfully validated and applied to the analysis of Carvedilol in pharmaceutical tablet formulations, demonstrating its suitability for routine quality control analysis.[1][2][3]

References

Application Notes and Protocols: Dosage Determination of (-)-Carvedilol for Primary Cardiomyocyte Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carvedilol is a non-selective β-adrenergic receptor blocker with additional α1-blocking, antioxidant, and anti-inflammatory properties.[1][2] It is administered clinically as a racemic mixture of two enantiomers: S(-)-Carvedilol and R(+)-Carvedilol. The β-blocking activity is primarily attributed to the S(-) enantiomer, while both enantiomers exhibit α1-blocking and other pleiotropic effects. In cardiovascular research, this compound is a crucial tool for studying adrenergic signaling, cardiomyocyte apoptosis, hypertrophy, and contractility.[3][4][5] Determining the optimal dosage for in vitro experiments using primary cardiomyocytes is critical for obtaining reproducible and physiologically relevant data. This document provides a guide to dosage determination, outlines key signaling pathways affected by this compound, and offers detailed protocols for relevant experimental assays.

Dosage Determination for In Vitro Studies

The selection of an appropriate this compound concentration is dependent on the specific research question, the cardiomyocyte species (e.g., neonatal rat, adult mouse, human iPSC-derived), and the experimental endpoint. Pre-treatment times can range from 30 minutes to 24 hours or longer, depending on the targeted biological process.[6]

Summary of this compound Concentrations in Cardiomyocyte Experiments:

Carvedilol FormConcentration RangeCell TypeKey Observed EffectReference
Racemic0.1 µM - 2.0 µMRabbit CardiomyocytesReduced oxidative stress and maintained myocardium viability.[7]
Racemic1 µMH9c2 cells, human iPSC-CMsPre-treatment for 3h prevented doxorubicin-induced apoptosis and cell death.[6][8]
Racemic1 µMNeonatal Rat Ventricular Myocytes (NRVMs), human iPSC-CMsAcutely enhanced cardiomyocyte contractility via βarrestin2-dependent SERCA2a SUMOylation.[9]
Racemic10 µMH9c2 cellsPre-treatment blunted doxorubicin-induced apoptosis and caspase-3 activation.[10]
R-enantiomer1 µMHuman Atrial MyocytesReversed fenoterol-induced RyR2 phosphorylation and spontaneous calcium release.
Racemic1 µMRabbit Atrial MyocytesSignificantly decreased the frequency of spontaneous Ca2+ waves.

Note: Many studies use the racemic mixture. Sthis compound is the primary β-blocker, while R(+)-Carvedilol has non-β-blocking effects such as inhibiting the cardiac ryanodine receptor (RyR2).

Based on published data, a concentration range of 0.1 µM to 10 µM is typically effective for most in vitro cardiomyocyte studies. A dose-response experiment is highly recommended to determine the optimal concentration for a specific cell type and experimental setup.

Key Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects through multiple signaling pathways beyond simple β-adrenoceptor blockade.

Anti-Apoptotic Signaling

Carvedilol protects cardiomyocytes from apoptosis induced by stressors like oxidative stress or cardiotoxic agents.[10][11] One key mechanism involves the upregulation of miR-133, which in turn suppresses the expression and activity of Caspase-9 and its downstream effector, Caspase-3, thereby inhibiting the apoptotic cascade.[11]

Carvedilol This compound miR133 miR-133 Carvedilol->miR133 Upregulates Casp9 Caspase-9 miR133->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces Stress Oxidative Stress Stress->Casp9 Activates

Caption: Anti-apoptotic pathway of this compound in cardiomyocytes.

AMPK-Mediated Cardioprotection

Carvedilol can activate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[12][13] This activation helps protect cardiomyocytes from ischemic injury by improving glucose uptake and metabolism and modulating downstream processes like autophagy.[12][14] Activated AMPK phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), shifting metabolism to favor glucose oxidation.[13]

Carvedilol This compound AMPK AMPK Carvedilol->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inhibits Glucose Glucose Uptake & Oxidation AMPK->Glucose Promotes Protection Cardioprotection (Anti-Ischemia) Glucose->Protection Ischemia Ischemic Stress Ischemia->AMPK Activates

Caption: AMPK-mediated cardioprotective signaling by this compound.

β-Arrestin Biased Signaling and Contractility

This compound is a "biased agonist" at the β1-adrenergic receptor (β1AR).[15] While it blocks G-protein signaling, it can stimulate β-arrestin-mediated pathways.[3][16] This biased signaling can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of pro-survival kinases like ERK.[1] Furthermore, carvedilol can selectively stimulate β-arrestin2-dependent SUMOylation and activity of SERCA2a, a key protein in calcium handling, which can augment cardiomyocyte contractility.[9]

Carvedilol This compound B1AR β1-Adrenergic Receptor Carvedilol->B1AR GProtein G-Protein Signaling B1AR->GProtein Blocks BArr2 β-Arrestin 2 B1AR->BArr2 Recruits & Activates SERCA2a SERCA2a BArr2->SERCA2a Activates (SUMOylation) EGFR EGFR Transactivation BArr2->EGFR Promotes Contractility Enhanced Contractility SERCA2a->Contractility

Caption: β-Arrestin biased signaling of this compound at the β1AR.

Experimental Workflow and Protocols

A typical workflow for assessing the effects of this compound on primary cardiomyocytes involves cell culture, treatment, and subsequent functional or molecular analysis.

Culture 1. Primary Cardiomyocyte Isolation & Culture Treatment 2. Treatment with This compound (Dose-Response) Culture->Treatment Assay 3. Endpoint Assays Treatment->Assay Viability Cell Viability (e.g., Alamar Blue) Assay->Viability Apoptosis Apoptosis (e.g., Caspase 3/7) Assay->Apoptosis Hypertrophy Hypertrophy (Cell Size, Biomarkers) Assay->Hypertrophy Signaling Signaling Analysis (Western Blot) Assay->Signaling Analysis 4. Data Acquisition & Analysis Viability->Analysis Apoptosis->Analysis Hypertrophy->Analysis Signaling->Analysis

Caption: General experimental workflow for studying this compound effects.

Protocol: Cell Viability (Alamar Blue/Resazurin Assay)

This protocol is adapted from methods used to assess doxorubicin-induced cell death.[6][8]

  • Cell Plating: Plate primary cardiomyocytes in a 96-well plate at a desired density and allow them to attach and resume beating (typically 24-48 hours).

  • Pre-treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired pre-treatment time (e.g., 3 hours).[6]

  • Induce Stress (Optional): If assessing cytoprotection, add the stressor (e.g., doxorubicin, hydrogen peroxide) to the wells already containing this compound and incubate for the appropriate duration (e.g., 24-48 hours).

  • Add Reagent: Add Alamar Blue (Resazurin) reagent to each well (typically 10% of the well volume) and incubate at 37°C for 2-4 hours, or until a color change is observed.

  • Measure Fluorescence: Read the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Analysis: Normalize the fluorescence readings of the treatment groups to the vehicle control to determine the percentage of cell viability.

Protocol: Apoptosis (Caspase-3/7 Glo Assay)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[6]

  • Cell Plating and Treatment: Follow steps 1-3 from the cell viability protocol. It is recommended to use a white-walled 96-well plate for luminescence assays.

  • Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each 100 µL of medium in the wells.

  • Incubate: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Analysis: Background luminescence (from wells with no cells) should be subtracted from all readings. The resulting luminescence is proportional to the amount of caspase-3/7 activity.

Protocol: Western Blot for Signaling Protein Phosphorylation

This protocol allows for the analysis of changes in protein expression and phosphorylation (e.g., p-AMPK).

  • Cell Plating and Treatment: Plate cardiomyocytes in 6-well plates. Once confluent and beating, treat with the desired concentration of this compound for the appropriate time (e.g., 15-60 minutes for phosphorylation events).

  • Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantify Protein: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Image the resulting bands using a chemiluminescence detection system. The membrane should be stripped and re-probed for total protein (e.g., total AMPK) and a loading control (e.g., GAPDH) for normalization.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in chiral HPLC separation of Carvedilol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of Carvedilol enantiomers. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing in the chiral separation of Carvedilol?

Peak tailing in the HPLC separation of Carvedilol, a basic compound, is often due to secondary interactions between the analyte and the stationary phase.[1][2][3] The primary culprits are often the acidic silanol groups on the surface of silica-based chiral stationary phases.[1][2][4] These interactions create a secondary, stronger retention mechanism for the Carvedilol molecules, which can lead to a broadening of the peak on the trailing side.

Q2: How does the mobile phase pH affect peak shape?

The pH of the mobile phase is a critical factor in controlling peak shape, especially for ionizable compounds like Carvedilol. When the mobile phase pH is near the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak asymmetry.[1] For basic compounds, operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups on the stationary phase, thereby reducing the secondary interactions that cause tailing.[4] Conversely, at a higher pH, the silanol groups become deprotonated and more likely to interact with the protonated basic analyte.

Q3: What is an acceptable tailing factor for Carvedilol enantiomers?

According to ICH guidelines, a tailing factor of less than 2 is generally considered acceptable.[5] In a validated chiral HPLC method for Carvedilol enantiomers, tailing factors of 0.23 for the (R)-enantiomer and 0.31 for the (S)-enantiomer were achieved, indicating very symmetrical peaks.[5]

Q4: Can column temperature influence peak tailing?

Yes, column temperature can affect peak shape. Generally, increasing the temperature can improve peak efficiency and reduce tailing by decreasing the viscosity of the mobile phase and increasing the kinetics of mass transfer. However, in chiral separations, the effect of temperature can be more complex, as it can also influence the chiral recognition mechanism. It is an important parameter to optimize for each specific method.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in the chiral HPLC separation of Carvedilol enantiomers.

Problem: Asymmetrical peaks with significant tailing are observed for both Carvedilol enantiomers.

Below is a troubleshooting workflow to identify and resolve the issue.

G start Peak Tailing Observed check_overload 1. Check for Column Overload start->check_overload dilute_sample Dilute Sample & Re-inject check_overload->dilute_sample overload_yes Peak Shape Improves? dilute_sample->overload_yes overload_solution Reduce Sample Concentration or Injection Volume overload_yes->overload_solution Yes check_mobile_phase 2. Evaluate Mobile Phase overload_yes->check_mobile_phase No overload_no No mobile_phase_options Add Basic Modifier (e.g., 0.1% DEA) or Adjust pH check_mobile_phase->mobile_phase_options mobile_phase_improves Peak Shape Improves? mobile_phase_options->mobile_phase_improves mobile_phase_solution Optimize Modifier Concentration and/or pH mobile_phase_improves->mobile_phase_solution Yes check_column_health 3. Assess Column Health mobile_phase_improves->check_column_health No mobile_phase_no No column_health_options Flush with Strong Solvent or Replace Frit/Guard Column check_column_health->column_health_options column_health_improves Peak Shape Improves? column_health_options->column_health_improves replace_column Replace Column column_health_improves->replace_column Yes check_extracolumn 4. Investigate Extra-Column Effects column_health_improves->check_extracolumn No column_health_no No extracolumn_options Check Tubing (Length/Diameter) and Connections for Dead Volume check_extracolumn->extracolumn_options extracolumn_solution Use Narrower/Shorter Tubing and Ensure Proper Fittings extracolumn_options->extracolumn_solution

Caption: Troubleshooting workflow for peak tailing in Carvedilol HPLC.

Detailed Steps & Protocols

1. Rule out Column Overload

  • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][6]

  • Protocol: Sample Dilution

    • Prepare serial dilutions of your sample (e.g., 1:10 and 1:100) using the mobile phase as the diluent.

    • Inject the diluted samples.

    • Observation: If the peak shape improves significantly with dilution, the original sample was overloaded.

  • Solution: Reduce the sample concentration or the injection volume.

2. Optimize Mobile Phase Composition

  • Rationale: Secondary interactions with residual silanol groups are a primary cause of tailing for basic compounds like Carvedilol.[2][3] Adding a basic modifier can help to mask these active sites.

  • Protocol: Mobile Phase Modification

    • For Normal Phase or Polar Organic Mode: Add a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[7] These additives compete with the basic analyte for active sites on the stationary phase.

    • For Reversed-Phase: Adjust the pH of the aqueous component of the mobile phase to be acidic (e.g., pH 3 or below) using an additive like formic acid or trifluoroacetic acid.[8] This protonates the silanol groups, reducing their interaction with the protonated Carvedilol.

    • Observation: A significant improvement in peak symmetry suggests that secondary interactions were the root cause.

  • Solution: Optimize the concentration of the mobile phase additive.

3. Assess Column and System Health

  • Rationale: Physical issues with the column or HPLC system can also lead to peak tailing. These include column contamination, voids in the packing material, or a blocked frit.[3][9]

  • Protocol: System and Column Check

    • Column Wash: Consult the column manufacturer's instructions for a recommended washing procedure. Flushing with a strong, compatible solvent can remove contaminants. For some immobilized polysaccharide-based columns, solvents like dichloromethane or ethyl acetate may be used for regeneration.[10]

    • Guard Column/Frit Check: If using a guard column, replace it. A partially blocked inlet frit can also cause peak distortion.[3]

    • Column Reversal: As a last resort for a blocked frit, and only if permitted by the manufacturer, carefully reverse the column and flush with a compatible solvent at a low flow rate.

  • Solution: Regular column maintenance, including the use of guard columns and proper sample filtration, can prevent these issues.[3] If these steps do not resolve the tailing, the column may be irreversibly damaged and require replacement.

4. Investigate Extra-Column Effects

  • Rationale: Peak tailing that affects all peaks in a chromatogram can be a sign of "extra-column" dead volume. This can be caused by using tubing with too large an internal diameter or by poorly made connections between the injector, column, and detector.[1][9]

  • Protocol: System Inspection

    • Tubing: Ensure that the connecting tubing, especially between the injector and the column and the column and the detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[1]

    • Fittings: Check all fittings to ensure they are properly seated and not creating any dead volume.

  • Solution: Replace any excessively long or wide tubing and remake any suspect connections.

Experimental Protocols & Data

The following tables summarize typical experimental conditions for the chiral separation of Carvedilol enantiomers and the impact of mobile phase modifiers on peak asymmetry.

Table 1: Example Chiral HPLC Method for Carvedilol Enantiomers

ParameterConditionReference
Column Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 µm)[5][11]
Mobile Phase Isopropanol: n-Heptane (60:40 v/v)[5][11]
Flow Rate 1.0 mL/min[5][11]
Detection UV at 254 nm[5]
Column Temp. 40°C[7]

Table 2: Alternative Chiral HPLC Method for Carvedilol Enantiomers

ParameterConditionReference
Column Chiralcel OD-R (250 mm x 4.6 mm)[7]
Mobile Phase Acetonitrile: Isopropanol: Diethylamine (95:5:0.1 v/v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection UV (Wavelength not specified)[7]
Column Temp. Room Temperature[7]

Table 3: Impact of Mobile Phase Additives on Peak Tailing (Illustrative)

Mobile Phase CompositionAnalyteTailing Factor (As)Peak Shape
Acetonitrile:Isopropanol (95:5)Carvedilol> 2.0Severe Tailing
Acetonitrile:Isopropanol:DEA (95:5:0.1)Carvedilol< 1.5Symmetrical

Note: The data in Table 3 is illustrative and based on the general principles of chromatography. The addition of a basic modifier like Diethylamine (DEA) is shown to significantly improve peak shape for a basic analyte like Carvedilol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the potential causes of peak tailing and the corresponding solutions.

G cluster_causes Potential Causes of Peak Tailing cluster_solutions Troubleshooting Solutions secondary_interactions Secondary Silanol Interactions mobile_phase_modification Add Basic Modifier (e.g., DEA) Adjust Mobile Phase pH secondary_interactions->mobile_phase_modification column_overload Column Overload sample_dilution Reduce Sample Concentration or Injection Volume column_overload->sample_dilution column_issues Column Contamination / Voids column_maintenance Column Wash / Regeneration Replace Guard Column / Frit column_issues->column_maintenance extra_column_effects Extra-Column Dead Volume system_optimization Use Shorter/Narrower Tubing Ensure Proper Connections extra_column_effects->system_optimization

Caption: Causes and solutions for peak tailing in HPLC.

References

Optimizing mobile phase composition for baseline separation of Carvedilol isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Carvedilol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common HPLC methods for separating Carvedilol enantiomers?

A1: The two primary HPLC approaches for separating Carvedilol enantiomers are:

  • Chiral Stationary Phase (CSP) Chromatography: This is the most common method, utilizing a column with a chiral selector immobilized on the stationary phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-RH, Lux Cellulose-2), are frequently used.[1][2][3]

  • Chiral Mobile Phase Additive (CMPA) Chromatography: In this method, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column (e.g., C18).[1][4] Carboxy methyl-β-cyclodextrin (CM-β-CD) is an example of a CMPA used for Carvedilol separation.[1]

Q2: What typical mobile phases are used for Carvedilol enantioseparation on a chiral stationary phase?

A2: Mobile phases for Carvedilol separation on CSPs often consist of a mixture of a non-polar organic solvent (like n-heptane or hexane) and a polar organic modifier (such as isopropanol, ethanol, or acetonitrile). Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are often included to improve peak shape and resolution.[1][3] For reversed-phase CSPs, mixtures of acetonitrile or methanol with aqueous buffers (e.g., phosphate or acetate) are common.[5][6]

Q3: Why am I not seeing any separation of the Carvedilol isomers?

A3: A complete lack of separation can be due to several factors:

  • Inappropriate Column Choice: The selected chiral stationary phase may not be suitable for resolving Carvedilol enantiomers.

  • Incorrect Mobile Phase Composition: The mobile phase may be too strong or too weak, or it may lack the necessary components to facilitate chiral recognition. For instance, the ratio of the organic modifier to the non-polar solvent is critical in normal-phase chromatography.

  • Suboptimal Temperature: Temperature can significantly influence chiral separations.

  • High Flow Rate: A flow rate that is too high may not allow sufficient time for the enantiomers to interact with the chiral stationary phase.

Q4: My peaks are broad and tailing. How can I improve the peak shape?

A4: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase. Consider the following:

  • Mobile Phase Additives: For basic compounds like Carvedilol, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase can significantly reduce peak tailing by minimizing interactions with acidic silanol groups on the silica support.[1][3]

  • pH of Aqueous Phase (Reversed-Phase): If using a reversed-phase method with an aqueous component, ensure the pH is appropriate to maintain Carvedilol in a consistent ionization state.

  • Column Contamination: The column may be contaminated. Flushing the column with a strong solvent may help.

  • Low Flow Rate: While a lower flow rate can improve resolution, an excessively low rate can lead to band broadening.

Troubleshooting Guide

Problem: Poor or No Baseline Resolution

If you are observing partial separation or no separation at all, follow this systematic approach to optimize your mobile phase composition.

Workflow for Mobile Phase Optimization:

G cluster_start cluster_main start Start: Poor/No Resolution check_column 1. Verify Column Selection Is the CSP appropriate for Carvedilol? start->check_column adjust_modifier 2. Adjust Organic Modifier Ratio (e.g., Isopropanol/Heptane) check_column->adjust_modifier Column is appropriate add_additive 3. Introduce/Optimize Additive (e.g., DEA, TFA) adjust_modifier->add_additive Iteratively adjust optimize_temp 4. Vary Column Temperature (e.g., 15°C, 25°C, 40°C) add_additive->optimize_temp Iteratively adjust adjust_flow 5. Modify Flow Rate (e.g., 0.5, 0.7, 1.0 mL/min) optimize_temp->adjust_flow Iteratively adjust adjust_flow->adjust_modifier No improvement, re-evaluate modifier baseline_sep Success: Baseline Separation adjust_flow->baseline_sep Resolution achieved

Figure 1. A stepwise workflow for optimizing mobile phase and other chromatographic conditions to achieve baseline separation of Carvedilol isomers.

Detailed Troubleshooting Steps:

  • Verify Column and Mobile Phase Compatibility: Ensure your chosen chiral stationary phase is suitable for Carvedilol. Consult the column manufacturer's literature or published methods. Confirm that your mobile phase components are miscible and appropriate for the column type (e.g., normal-phase or reversed-phase).

  • Adjust the Organic Modifier Ratio: The ratio of the polar organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-heptane) is a critical factor in normal-phase chiral chromatography.

    • If peaks are broad and resolution is poor: Gradually decrease the percentage of the polar modifier. This will increase retention times and may improve the differential interaction with the stationary phase.

    • If retention times are excessively long: Cautiously increase the percentage of the polar modifier.

  • Optimize Mobile Phase Additives:

    • For Peak Tailing: As Carvedilol is a basic compound, peak tailing is a common issue. Introduce a small concentration of a basic additive like diethylamine (DEA), typically in the range of 0.1% (v/v).[1]

    • For Acidic Analytes (if applicable) or to alter selectivity: An acidic additive like trifluoroacetic acid (TFA) can be used, though it is less common for basic compounds like Carvedilol unless specific interactions are desired.[3]

  • Vary the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Lowering the temperature often increases resolution but also increases retention time and viscosity (and thus backpressure).

    • Increasing the temperature can improve peak efficiency but may decrease selectivity. It is recommended to test temperatures in a range such as 15°C to 40°C.[1]

  • Modify the Flow Rate: A lower flow rate increases the time the enantiomers spend interacting with the chiral stationary phase, which can enhance resolution. However, an excessively low flow rate can lead to band broadening. Typical flow rates for HPLC separation of Carvedilol are between 0.5 mL/min and 1.0 mL/min.[1][2][5]

Experimental Protocols & Data

Method 1: Chiral Stationary Phase (Normal Phase)

This method is adapted from validated procedures for the quantification of S(-)-Carvedilol.[2]

  • Column: Phenomenex Lux-cellulose-4 (250 mm × 4.6 mm; 5 µm particle size)

  • Mobile Phase: Isopropanol and n-Heptane (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

Method 2: Chiral Stationary Phase (Reversed Phase)

This method is suitable for the simultaneous separation of Carvedilol and its metabolites.[5][6]

  • Column: Chiralpak IB N-5

  • Mobile Phase: 80% organic modifier (87% acetonitrile: 13% methanol) and 20% aqueous 20 mM potassium phosphate buffer (pH 7.0)

  • Flow Rate: 0.5 mL/min

  • Detection: UV or MS/MS

  • Temperature: 25°C

Method 3: Chiral Mobile Phase Additive (Reversed Phase)

This approach uses a standard achiral column.[1]

  • Column: Knauer C18 (250 mm × 4.6 mm)

  • Mobile Phase: Aqueous solution (pH 4.4, containing 2.3 g/L carboxy methyl-β-cyclodextrin), methanol, and acetonitrile (56.8:30.7:12.5 v/v/v)

  • Flow Rate: 0.7 mL/min

  • Detection: UV

  • Temperature: 40°C

Data Summary: Mobile Phase Composition and Performance
Method TypeStationary PhaseMobile Phase CompositionAdditive(s)Flow Rate (mL/min)Typical Resolution (Rs)Reference
Normal PhasePhenomenex Lux-cellulose-4Isopropanol:n-Heptane (60:40 v/v)None specified1.0> 1.5[2]
Reversed PhaseChiralpak IB N-5Acetonitrile:Methanol:Phosphate Buffer (pH 7)Potassium Phosphate0.52.4 (for Carvedilol)[5][6]
Normal PhaseChiralcel OD-RAcetonitrile:IsopropanolDiethylamine (0.1%)1.0Good resolution[1]
CMPA (Reversed Phase)Knauer C18Aqueous Buffer:Methanol:AcetonitrileCM-β-CD (2.3 g/L)0.7Good resolution[1]

Logical Relationships in Method Selection

The choice between a Chiral Stationary Phase (CSP) and a Chiral Mobile Phase Additive (CMPA) method depends on several factors, including available resources, desired selectivity, and method development time.

G cluster_csp CSP Considerations cluster_cmpa CMPA Considerations start Goal: Separate Carvedilol Isomers csp_path Use Chiral Stationary Phase (CSP) start->csp_path cmpa_path Use Chiral Mobile Phase Additive (CMPA) start->cmpa_path csp_adv Advantages: - High success rate - Often higher efficiency - Method transfer is easier csp_path->csp_adv csp_disadv Disadvantages: - High column cost - Limited column lifetime csp_path->csp_disadv cmpa_adv Advantages: - Uses standard achiral columns - Lower initial cost cmpa_path->cmpa_adv cmpa_disadv Disadvantages: - Method development can be complex - Additive may interfere with detection (e.g., MS) - Potential for system contamination cmpa_path->cmpa_disadv

Figure 2. A diagram illustrating the decision-making process and key considerations when choosing between a Chiral Stationary Phase (CSP) and a Chiral Mobile Phase Additive (CMPA) approach for separating Carvedilol isomers.

References

Overcoming poor solubility of (-)-Carvedilol in aqueous solutions for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (-)-Carvedilol in aqueous solutions for in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2][3] Its aqueous solubility is notably poor and pH-dependent. At a physiological pH of 7.4, the solubility is approximately 0.02 mg/mL.[4] Solubility increases significantly in acidic conditions due to its basic pKa of 7.8.[3][5]

Q2: Why does my this compound precipitate when added to my cell culture medium?

A: Precipitation is a common issue and typically occurs for one of two reasons:

  • pH Shift: Most cell culture media are buffered to a physiological pH (typically 7.2-7.4). If you prepared your Carvedilol stock solution in an acidic buffer or a solvent like DMSO and then diluted it significantly into the buffered medium, the pH of the final solution will cause the weakly basic Carvedilol to convert to its less soluble, non-ionized form, leading to precipitation.[3]

  • Exceeding Solubility Limit: The final concentration of Carvedilol in your culture medium may have exceeded its solubility limit in that specific aqueous environment, even with a co-solvent present. The small percentage of organic solvent (like DMSO) may not be sufficient to keep the drug dissolved at the desired final concentration.

Q3: Which method is best for solubilizing this compound for my in vitro experiments?

A: The optimal method depends on your specific experimental requirements, such as the target concentration and the sensitivity of your cell line to additives. The most common and effective methods are using an organic co-solvent, complexation with cyclodextrins, or adjusting the pH. A combination of these methods is often most effective.[4]

Below is a decision-making workflow to help you select an appropriate method.

G start Start: Need to solubilize This compound q_concentration What is your target final concentration? start->q_concentration low_conc Low (< 10 µM) q_concentration->low_conc Low high_conc High (≥ 10 µM) q_concentration->high_conc High method_dmso Method 1: DMSO Stock (Final DMSO < 0.1%) low_conc->method_dmso troubleshoot Precipitation Occurs or Higher Conc. Needed high_conc->troubleshoot q_dmso_ok Is this sufficient? (Check for precipitation) method_dmso->q_dmso_ok success Proceed with Experiment q_dmso_ok->success Yes q_dmso_ok->troubleshoot No q_cyclo_ok Is cell line tolerant to cyclodextrins? troubleshoot->q_cyclo_ok method_cyclo Method 2: Cyclodextrin Complexation (e.g., HPβCD) method_cyclo->success q_cyclo_ok->method_cyclo Yes method_ph Method 3: pH Adjustment + Cyclodextrin q_cyclo_ok->method_ph No / Need even higher solubility method_ph->success

Caption: Decision workflow for selecting a Carvedilol solubilization method.

Q4: What concentration of DMSO is safe for my cell culture experiments?

A: As a general rule, the final concentration of DMSO in cell culture medium should be kept below 0.5% (v/v), with a concentration of ≤0.1% being preferable to minimize solvent-induced effects on cell viability and function.[6] Always perform a vehicle control (medium with the same final DMSO concentration but without Carvedilol) in your experiments to account for any effects of the solvent itself.

Q5: How do cyclodextrins work to improve Carvedilol solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1] They can encapsulate poorly soluble drug molecules, like Carvedilol, within their central cavity, forming a water-soluble inclusion complex.[7] This complexation effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[1][7] β-cyclodextrin (βCD) and its derivative, 2-hydroxypropyl-β-cyclodextrin (HPβCD), are commonly used for this purpose.[1][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Drug precipitates immediately upon addition to aqueous buffer or media. 1. Exceeded solubility limit. 2. pH of the final solution is too high (≥7.0).[3]1. Lower the final concentration. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within a cell-safe limit (<0.5%).[6] 3. Use a solubilizing agent like HPβCD.[4][8]
Stock solution in DMSO is cloudy or contains visible particles. The concentration of Carvedilol in the DMSO stock is too high.While Carvedilol has good solubility in DMSO (~30 mg/mL), it's best to ensure it is fully dissolved.[9] Gently warm the solution (e.g., to 37°C) and vortex.[10] If it remains cloudy, remake the stock at a lower concentration.
Inconsistent experimental results between batches. 1. Incomplete dissolution of the stock solution. 2. Degradation of Carvedilol in the stock solution over time.1. Ensure the stock solution is completely clear before use. Sonicate briefly if necessary.[6] 2. Prepare fresh stock solutions regularly. For aqueous solutions, do not store for more than one day.[9] Aliquot DMSO stocks into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[10]
Vehicle control (e.g., DMSO) shows unexpected cellular toxicity. The final concentration of the solvent is too high.Reduce the final solvent concentration to ≤0.1% if possible.[6] This may require making a more concentrated primary stock solution. Always run a vehicle control to validate that the observed effects are from the drug, not the solvent.

Quantitative Data on this compound Solubility

Table 1: Solubility of this compound at Different pH Values

pHSolubility (µg/mL)Buffer/MediumReference
1.2 - 5.0545.1 – 2591.4Simulated Gastric Fluid[3]
6.5 - 7.85.8 – 51.9Simulated Intestinal Fluid[3]
7.4~20Aqueous Buffer[4]

Table 2: Enhancement of this compound Solubility with Various Agents

Solubilizing AgentConcentrationResulting Carvedilol SolubilityFold Increase (Approx.)Reference
1% (v/v) Acetic AcidN/A (pH 3.8)6.91 mg/mL~345x (vs pH 7.4)[4]
HPβCD in 3% Acetic Acid10% (w/v)Phase-solubility study, significant increaseN/A[4][11]
β-Cyclodextrin (βCD)Increasing conc.Linear increase in solubility (1:1 complex)N/A[7]
Polysorbate 80 (Tween 80)0.5% (w/v)Enhanced solubility irrespective of pHN/A[12][13]
DMSO:PBS (1:4)20% (v/v)~0.2 mg/mL~10x (vs pH 7.2)[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for experiments where the final DMSO concentration can be maintained at a non-toxic level (e.g., ≤0.1%).

Materials:

  • This compound powder (MW: 406.5 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance and sterile weighing paper

  • Vortex mixer

Methodology:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * Volume (L) * 406.5 g/mol * 1000 mg/g For 1 mL (0.001 L): Mass = 4.065 mg

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 4.065 mg of this compound powder.

  • Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[10] Ensure the final solution is clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store aliquots at -20°C for long-term use to minimize freeze-thaw cycles.[10]

G cluster_prep Preparation cluster_storage Storage & Use calc 1. Calculate Mass (e.g., 4.065 mg for 1 mL of 10 mM) weigh 2. Weigh Carvedilol (Sterile conditions) calc->weigh dissolve 3. Add DMSO (e.g., 1 mL) weigh->dissolve mix 4. Vortex until clear (Warm to 37°C if needed) dissolve->mix aliquot 5. Aliquot into single-use tubes mix->aliquot store 6. Store at -20°C aliquot->store use 7. Dilute in warm media for experiment store->use

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of this compound Solution using HPβCD

This protocol is useful for achieving higher aqueous concentrations of Carvedilol, especially when DMSO is a concern.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile deionized water or desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Methodology:

  • Prepare HPβCD Solution: Prepare a solution of HPβCD in the desired aqueous buffer (e.g., a 10% w/v solution).

  • Add Carvedilol: Add an excess amount of this compound powder to the HPβCD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This allows for the formation of the drug-cyclodextrin inclusion complex.

  • Equilibration: Allow the solution to sit undisturbed for several hours to let the undissolved Carvedilol settle.

  • Clarification & Sterilization: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining undissolved drug particles and ensure sterility.

  • Quantification: The exact concentration of the solubilized Carvedilol in the final solution must be determined analytically using a validated method like HPLC-UV.[4]

Relevant Signaling Pathway

This compound is a non-selective antagonist of β-adrenergic receptors (β-ARs) and a selective antagonist of α1-adrenergic receptors.[9] Its primary mechanism in cardiovascular applications involves blocking the β1-AR signaling cascade in cardiac cells.

G Epi Epinephrine/ Norepinephrine BAR β1-Adrenergic Receptor Epi->BAR Activates Carvedilol This compound Carvedilol->BAR Blocks G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Response Phosphorylates Targets

Caption: Simplified β1-Adrenergic signaling pathway blocked by this compound.

References

Minimizing batch-to-batch variability in (-)-Carvedilol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of (-)-Carvedilol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?

A1: The primary sources of variability often stem from the formation of process-related impurities. The most critical of these is the "bis impurity" (Impurity B), which can form in significant amounts (10-15% or even higher in some processes) and is challenging to remove.[1] Other pharmacopeial impurities (A, C, D, and E) can also contribute to inconsistencies between batches.[2][3] Variability in the chiral purity of the final product is another significant factor.

Q2: How does the choice of solvent impact the impurity profile of Carvedilol?

A2: The solvent plays a crucial role in controlling the formation of byproducts. For instance, conducting the reaction between 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine in dimethyl sulfoxide (DMSO) has been shown to limit the formation of the bis-impurity to approximately 5-7%, a significant reduction compared to the 10-20% observed in solvents like alcohols, acetonitrile, or ethoxyethanol.[1]

Q3: What analytical techniques are recommended for monitoring this compound synthesis and ensuring batch consistency?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for both quantifying this compound and profiling its impurities.[4][5] Specifically, chiral HPLC methods are essential for determining the enantiomeric purity of this compound.[4][6][7] Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of process-related impurities.[5]

Q4: Are there strategies to control the stereoselectivity of the synthesis to favor the desired (-)-enantiomer?

A4: Achieving high stereoselectivity is critical. While many syntheses produce a racemic mixture that requires subsequent resolution, chiral synthesis strategies can be employed. One approach involves using chiral starting materials or chiral catalysts. For quality control, a reliable chiral HPLC method is indispensable to verify the enantiomeric excess of the final product.[4][6]

Troubleshooting Guides

Issue 1: High Levels of Bis-Impurity (Impurity B) Detected
  • Question: My latest batch of Carvedilol shows a high percentage of the bis-impurity (1,1'-[[2-(2-methoxyphenoxy)ethyl]imino]bis[3-(9H-carbazol-4-yloxy)-2-propanol]) by HPLC analysis. What are the likely causes and how can I mitigate this?

  • Possible Causes & Solutions:

    • Suboptimal Solvent Choice: The use of protic solvents or other non-ideal solvents can promote the formation of the bis-impurity.

      • Recommendation: Switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). This has been demonstrated to significantly reduce the formation of Impurity B.[1]

    • Incorrect Reactant Stoichiometry: An insufficient excess of the amine reactant, 2-(2-methoxyphenoxy)ethylamine, can lead to the secondary amine of the formed Carvedilol reacting with another molecule of the epoxide starting material.

      • Recommendation: Increase the molar ratio of 2-(2-methoxyphenoxy)ethylamine to 4-(2,3-epoxypropoxy)carbazole.

    • Inappropriate Reaction Temperature: Higher reaction temperatures can sometimes lead to increased side product formation.

      • Recommendation: Optimize the reaction temperature. A range of 68-72°C has been reported as effective when using DMSO as a solvent.[1]

    • Protecting Group Strategy: The reactivity of the secondary amine in the newly formed Carvedilol can be masked.

      • Recommendation: Consider a synthetic route that utilizes a protecting group on the amine of 2-(2-methoxyphenoxy)ethylamine, such as a benzyl group. This protecting group is then removed in a subsequent step. This approach is known to minimize the formation of the bis-impurity.

Issue 2: Low Overall Yield of Carvedilol
  • Question: The yield of my Carvedilol synthesis is consistently lower than expected. What factors could be contributing to this?

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not be going to completion.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC analysis to ensure all starting material is consumed before workup. Reaction times of 18-20 hours have been reported for the reaction in DMSO at 68-72°C.[1]

    • Side Product Formation: As discussed in Issue 1, the formation of significant amounts of impurities, particularly the bis-impurity, will inherently reduce the yield of the desired product.

      • Recommendation: Implement the strategies outlined in Issue 1 to minimize impurity formation.

    • Suboptimal Work-up and Purification: The desired product may be lost during extraction and purification steps.

      • Recommendation: Optimize the purification process. Crystallization from a suitable solvent system, such as ethyl acetate, is a common and effective method for purifying Carvedilol.[1] Ensure the pH is carefully controlled during aqueous washes to prevent loss of the product.

Issue 3: Inconsistent Chiral Purity of this compound
  • Question: I am observing batch-to-batch variability in the enantiomeric excess of my this compound. How can I ensure consistent chiral purity?

  • Possible Causes & Solutions:

    • Ineffective Chiral Resolution: If you are resolving a racemic mixture, the resolution method may not be robust.

      • Recommendation: If using chiral chromatography for resolution, ensure the method is validated for reproducibility. If employing diastereomeric salt crystallization, carefully control crystallization conditions such as temperature, solvent, and seeding.

    • Racemization: Although less common under standard conditions, certain harsh conditions (e.g., extreme pH or high temperatures for prolonged periods) could potentially lead to racemization.

      • Recommendation: Ensure that the reaction and purification conditions are not overly harsh.

    • Inaccurate Analytical Method: The analytical method used to determine enantiomeric excess may not be reliable.

      • Recommendation: Develop and validate a robust chiral HPLC method. A method using a Phenomenex Lux-cellulose-4 column with a mobile phase of Isopropanol and n-Heptane (60:40 v/v) has been shown to provide good resolution of Carvedilol enantiomers.[4]

Data Presentation

Table 1: Impact of Solvent on Bis-Impurity Formation

SolventTypical Bis-Impurity LevelReference
Alcohols, Acetonitrile, Ethoxyethanol10-20%[1]
Dimethyl Sulfoxide (DMSO)5-7%[1]
Innovator Process (Solvent not specified)35-40% (in reaction mixture)
Innovator Process (after isolation)10-15%

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol is a representative method for the enantioselective analysis of Carvedilol.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 µm particle size).[4]

    • Mobile Phase: Isopropanol and n-Heptane (60:40 v/v).[4]

    • Flow Rate: 1.0 ml/min.[4]

    • Detection: UV at 254 nm.[4]

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Prepare a stock solution of the Carvedilol sample in HPLC grade methanol (e.g., 0.1 mg/ml).

    • Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a suitable volume of the prepared sample solution.

    • Record the chromatogram and determine the peak areas for the S-(-)-Carvedilol and R-(+)-Carvedilol enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of desired enantiomer - Area of undesired enantiomer) / (Area of desired enantiomer + Area of undesired enantiomer) ] x 100

Protocol 2: RP-HPLC Analysis of Carvedilol and its Impurities

This protocol is a representative method for the analysis of process-related impurities in Carvedilol.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm).[5]

    • Mobile Phase:

      • Buffer: 20 mM potassium dihydrogen phosphate with 1 ml of triethylamine, pH adjusted to 2.8 with orthophosphoric acid.[5]

      • Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v).[5]

      • Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v).[5]

    • Gradient Elution: A suitable gradient program should be developed to separate all known impurities.

    • Flow Rate: 1.0 ml/min.[5]

    • Detection: UV at 226 nm and 240 nm.[5]

    • Column Temperature: 50°C.[5]

  • Sample Preparation:

    • Prepare a diluent of water, acetonitrile, and trifluoroacetic acid (e.g., 780:220:1 v/v/v).[5]

    • Accurately weigh and dissolve the Carvedilol sample in the diluent to a known concentration.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution.

    • Run the gradient program and record the chromatogram.

    • Identify and quantify the impurities based on their retention times relative to a Carvedilol standard and impurity reference standards.

Mandatory Visualizations

Carvedilol_Synthesis_Workflow Start Start Materials Reaction Condensation Reaction Start->Reaction 4-(2,3-epoxypropoxy)carbazole + 2-(2-methoxyphenoxy)ethylamine Workup Reaction Work-up Reaction->Workup Quenching & Extraction Crude Crude Carvedilol Workup->Crude Purification Purification (e.g., Crystallization) Crude->Purification Final This compound API Purification->Final QC Quality Control (HPLC, Chiral HPLC) Final->QC Batch Release Testing

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Bis_Impurity Problem High Bis-Impurity (Impurity B) in Carvedilol Batch Cause1 Suboptimal Solvent? Problem->Cause1 Solution1 Use DMSO Cause1->Solution1 Yes Cause2 Incorrect Reactant Ratio? Cause1->Cause2 No Solution2 Increase Amine Excess Cause2->Solution2 Yes Cause3 High Reaction Temperature? Cause2->Cause3 No Solution3 Optimize Temperature (e.g., 68-72°C) Cause3->Solution3 Yes Cause4 Side Reaction Pathway? Cause3->Cause4 No Solution4 Use Protecting Group Strategy Cause4->Solution4 Yes

Caption: A decision tree for troubleshooting high levels of bis-impurity.

References

Strategies for reducing bis-impurity formation during Carvedilol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the bis-impurity during Carvedilol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the "bis-impurity" in Carvedilol synthesis and why is it a concern?

The bis-impurity, chemically known as 1,1'-[[2-(2-methoxyphenoxy)ethyl]imino]bis[3-(9H-carbazol-4-yloxy)-2-propanol], is a common process-related impurity formed during the synthesis of Carvedilol. It arises from the reaction of two molecules of the epoxide intermediate, 4-(2,3-epoxypropoxy)carbazole, with one molecule of the primary amine, 2-(2-methoxyphenoxy)ethylamine.[1] The presence of this impurity, even in small amounts, can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[2] Regulatory bodies like the FDA and EMA have strict guidelines on the acceptable levels of such impurities in pharmaceutical products.[3]

Q2: At what stage of Carvedilol synthesis does the bis-impurity typically form?

The formation of the bis-impurity predominantly occurs during the condensation reaction between 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine.[1] This key step involves the opening of the epoxide ring by the primary amine. Under certain conditions, the secondary amine of the newly formed Carvedilol molecule can react with another molecule of the epoxide, leading to the formation of the dimer-like bis-impurity.[1]

Q3: What are the main strategies to control the formation of the bis-impurity?

There are two primary strategies for controlling the bis-impurity:

  • Minimizing its formation during the synthesis through process optimization.

  • Removing it from the crude product through effective purification techniques.

Often, a combination of both strategies is employed to achieve the desired purity of Carvedilol.

Troubleshooting Guide

This guide addresses common issues encountered during Carvedilol synthesis that can lead to high levels of bis-impurity.

Issue Potential Cause Recommended Action
High levels of bis-impurity (>10%) detected in the crude product. Inappropriate Solvent Choice: Certain solvents can promote the formation of the bis-impurity. Reactions carried out in alcohols, acetonitrile, or hydrocarbon solvents have been reported to yield 10-20% of the bis-impurity.[4]Solvent Modification: Consider using a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4] The reaction in DMSO has been shown to limit the formation of the bis-impurity to approximately 5-7%.[4]
Bis-impurity levels remain high despite solvent change. Sub-optimal Reaction Temperature: The reaction temperature can influence the rate of the side reaction leading to the bis-impurity.Temperature Control: Conduct the reaction at a controlled temperature, for instance, between 50 to 100 °C when using DMSO as a solvent.[4]
Difficulty in removing the bis-impurity by simple crystallization. Co-crystallization: The bis-impurity may have similar solubility properties to Carvedilol in certain solvents, leading to co-crystallization.Purification via Salt Formation: A highly effective method is to form an acid addition salt of Carvedilol.[4] By treating the crude product with an acid like phosphoric acid, methane sulfonic acid, or p-toluene sulfonic acid, Carvedilol can be selectively precipitated as a salt, leaving the majority of the bis-impurity in the solution.[4][5][6] The pure Carvedilol free base can then be recovered by an acid-base treatment.[4]
Residual bis-impurity after salt formation and crystallization. Insufficient Purification: A single purification step may not be sufficient to achieve the desired purity.Leaching: Incorporate a leaching step before or after salt formation. The crude Carvedilol can be leached with toluene or a mixture of toluene and water at 25-60°C to remove a significant portion of the bis-impurity.[4] Repeating the leaching process can further improve purity.[4]
Process yields are low due to multiple purification steps. Loss of Product during Purification: Each purification step can lead to a loss of the desired product.Protecting Group Strategy: To avoid the formation of the bis-impurity altogether, consider using a protecting group on the amine of 2-(2-methoxyphenoxy)ethylamine.[4][7] A benzyl or tosyl group can be used.[4][7] This strategy involves additional steps for protection and deprotection, which needs to be weighed against the potential for higher purity and yield in the condensation step.
Alternative synthetic route is desired to circumvent bis-impurity formation. Reaction Mechanism: The inherent reactivity of the secondary amine in the Carvedilol molecule with the epoxide starting material.Synthesis via Oxazolidinone Intermediate: A different synthetic pathway that avoids the direct reaction of the primary amine with the epoxide can be employed. Synthesizing Carvedilol via a 5-substituted-2-oxazolidinone intermediate has been shown to prevent the formation of the bis-impurity.[8]

Quantitative Data on Impurity Reduction

The following table summarizes quantitative data from various studies on the reduction of bis-impurity in Carvedilol.

Method Solvent/Reagent Initial Bis-impurity Level Final Bis-impurity Level Reference
Reaction Solvent Modification Dimethyl Sulfoxide (DMSO)10-20% (in other solvents)5-7%[4]
Purification by Salt Formation Phosphoric Acid in Ethanol0.09% Bis 1 and 0.12% Bis 2< 0.03% (quantitation limit)[5][6]
Leaching Toluene/WaterNot specifiedSubstantially free of bis-impurity[4]
Crystallization Ethyl AcetateNot specifiedAlmost free from bis-impurity[4]

Experimental Protocols

1. Purification of Carvedilol via Dihydrogen Phosphate Salt Formation

  • Objective: To reduce the amount of bis-impurities in crude Carvedilol.

  • Procedure:

    • Combine 20g of crude Carvedilol base with 200 ml of absolute ethanol in a suitable reactor.

    • Heat the mixture to reflux temperature (approximately 78-82°C) with stirring.

    • Add 3.4 ml of 85% phosphoric acid to the solution.

    • Continue stirring for 17 hours, during which precipitation of Carvedilol dihydrogen phosphate will occur.

    • Cool the mixture to 15°C and stir for an additional 2 hours.

    • Filter the precipitate and wash the cake with 40 ml of absolute ethanol.

    • Dry the resulting solid in a vacuum oven at 55°C under reduced pressure (<100 mm Hg).

  • Analysis: The resulting Carvedilol dihydrogen phosphate can be analyzed by HPLC to confirm the reduction of bis-impurities to below the quantitation limit (e.g., < 0.03% w/w).[5][6]

2. Synthesis of N-tosyl Protected Amine Intermediate

  • Objective: To synthesize 2-(2-methoxyphenoxy)-N-tosylethanamine to be used in a bis-impurity-minimizing Carvedilol synthesis.

  • Procedure:

    • Prepare a solution of p-toluenesulfonyl chloride (2.5 g, 0.4 eq) in 50 ml of dichloromethane and cool it to -5 to -10°C.

    • Add 2-(2-methoxyphenoxy)ethanamine (5.0 g, 1.0 eq) to the cooled solution.

    • In a separate flask, prepare a solution of triethylamine (21.0 ml, 5.0 eq) in 50 ml of dichloromethane and cool to -10°C.

    • Add the amine/sulfonyl chloride mixture to the triethylamine solution at -10°C.

    • Maintain the reaction mixture at -10°C for 1 hour, then slowly raise the temperature to 0-5°C and maintain for another hour.

    • The resulting N-protected sulfonamide can be isolated and used in the subsequent reaction with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol to form the protected Carvedilol precursor.[7]

Visualized Workflow and Logic

Strategies_for_Reducing_Bis_Impurity cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Carvedilol Synthesis Start Condensation Condensation Reaction: 4-(2,3-epoxypropoxy)carbazole + 2-(2-methoxyphenoxy)ethylamine Start->Condensation Crude Crude Carvedilol (with bis-impurity) Condensation->Crude Leaching Leaching (Toluene/Water) Crude->Leaching Solvent Solvent Selection (e.g., DMSO) Solvent->Condensation Influences Protecting_Group Protecting Group Strategy (e.g., Benzyl, Tosyl) Protecting_Group->Condensation Modifies Reactant Oxazolidinone Alternative Route (Oxazolidinone Intermediate) Oxazolidinone->Condensation Replaces Step Salt_Formation Acid Addition Salt Formation (e.g., Phosphoric Acid) Leaching->Salt_Formation Crystallization Crystallization (Ethyl Acetate) Salt_Formation->Crystallization Pure Pure Carvedilol Crystallization->Pure

Caption: Strategies to minimize and remove bis-impurity in Carvedilol synthesis.

References

Improving the yield and purity of (-)-Carvedilol through synthetic route optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of (-)-Carvedilol. The focus is on optimizing synthetic routes to improve both chemical yield and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its enantiomeric purity crucial?

A1: Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 blocking activity, used to treat hypertension and heart failure.[1][2] It is a chiral molecule and is typically administered as a racemic mixture of its (R)-(+) and (S)-(-) enantiomers.[3] The therapeutic beta-blocking activity, however, resides almost exclusively in the (S)-(-)-enantiomer, which is significantly more potent than the racemate.[4] The (R)-(+)-enantiomer has only about 1% of the beta-blocking activity.[4] Both enantiomers exhibit similar alpha-1 antagonistic activity.[4] Therefore, obtaining high enantiomeric purity of the this compound isomer is critical for developing more selective therapeutics and understanding stereoselective pharmacokinetics.[3]

Q2: What are the most common impurities in Carvedilol synthesis?

A2: The European Pharmacopoeia lists several key impurities, often designated as Impurities A, B, C, D, and E.[1]

  • Impurity B (Bis-Impurity): This is a dimeric impurity and often the most significant challenge, forming when the secondary amine of a newly formed Carvedilol molecule reacts with another epoxide starting material.[2] Its formation can drastically reduce yield and is difficult to remove.

  • Impurity A: A di-substituted carbazole derivative.

  • Impurity C: N-benzyl Carvedilol, which can arise when a benzyl-protected amine is used to avoid Impurity B and the debenzylation step is incomplete.

  • Impurity D & E: These are typically the unreacted starting materials, 4-(oxiran-2-ylmethoxy)-9H-carbazole (Impurity D) and 2-(2-methoxyphenoxy)ethanamine (Impurity E).[5]

  • Degradation Products: Carvedilol can also degrade upon exposure to light, moisture, or heat, leading to oxidation or hydrolysis byproducts.[5][6]

Q3: How can I monitor the reaction progress and analyze the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring reaction progress and quantifying impurities.[5] For analyzing enantiomeric purity, specialized chiral HPLC using columns like Chiralpak® or Capillary Electrophoresis (CE) with chiral selectors such as cyclodextrins are effective.[3][7] LC-MS can also be used for sensitive detection and identification of impurities.[1]

Troubleshooting Guide

Q1: My overall yield is low after the main condensation step. What are the likely causes?

A1: Low yield is often linked to suboptimal reaction conditions or the formation of side products.

  • Bis-Impurity (Impurity B) Formation: The primary cause of yield loss is often the formation of the Bis-Impurity.[8] In the innovator route, this can account for 10-15% or more of the product mixture.

  • Reaction Solvent: The choice of solvent is critical. Solvents like alcohols or acetonitrile can lead to higher levels of Impurity B. Using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) has been shown to limit the formation of the bis-impurity to around 5-7%.[8]

  • Stoichiometry: Using a large molar excess of the amine starting material, 2-(2-methoxyphenoxy)ethylamine, can help minimize the dimeric impurity by ensuring the epoxide is more likely to react with the primary amine rather than the secondary amine of the product.[2][8]

  • Temperature: The reaction temperature influences the rate of both the desired reaction and side reactions. Running the reaction at an optimized temperature (e.g., 70-72°C in DMSO) is crucial for maximizing yield.[8]

Q2: I have a high percentage of Bis-Impurity (Impurity B) in my product. How can I reduce its formation or remove it?

A2: This is a common and critical issue. Several strategies can be employed:

  • Route Modification:

    • N-Benzyl Protection: React the epoxide with N-benzyl-2-(2-methoxyphenoxy)ethanamine. The bulky benzyl group prevents the secondary amine from reacting further. This forms Impurity C, which is then debenzylated in the final step. However, incomplete debenzylation can leave residual Impurity C.

    • Oxazolidinone Intermediate: A route involving a 5-substituted-2-oxazolidinone intermediate has been developed specifically to avoid the formation of the bis side product.[1]

    • O-Protection of Halohydrin: Protecting the alcohol group of the 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol intermediate with groups like acetyl or TBDMS can prevent the formation of the highly reactive epoxide in situ, thus avoiding the bis-impurity.

  • Purification Strategies:

    • Acid-Base Extraction/Precipitation: A patented process describes a method to purify crude Carvedilol. This involves dissolving the crude product in a water-immiscible solvent, washing with an aqueous acid, and then carefully adjusting the pH to selectively precipitate Carvedilol as a phosphate or sulphate salt, leaving the majority of the bis-impurity in the solution.[8][9] The pure salt is then converted back to the free base.

    • Recrystallization/Leaching: Leaching the crude product with a solvent like toluene can help remove impurities.[8] Final crystallization from a suitable solvent such as ethyl acetate is essential to achieve high purity.[8]

Q3: I'm struggling with the chiral separation of (S)- and (R)-Carvedilol. What methods are most effective?

A3: Achieving baseline separation of enantiomers requires specialized techniques.

  • Chiral HPLC: This is a widely used method. Columns with chiral stationary phases (CSPs) are necessary.

    • Polysaccharide-based CSPs: Columns like Chiralpak® IA are effective. One method uses a mobile phase of methanol:ethanol:water with diethylamine as an additive.[10]

    • Macrocyclic Glycopeptide CSPs: A Chirobiotic T® (Teicoplanin) column has been used successfully for the direct separation of Carvedilol enantiomers.[11]

  • Capillary Electrophoresis (CE): CE can offer excellent resolution and short analysis times.[12] The use of chiral selectors in the background electrolyte is key.

    • Cyclodextrins (CDs): β-CD, Hydroxypropyl-β-CD (HP-β-CD), and Randomly Methylated-β-CD (RAMEB) have all been shown to provide good chiral resolution, with β-CD often giving the best results at an acidic pH.[3]

  • Derivatization: The enantiomers can be reacted with a chiral derivatizing agent, such as (–)-menthyl chloroformate, to form diastereomers. These diastereomers can then be separated on a standard achiral C18 HPLC column.[13]

Quantitative Data Summary

Table 1: Comparison of Strategies to Minimize Bis-Impurity (Impurity B)

StrategyPrincipleAdvantagesDisadvantagesReported Impurity B Level
Innovator Route Direct condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethanamine.Fewer steps.High formation of Impurity B.10-15% (after isolation)
Use of DMSO Solvent Reaction is run in DMSO instead of traditional solvents.[8]Simple modification to the innovator route.Requires careful solvent removal.< 7%[8]
N-Benzyl Protection The amine is temporarily protected with a benzyl group to prevent side reactions.Effectively prevents Impurity B formation.Adds debenzylation step; risk of Impurity C.Not formed.
Oxazolidinone Intermediate The β-amino alcohol moiety is constructed via a cyclic intermediate.[1]Avoids the formation of Impurity B.Multi-step synthesis of the intermediate.Not formed.
O-Protection of Halohydrin The hydroxyl group of the chloropropanol intermediate is protected.Avoids in-situ epoxide formation, preventing the side reaction.Adds protection/deprotection steps.Not formed.

Table 2: Analytical Conditions for Chiral Separation of Carvedilol

TechniqueColumn/SelectorMobile Phase / BufferFlow Rate / VoltageDetection
Chiral HPLC Chirobiotic T® (Teicoplanin)Methanol/Acetic Acid/TriethylamineNot specifiedTandem Mass Spectrometry (MS/MS)
Chiral HPLC Chiralpak® IAMethanol:Ethanol:Water (64:15:21, v/v/v) + 0.3% Diethylamine1.5 mL/minNot specified
Capillary Electrophoresis (CE) 10 mM β-Cyclodextrin25 mM Phosphoric Acid (pH 2.5)+20 kVUV at 242 nm

Visualizations

G cluster_main Main Synthetic Pathway cluster_side Side Reaction N1 4-Hydroxycarbazole + Epichlorohydrin N2 Impurity D (4-(2,3-epoxypropoxy)carbazole) N1->N2 NaOH N4 Condensation Step (e.g., in DMSO, 70°C) N2->N4 N3 Impurity E (2-(2-methoxyphenoxy)ethylamine) N3->N4 N5 Crude (±)-Carvedilol N4->N5 N6 Purification (Acid-Base Extraction / Recrystallization) N5->N6 S1 Bis-Impurity (Impurity B) N5->S1 Reacts with Impurity D N7 Pure (±)-Carvedilol N6->N7 N8 Chiral Separation (e.g., Chiral HPLC) N7->N8 N9 This compound N8->N9

Caption: General Synthetic Route and Formation of Bis-Impurity B.

G Start High Impurity Detected in Crude Product by HPLC CheckB Is it Impurity B (Bis-Impurity)? Start->CheckB CheckSM Are they Starting Materials (Impurities D or E)? CheckB->CheckSM No Sol_B1 Modify Synthesis: • Use DMSO solvent • Use excess amine • Switch to N-benzyl or  Oxazolidinone route CheckB->Sol_B1 Yes Other Other Degradant or Side Product? CheckSM->Other No Sol_SM • Optimize reaction time/temp • Improve purification via  recrystallization or column CheckSM->Sol_SM Yes Sol_Other • Characterize impurity (LC-MS) • Review reaction conditions • Protect from light/moisture Other->Sol_Other Yes Sol_B2 Improve Purification: • Perform acid salt precipitation • Leach with Toluene • Recrystallize from Ethyl Acetate Sol_B1->Sol_B2 End Re-analyze Purity Sol_B2->End Sol_SM->End Sol_Other->End

Caption: Troubleshooting Flowchart for Carvedilol Purification.

Experimental Protocols

Protocol 1: Synthesis of Carvedilol via Condensation in DMSO (Minimizing Impurity B)

This protocol is adapted from procedures designed to limit bis-impurity formation.[8]

  • Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, charge 4-(2,3-epoxypropoxy)carbazole (Impurity D, 1.0 eq), 2-(2-methoxyphenoxy)ethylamine (Impurity E, 2.25 eq), and dimethyl sulfoxide (DMSO, 10 volumes).

  • Reaction: Stir the mixture and raise the temperature to 68-72°C. Maintain this temperature for 18-20 hours, monitoring the reaction progress by HPLC.

  • Quenching: After completion, cool the reaction mass to approximately 30°C. Quench the reaction by adding the mixture to an equal volume of water.

  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Purification (Acid-Base Workup):

    • Wash the organic layer with a dilute aqueous acid solution (e.g., sulfuric acid) until the pH of the washings is neutral (pH 7.0-7.5). This removes excess unreacted amine.

    • Separate the organic layer and add more aqueous acid to adjust the pH to 4.0-4.5. This will precipitate the Carvedilol as an acid salt, while the less basic Impurity B tends to remain in the organic phase.

    • Filter the precipitated salt.

    • Suspend the salt in a fresh organic solvent (e.g., ethyl acetate) and neutralize with a base (e.g., 10% sodium carbonate solution) to convert the salt back to the Carvedilol free base.

  • Final Crystallization: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and distill the solvent under vacuum. Crystallize the resulting solid from a suitable solvent like ethyl acetate to obtain pure Carvedilol.[8]

Protocol 2: Chiral Purity Analysis by Capillary Electrophoresis (CE)

This protocol is based on a validated method for separating Carvedilol enantiomers.[3]

  • Capillary and Conditioning: Use a fused-silica capillary. Condition the capillary before first use by flushing sequentially with 1 M NaOH, water, and the background electrolyte (BGE).

  • Background Electrolyte (BGE) Preparation: Prepare a 25 mM phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Add β-cyclodextrin as the chiral selector to a final concentration of 10 mM.

  • Sample Preparation: Dissolve the synthesized Carvedilol in a suitable solvent (e.g., methanol) to a known concentration (e.g., 10-50 µg/mL).

  • Electrophoresis Conditions:

    • Temperature: 15°C

    • Voltage: +20 kV

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 1 second).

    • Detection: UV detection at 242 nm.

  • Analysis: The two enantiomers should appear as two baseline-separated peaks. The S-(-)-enantiomer typically elutes before the R-(+)-enantiomer under these or similar conditions.[4] Calculate the enantiomeric excess (% ee) based on the integrated peak areas.

References

Addressing matrix effects in the bioanalysis of (-)-Carvedilol from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the bioanalysis of (-)-Carvedilol from plasma samples, with a focus on addressing matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the bioanalysis of this compound.

Question: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. What are the potential causes and how can I mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components from the plasma matrix interfere with the ionization of the analyte, leading to a decreased signal.[1][2][3]

Potential Causes:

  • Phospholipids: These are major components of plasma membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]

  • Salts and other endogenous molecules: High concentrations of salts or other small molecules from the plasma can alter the droplet formation and evaporation process in the ESI source.[2]

  • Poor chromatographic separation: If this compound co-elutes with a large mass of matrix components, the competition for ionization will be high.[5]

Troubleshooting Steps & Solutions:

  • Optimize Sample Preparation: The goal is to effectively remove interfering matrix components.[6]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and other interferences.[7][8] A well-chosen SPE sorbent and elution protocol can provide a much cleaner extract compared to protein precipitation or liquid-liquid extraction.[9]

    • Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can improve the selectivity of the extraction and reduce the co-extraction of interfering substances.[10][11]

    • Protein Precipitation (PPT): While simple, PPT is generally the least effective at removing phospholipids and may lead to more significant matrix effects.[3][12] If using PPT, ensure the precipitation solvent and the ratio of solvent to plasma are optimized.[12]

  • Improve Chromatographic Separation:

    • Increase Retention: Ensure this compound is well-retained on the analytical column and separated from the early-eluting, highly polar matrix components.[5]

    • Use a Diverter Valve: Program the LC system to divert the flow from the column to waste during the initial part of the run when highly polar and unretained matrix components are eluting. This prevents them from entering the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS, such as Carvedilol-d5, is the best way to compensate for matrix effects.[13] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, and the analyte/IS peak area ratio should remain constant.[13] However, be aware that in rare cases, chromatographic separation between the analyte and SIL-IS due to the deuterium isotope effect can lead to differential matrix effects.[13]

  • Evaluate Different Ionization Sources:

    • Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds.[1]

Question: My recovery of this compound is low and inconsistent. What could be the issue?

Answer:

Low and variable recovery can significantly impact the accuracy and precision of your bioanalytical method.

Potential Causes:

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound.

  • Analyte Instability: this compound might be degrading during sample processing or storage.[6]

  • Improper pH: The pH of the sample during extraction is critical for ensuring the analyte is in its most extractable form.

Troubleshooting Steps & Solutions:

  • Re-evaluate the Extraction Method:

    • For LLE: Experiment with different organic solvents or solvent mixtures.[10][14] Adjusting the pH of the plasma sample to be basic (e.g., using sodium hydroxide) will ensure that this compound, a basic compound, is in its neutral form and more readily extracted into an organic solvent.[10]

    • For SPE: Ensure the sorbent chemistry is appropriate for this compound. A reversed-phase sorbent is commonly used.[7][8] Optimize the wash steps to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough to fully recover the analyte.

    • For PPT: While simple, recovery can sometimes be lower than with LLE or SPE. Ensure thorough vortexing to fully precipitate proteins and release the analyte.[12]

  • Assess Analyte Stability:

    • Perform stability experiments to check for degradation at different steps of your process (e.g., bench-top stability, freeze-thaw stability).[10][15]

  • Optimize pH:

    • For LLE, as mentioned, a basic pH is crucial for efficient extraction of this compound into an organic solvent.[10]

Question: I'm seeing a high background or interfering peaks in my chromatograms. How can I improve the selectivity of my method?

Answer:

High background and interfering peaks can compromise the limit of quantification and the accuracy of your measurements.

Potential Causes:

  • Co-extraction of endogenous plasma components.

  • Contamination from reagents, solvents, or labware.

  • Carryover from previous injections.

Troubleshooting Steps & Solutions:

  • Enhance Sample Cleanup:

    • As with addressing ion suppression, a more rigorous sample preparation method like SPE can significantly improve the cleanliness of the final extract.[7][8]

  • Optimize LC Method:

    • Gradient Elution: A well-designed gradient can improve the separation of this compound from interfering peaks.

    • Column Chemistry: Experiment with different C18 columns or even different stationary phases (e.g., phenyl-hexyl) to alter selectivity.

  • Optimize MS/MS Parameters:

    • Ensure the selected precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode are specific to this compound. Check for potential isobaric interferences.

  • Address Carryover:

    • Implement a robust needle wash protocol on the autosampler, using a strong solvent to clean the injection needle between samples.

    • Inject blank samples after high-concentration samples to assess and manage carryover.[16]

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for the bioanalysis of this compound from plasma?

A1: While protein precipitation (PPT)[17], liquid-liquid extraction (LLE)[9][11], and solid-phase extraction (SPE)[7][18] have all been successfully used, SPE is often preferred for its ability to provide the cleanest extracts and minimize matrix effects.[7][8] LLE is also a widely used and effective technique.[9][11]

Q2: What is a suitable internal standard (IS) for the quantification of this compound?

A2: A stable isotope-labeled (SIL) version of Carvedilol, such as Carvedilol-d5, is the ideal internal standard as it co-elutes and exhibits similar ionization behavior to the analyte, effectively compensating for matrix effects and variability in extraction.[13][18] If a SIL-IS is not available, a structural analog like metoprolol or propranolol can be used, but they may not compensate for matrix effects as effectively.[9][11]

Q3: How is the matrix effect quantitatively assessed?

A3: The matrix effect is typically quantified by calculating the Matrix Factor (MF).[2] This is done by comparing the peak area of an analyte spiked into an extracted blank plasma sample (post-extraction) to the peak area of the analyte in a neat solution at the same concentration.[2] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[2] According to FDA guidelines, the matrix effect should be evaluated to ensure it does not compromise the accuracy and precision of the method.[16][19]

Q4: What are the typical recovery rates for this compound from plasma using different extraction methods?

A4: Recovery can vary depending on the specific protocol, but typical values are:

  • Solid-Phase Extraction (SPE): Often provides high and consistent recovery, generally in the range of 78-99%.[7][18]

  • Liquid-Liquid Extraction (LLE): Recoveries are typically good, often ranging from 80% to over 90%.[10][14]

  • Protein Precipitation (PPT): Can have variable recovery, but is often high.[17][20]

Q5: What are the general LC-MS/MS conditions for the analysis of this compound?

A5:

  • Chromatography: Reversed-phase chromatography using a C18 column is most common.[9][18] The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component with a modifier like formic acid or ammonium formate to ensure good peak shape and ionization efficiency.[11][18]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used.[11][18] Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and its internal standard.[11] For Carvedilol, a common transition is m/z 407.1 → 100.1.[11]

Data Presentation: Comparison of Sample Preparation Methods

The following tables summarize quantitative data for different extraction methods used in the bioanalysis of this compound from plasma samples.

Table 1: Recovery of this compound and Internal Standard (IS)

Extraction MethodAnalyteConcentration LevelMean Recovery (%)Reference
Solid-Phase Extraction (SPE)Carvedilol-94-99[18]
4'-hydroxyphenyl carvedilol-94-99[18]
CarvedilolLQC, MQC, HQC78.90[7]
4-OH carvedilolLQC, MQC, HQC83.25[7]
Liquid-Liquid Extraction (LLE)Carvedilol-80.8[10]
Carvedilol-~91.8[9]
Protein Precipitation (PPT)Carvedilol5, 20, 100 ng/mLHigh (not specified)[20]

Table 2: Matrix Effect (Matrix Factor)

Extraction MethodAnalyteConcentration LevelMatrix Factor (MF)IS-Normalized MFReference
Liquid-Liquid Extraction (LLE)CarvedilolLQC0.8590.874[11]
CarvedilolHQC0.9750.996[11]
4'-hydroxyphenyl carvedilolLQC1.1491.169[11]
4'-hydroxyphenyl carvedilolHQC0.8450.864[11]
Solid-Phase Extraction (SPE)CarvedilolLQC, MQC, HQCWithin 0.8-1.2-[7]
4-OH carvedilolLQC, MQC, HQCWithin 0.8-1.2-[7]

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol [11]

  • Pipette 200 µL of plasma sample into a test tube.

  • Add 10 µL of the internal standard solution (e.g., propranolol).

  • Add 2.5 mL of tert-butyl methyl ether.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean test tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase (e.g., 50:50 v/v acetonitrile and 2 mM ammonium formate, pH 3).

  • Vortex for 30 seconds.

  • Inject 5 µL into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol [7]

  • Condition an appropriate SPE cartridge (e.g., C8) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma sample, to which the internal standard has been added, onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute this compound and the IS with 1 mL of a suitable elution solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3. Protein Precipitation (PPT) Protocol [17][20]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio of precipitating solvent to sample).[12]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase if concentration is needed.

Visualizations

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Spiking Internal Standard Spiking Plasma->IS_Spiking Extraction Extraction (LLE, SPE, or PPT) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Bioanalytical workflow for this compound from plasma samples.

Matrix_Effect cluster_source ESI Source cluster_detector MS Detector Analyte This compound Ideal_Signal Ideal Signal Analyte->Ideal_Signal Ideal Ionization Suppressed_Signal Suppressed Signal Analyte->Suppressed_Signal Ion Suppression (Competition for Ionization) Matrix Matrix Components Matrix->Suppressed_Signal Ion Suppression (Competition for Ionization)

Caption: Illustration of ion suppression matrix effect.

References

Optimization of (-)-Carvedilol concentration for maximal therapeutic effect in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Carvedilol in cell culture experiments. The information is designed to assist in optimizing experimental design for maximal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell culture?

A1: this compound is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker.[1][2][3] Its mechanism is unique as it acts as a "biased ligand".[4][5] In β2 adrenergic receptor (β2AR)-expressing cells, while it can act as an inverse agonist for Gs-dependent adenylyl cyclase, it uniquely stimulates β-arrestin-mediated signaling pathways.[4][5] This biased agonism leads to the activation of pathways like the extracellular regulated kinase 1/2 (ERK 1/2).[4] Furthermore, in cardiomyocytes, Carvedilol can promote β1 adrenergic receptor (β1AR) coupling to a Gi-PI3K-Akt-nitric oxide synthase 3 (NOS3) cascade, leading to a cGMP signal.[6] It also possesses antioxidant properties and can activate the Nrf2/ARE signaling pathway, protecting cells from oxidative stress.[7][8]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: A typical starting concentration range for this compound is between 1 µM and 20 µM. The optimal concentration is highly dependent on the cell type and the specific biological question being investigated. For instance, cardioprotective effects in iPSC-derived cardiomyocytes have been observed at 1 µM[9], while effects on osteosarcoma cells and LX-2 cells were seen at concentrations ranging from 1 µM to 30 µM.[10][11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: Is this compound cytotoxic? What concentrations should be avoided?

A3: Yes, this compound can be cytotoxic at higher concentrations. The cytotoxic threshold varies between cell lines. For example, in PC12 cells, a slight reduction in viability was noted at 20 µM.[12] In human MG63 osteosarcoma cells, cytotoxicity was observed in a concentration-dependent manner from 0.1-30 µM overnight.[10] In cochlear cultures, concentrations ≥ 30 µM were generally cytotoxic to all cell types.[13] It is imperative to determine the cytotoxic profile of Carvedilol in your specific cell model using a cell viability assay before proceeding with functional experiments.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time depends on the specific cellular process being studied. Short-term incubations (e.g., 30 minutes) are often sufficient to observe signaling events like receptor phosphorylation.[4] For assessing effects on cell viability, proliferation, or apoptosis, longer incubation times (e.g., 24 to 96 hours) are typically required.[11][12][14] For example, in studies of doxorubicin-induced toxicity, cells were often pretreated with Carvedilol for 3 hours before adding the toxin for 24-48 hours.[9][15]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of Carvedilol Concentration too low: The concentration of Carvedilol may be insufficient to elicit a response in your cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
Incubation time too short: The duration of treatment may not be long enough for the desired effect to manifest.Increase the incubation time, considering the kinetics of the pathway being studied (e.g., signaling events vs. changes in gene expression or cell viability).
Low receptor expression: The target cells may have low or no expression of β-adrenergic or α1-adrenergic receptors.Verify receptor expression using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to express these receptors.
High Cell Death/Cytotoxicity Concentration too high: The concentration of Carvedilol is exceeding the cytotoxic threshold for the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration for your experiments.[10][12][13]
Solvent toxicity: The solvent used to dissolve Carvedilol (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and run a solvent-only control.
Inconsistent or Variable Results Drug stability: Carvedilol solution may have degraded over time.Prepare fresh stock solutions of Carvedilol for each experiment and store them properly (protected from light).
Cell passage number: High passage numbers can lead to phenotypic drift and altered drug responses.Use cells within a consistent and low passage number range for all experiments.
Experimental conditions: Variations in cell density, media composition, or incubation conditions can affect results.Standardize all experimental parameters, including seeding density and media changes.

Data Summary Tables

Table 1: Effective Concentrations of this compound in Various Cell Models

Cell TypeEffect StudiedEffective ConcentrationReference
HEK-293 (β2AR-expressing)β-arrestin recruitment, ERK 1/2 activation10 µM[4][5]
Human MG63 Osteosarcoma[Ca2+]i increase, Cytotoxicity> 1 µM (EC50=15 µM for Ca2+), 0.1-30 µM for cytotoxicity[10]
PC12CytotoxicitySlight reduction at 20 µM[12]
LX-2 (Hepatic Stellate Cells)Apoptosis induction1 - 20 µM[11]
H9c2, iPSC-CardiomyocytesCardioprotection from Doxorubicin1 µM[9]
ARPE-19 (Retinal Pigment Epithelial)Increased viability under high glucose2.5 - 20 µM[8]
A549, H1299 (NSCLC)CytotoxicityIC50: 18 µM (A549), 13.7 µM (H1299)[14]
Cochlear CulturesCytotoxicity≥ 30 µM[13]

Table 2: Summary of this compound's Signaling Effects

Signaling PathwayEffectCell TypeConcentrationReference
Gs-Adenylyl CyclaseInverse AgonismHEK-293 (β2AR)10 µM[4][5]
β-arrestin-ERK 1/2ActivationHEK-293 (β2AR)10 µM[4]
β1AR-Gi-PI3K-Akt-NOS3-cGMPActivationCardiomyocytes1 µM[6]
Nrf2/ARE PathwayActivationHT22, ARPE-19Concentration-dependent[7][8]
Apoptosis (Caspase activation)InductionLX-22.5 - 12.5 µM[11]
Intracellular Ca2+IncreaseMG63 Osteosarcoma> 1 µM[10]

Visualizations

Carvedilol_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol AR Adrenergic Receptor (β1AR/β2AR) Gs Gs AR->Gs Inhibits GRK GRK AR->GRK Activates Barr β-arrestin AR->Barr Recruits Gi Gi AR->Gi Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP GRK->AR Phosphorylates ERK ERK1/2 Barr->ERK Activates PI3K PI3K Gi->PI3K Akt Akt PI3K->Akt NOS3 NOS3 Akt->NOS3 cGMP cGMP NOS3->cGMP Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus & binds Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Carvedilol This compound Carvedilol->AR Binds Carvedilol->Nrf2 Promotes dissociation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Seed Cells (e.g., 24h prior) Dose_Response 3. Dose-Response Assay (e.g., 0.1-50 µM) Cell_Culture->Dose_Response Drug_Prep 2. Prepare Carvedilol Stock Solution Drug_Prep->Dose_Response Treatment 4. Treat Cells with Optimal Concentration Dose_Response->Treatment Determine optimal dose Viability 5a. Cell Viability Assay (MTT, LDH) Treatment->Viability Apoptosis 5b. Apoptosis Assay (Caspase 3/7, TUNEL) Treatment->Apoptosis Signaling 5c. Signaling Analysis (Western Blot, ELISA) Treatment->Signaling Data_Analysis 6. Analyze & Interpret Data Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis

References

Technical Support Center: Refinement of Animal Models for Studying (-)-Carvedilol's Cardioprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal models to better study the cardioprotective effects of (-)-Carvedilol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.

Animal Model and Surgical Procedure

  • Question: We are observing high variability in infarct size in our mouse model of myocardial infarction (MI) induced by left anterior descending (LAD) coronary artery ligation. What could be the cause and how can we improve consistency?

  • Answer: High variability in infarct size is a common challenge.[1] Potential causes include inconsistencies in the surgical procedure, anatomical variations in the coronary artery, and the choice between permanent ligation and ischemia-reperfusion (I/R) models.[1]

    • Surgical Technique: Ensure the suture is placed at a consistent location on the LAD. Ligating more than 3 mm from the atria can lead to high variability due to coronary artery branching.[2] The experience of the surgeon is a critical factor.[1]

    • Model Selection: Permanent ligation (PL) generally produces larger and more consistent infarcts compared to I/R models, which can have infarct sizes ranging from 4% to 30%.[1] If your research question is focused on tissue injury and wound healing, the PL model might be more appropriate.[1] For studying reperfusion injury, the I/R model is necessary.[1]

    • Strain and Sex: Be aware that the extent of injury can vary with the age, sex, and strain of the mouse.[1] Using genetically homogenous animals and including both sexes in the study design can help account for this variability.

  • Question: Our study has a high perioperative mortality rate in our non-reperfused MI mouse model. What are the likely causes and how can we mitigate this?

  • Answer: Perioperative death (within 24 hours) in non-reperfused mouse models of MI is often due to surgical errors like excessive bleeding or lung injury, or from very large infarcts leading to arrhythmias.[2] Post-operative deaths, typically occurring 3-7 days after MI, are often caused by cardiac rupture, acute heart failure, or arrhythmias.[2]

    • Refine Surgical Procedure: Careful surgical technique is paramount to minimize bleeding and avoid pneumothorax.

    • Monitor Animal Vitals: Closely monitor body temperature, heart rate, and respiration during and after surgery.

    • Inclusion/Exclusion Criteria: Establish clear criteria for including and excluding animals from the study. For instance, small infarcts in a non-reperfused model may indicate technical issues where the coronary artery was missed.[2]

    • Necropsy: Performing a necropsy on all animals that die prematurely is strongly recommended to determine the cause of death and identify areas for procedural improvement.[2]

This compound Administration

  • Question: We are unsure of the optimal dose of this compound to use in our rat model of MI. How do we determine the correct dosage?

  • Answer: The optimal dose of this compound can vary depending on the animal model and the intended therapeutic effect. In a mouse transverse aortic constriction (TAC) model, doses of 3, 10, and 30 mg/kg/day administered orally have been studied, with the higher doses showing significant improvements in cardiac function.[3] In a rat model of ischemia/reperfusion, a 1 mg/kg intravenous dose was effective in reducing infarct size, whereas a 0.3 mg/kg dose was not.[4]

    • Dose-Ranging Study: It is advisable to conduct a preliminary dose-ranging study to determine the optimal dose for your specific model and experimental conditions.[3]

    • Monitor Hemodynamic Effects: At all effective dose levels in the TAC mouse model, this compound significantly decreased heart rate and left ventricular dP/dt(max), consistent with its β-adrenoceptor blockade activity.[3] Monitoring these parameters can help confirm that the drug is having the expected physiological effect.

  • Question: What is the best way to administer this compound to our animals for a chronic study?

  • Answer: For chronic studies, administering this compound in the feed is a common and effective method.[3] This approach was used in a 10-week study in mice with doses of 3, 10, and 30 mg/kg/day.[3] Oral administration is also a viable option. In healthy dogs, an oral dose of 1.5 mg/kg twice daily was found to achieve therapeutic peak plasma concentrations.[5] The choice of administration route should be guided by the specific goals of your study and the pharmacokinetic properties of the drug in your chosen animal model.

Cardiac Function Assessment

  • Question: We are having difficulty obtaining reproducible echocardiography measurements in our mice. What are some key considerations for improving data quality?

  • Answer: Standardization of image acquisition and analysis is crucial to minimize inter-operator variability and ensure reproducibility in echocardiographic assessments.[6]

    • Anesthesia: The choice and depth of anesthesia can significantly impact cardiac function. It is recommended to maintain a heart rate of >400 beats/min to be within the physiological range for mice under anesthesia.[7]

    • Animal Preparation: Allow for a uniform acclimation period of about 10 minutes after placing the mouse on the imaging platform.[7]

    • Standardized Views: Consistently use the three main echocardiographic views: parasternal long-axis (PLAX), parasternal short-axis (PSAX), and apical four-chamber (A4C) to perform a comprehensive assessment.[6]

    • High-Resolution Imaging: Utilize imaging systems capable of acquiring high-resolution images suitable for small animals, with a frame rate of >100 frames per second.[6]

  • Question: When is it appropriate to use invasive hemodynamic assessment with pressure-volume (PV) loops?

  • Answer: PV loop analysis provides a detailed, real-time assessment of cardiac function and is particularly useful for dissecting the cardiovascular impact of therapeutic interventions or specific signaling pathways.[8] It is often considered a terminal procedure, especially when an open-chest approach is used.[8] This method is advantageous for animal models of aortic valve calcification or transverse aortic constriction-induced hypertrophy.[8]

Frequently Asked Questions (FAQs)

Mechanisms of Action

  • Question: What are the primary cardioprotective mechanisms of this compound?

  • Answer: this compound is a third-generation beta-blocker with multiple actions that contribute to its cardioprotective effects.[9][10] These include:

    • β-Adrenoceptor Blockade: Reduces myocardial work by decreasing heart rate and contractility.[11]

    • Vasodilation: Primarily through α1-adrenoceptor blockade, which reduces afterload and ventricular wall tension.[9][11]

    • Antioxidant Properties: this compound and its metabolites are potent antioxidants that can inhibit the formation of reactive oxygen species in the myocardium.[9]

    • Biased Agonism: this compound acts as a biased agonist at the β-adrenergic receptor, stimulating β-arrestin-mediated signaling pathways that are cardioprotective, while blocking G-protein-dependent signaling which can be cardiotoxic in conditions like heart failure.[12] This can lead to the activation of pro-survival kinases like ERK and Akt.[12][13]

    • AMPK Signaling: this compound can modulate the cardiac AMP-activated protein kinase (AMPK) signaling pathway to reduce ischemic injury.[14]

Animal Model Selection

  • Question: Which animal model is most appropriate for studying this compound's effects on myocardial infarction?

  • Answer: The choice of animal model depends on the specific research question.

    • Rodents (Mice and Rats): These are the most commonly used models due to their genetic tractability, cost-effectiveness, and well-characterized cardiovascular physiology.[2][6] They are ideal for studying molecular mechanisms and initial drug efficacy.[8] Mouse models of MI include permanent ligation of the LAD and ischemia-reperfusion.[1]

    • Larger Animals (Pigs, Dogs): These models have cardiac anatomy and physiology that more closely resemble humans, making them valuable for translational research.[15] However, they are more expensive and present greater ethical considerations. Studies in minipigs and dogs have demonstrated the cardioprotective effects of this compound in reducing infarct size.[11][16][17]

Experimental Design

  • Question: What are the key functional and structural parameters to measure when assessing the cardioprotective effects of this compound?

  • Answer: A comprehensive assessment should include both functional and structural endpoints.

    • Functional Parameters:

      • Echocardiography: Ejection fraction (EF), fractional shortening (FS), left ventricular end-systolic and end-diastolic volumes, and measures of diastolic function (E/A ratio, E/e' ratio).[3][6][7]

      • Hemodynamics (PV Loop): Left ventricular dP/dt(max) and dP/dt(min), end-systolic and end-diastolic pressure-volume relationships.[3][8]

    • Structural Parameters:

      • Infarct Size: Measured by triphenyltetrazolium chloride (TTC) staining.[4]

      • Cardiac Hypertrophy and Remodeling: Heart weight, left and right ventricular weight, and ventricular wall thickness.[3]

      • Fibrosis: Histological assessment of collagen deposition.

    • Biomarkers: Plasma levels of brain natriuretic peptide (BNP) can be a useful indicator of cardiac stress and remodeling.[3]

Data Presentation

Table 1: Comparison of Animal Models for Myocardial Infarction

FeatureRodents (Mice, Rats)Large Animals (Pigs, Dogs)
Advantages Genetically tractable, cost-effective, well-characterized, suitable for high-throughput studies.[2][8]Closer resemblance to human cardiac anatomy and physiology, more relevant for translational studies.[15]
Disadvantages Higher heart rate can mask some arrhythmias, differences in coronary anatomy, smaller size can be challenging for surgery and imaging.[15][18]Higher cost, more complex housing and care requirements, greater ethical considerations, lower throughput.[15]
Commonly Used For Investigating molecular mechanisms, initial efficacy testing of new drugs.[8]Preclinical validation of therapies, device testing, studying complex physiological responses.[15]

Table 2: Summary of this compound Dosing Regimens and Efficacy in Preclinical Models

Animal ModelDosing RegimenKey FindingsReference
Mouse (TAC)3, 10, 30 mg/kg/day PO (in feed) for 10 weeksHigher doses significantly increased EF and FS, and decreased LV end-systolic volume.[3][3]
Rat (MI/R)1 mg/kg IV (15 min prior to occlusion and 3.5h post-reperfusion)Reduced myocardial infarct size to 7.5% from 14.2% in controls.[4][4]
Rat (Permanent MI)0.3 mg/kg IV (pre-occlusion) and 1 mg/kg IV (4h post-occlusion)Improved 24-hour survival by 55% compared to vehicle.[4][4]
Minipig (MI/R)0.3 and 1 mg/kg IVDose-dependently reduced infarct size by 46% and 91%, respectively.[11][16][11][16]
Dog (MI/R)Not specifiedReduced infarct size from 40.9% to 15.0%.[17][17]
Dog (Preclinical CVD)Initial: 0.31 mg/kg PO twice daily; Titrated: 1.11 mg/kg PO twice dailyWell-tolerated in small breed dogs.[19][19]

Table 3: Key Echocardiographic Parameters for Assessing Cardiac Function in Rodents

ParameterDescriptionTypical Changes with Cardioprotection
Ejection Fraction (EF) Percentage of blood pumped out of the left ventricle with each contraction.Increased or preserved.[3]
Fractional Shortening (FS) The percentage change in left ventricular internal diameter between diastole and systole.Increased or preserved.[3]
LV End-Systolic Volume (LVESV) Volume of blood in the left ventricle at the end of contraction.Decreased or prevented from increasing.[3]
LV End-Diastolic Volume (LVEDV) Volume of blood in the left ventricle at the end of filling.Decreased or prevented from increasing.
E/A Ratio Ratio of early (E) to late (A) ventricular filling velocities, a measure of diastolic function.Normalized or improved.[7]
E/e' Ratio Ratio of early mitral inflow velocity to early diastolic mitral annular velocity, another measure of diastolic function.Normalized or improved.[7]

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in Mice (Permanent LAD Ligation)

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.

  • Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the rib cage. Perform a left-sided thoracotomy by making an incision in the fourth intercostal space.

  • LAD Ligation: Gently retract the ribs to visualize the heart. The left anterior descending (LAD) coronary artery will be visible on the surface of the left ventricle. Using a fine suture (e.g., 8-0 silk), pass the needle under the LAD at a consistent location (e.g., 2-3 mm from the left atrium).

  • Occlusion: Tie a secure knot to permanently occlude the LAD. Blanching of the myocardial tissue distal to the ligature confirms successful occlusion.

  • Closure: Close the chest wall with sutures. Evacuate any air from the thoracic cavity to prevent pneumothorax. Suture the skin incision.

  • Post-operative Care: Discontinue anesthesia and allow the animal to recover on a heating pad. Administer analgesics as per institutional guidelines. Monitor the animal closely for the first 24 hours.[1][2]

Protocol 2: Administration of this compound in Feed

  • Dose Calculation: Determine the target dose of this compound in mg/kg/day.

  • Food Consumption Measurement: Measure the average daily food consumption of the mice to be treated.

  • Drug-Feed Mixture Preparation: Calculate the amount of this compound needed per kilogram of chow. Thoroughly mix the powdered drug with the powdered chow to ensure a homogenous mixture. The mixture can then be pressed into pellets if desired.

  • Administration: Provide the drug-containing feed to the treatment group ad libitum. Ensure that the control group receives the same chow without the drug.

  • Monitoring: Regularly monitor the body weight and food intake of the animals to ensure that the drug is being consumed at the intended dose and is not causing adverse effects on appetite.[3]

Protocol 3: Echocardiographic Assessment of Cardiac Function in Mice

  • Animal Preparation: Anesthetize the mouse with a low dose of isoflurane to maintain a heart rate above 400 bpm.[7] Remove the chest hair using a depilatory cream to ensure good acoustic coupling. Place the mouse on a heated imaging platform with integrated ECG electrodes.

  • Image Acquisition: Apply pre-warmed ultrasound gel to the chest. Using a high-frequency linear array transducer, acquire images from the standard parasternal long-axis (PLAX), parasternal short-axis (PSAX), and apical four-chamber (A4C) views.[6]

  • M-mode Imaging: From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions in diastole (LVIDd) and systole (LVIDs), as well as anterior and posterior wall thicknesses.

  • Doppler Imaging: From the A4C view, use pulsed-wave Doppler to measure mitral inflow velocities (E and A waves) for diastolic function assessment. Use tissue Doppler imaging to measure mitral annular velocities (e' and a').

  • Analysis: Use the appropriate software to calculate functional parameters such as ejection fraction (EF), fractional shortening (FS), LV volumes, and diastolic function ratios (E/A, E/e').[6][7]

Protocol 4: Measurement of Infarct Size using TTC Staining

  • Heart Extraction: At the end of the study, euthanize the animal and excise the heart.

  • Perfusion: Cannulate the aorta and retrogradely perfuse the heart with saline to flush out the blood.

  • Slicing: Freeze the heart and slice it into uniform transverse sections (e.g., 1-2 mm thick).

  • Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20-30 minutes. Viable myocardium, which contains dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale or white.

  • Imaging and Analysis: Image both sides of each slice. Use image analysis software to quantify the area of infarction and the total area of the left ventricle for each slice. Calculate the infarct size as a percentage of the total left ventricular area.[4]

Mandatory Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction and Treatment cluster_Phase2 Phase 2: Treatment Period cluster_Phase3 Phase 3: Endpoint Analysis cluster_Phase4 Phase 4: Data Interpretation Animal_Acclimation Animal_Acclimation Surgical_Induction Surgical_Induction Animal_Acclimation->Surgical_Induction Myocardial Infarction Randomization Randomization Surgical_Induction->Randomization Post-operative Recovery Treatment_Group Treatment_Group Randomization->Treatment_Group This compound Control_Group Control_Group Randomization->Control_Group Vehicle Longitudinal_Monitoring Longitudinal_Monitoring Treatment_Group->Longitudinal_Monitoring Control_Group->Longitudinal_Monitoring Terminal_Assessment Terminal_Assessment Longitudinal_Monitoring->Terminal_Assessment e.g., 4 weeks Functional_Analysis Echocardiography, Hemodynamics Terminal_Assessment->Functional_Analysis Data Collection Structural_Analysis Infarct Size, Histology Terminal_Assessment->Structural_Analysis Data Collection Molecular_Analysis Western Blot, qPCR Terminal_Assessment->Molecular_Analysis Data Collection Statistical_Analysis Statistical_Analysis Functional_Analysis->Statistical_Analysis Structural_Analysis->Statistical_Analysis Molecular_Analysis->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Carvedilol_Signaling This compound's Cardioprotective Signaling Pathways cluster_receptor Beta-Adrenergic Receptor Signaling cluster_downstream Downstream Cardioprotective Effects Carvedilol This compound BetaAR β-Adrenergic Receptor Carvedilol->BetaAR AMPK AMPK Activation Carvedilol->AMPK Activates G_protein G-Protein (Gs) BetaAR->G_protein Antagonizes Beta_Arrestin β-Arrestin BetaAR->Beta_Arrestin Biased Agonism AC Adenylyl Cyclase G_protein->AC ERK_Akt ERK / Akt Signaling Beta_Arrestin->ERK_Akt cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cardiotoxicity Cardiotoxicity (Apoptosis, etc.) PKA->Cardiotoxicity Cardioprotection Cardioprotection (Survival, Anti-apoptotic) ERK_Akt->Cardioprotection Metabolism Improved Glucose Metabolism AMPK->Metabolism Metabolism->Cardioprotection

References

Technical Support Center: Enhancing the Long-Term Stability of (-)-Carvedilol in Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the long-term stability of (-)-Carvedilol in solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound is susceptible to degradation through several pathways, primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The main degradation pathways include:

  • Hydrolysis: Carvedilol can undergo hydrolysis, particularly in alkaline and strongly acidic conditions. It is more stable in acidic to neutral pH.[1][2]

  • Oxidation: The carbazole moiety of Carvedilol is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[3]

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of Carvedilol.[3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing initial high-concentration stock solutions of this compound. However, for aqueous solutions used in cell culture or other biological assays, it is crucial to use a buffer with a slightly acidic pH (around 4.5-5.5) to improve solubility and stability.[5][6] The use of organic acids like malic acid has been shown to enhance the solubility and stability of Carvedilol in aqueous solutions.[7][8]

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure long-term stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[3]

  • Atmosphere: For solutions sensitive to oxidation, purging the vial with an inert gas like nitrogen or argon before sealing can be beneficial.

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous solution.

  • Cause: this compound is a weakly basic drug with low aqueous solubility, especially at neutral or alkaline pH.[6] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer with a higher pH, the drug may precipitate out of solution.

  • Solution:

    • Lower the pH: Prepare the aqueous solution using a slightly acidic buffer (e.g., acetate or citrate buffer, pH 4.5-5.5). The increased solubility at lower pH is due to the formation of a more soluble salt.[5]

    • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), in the final aqueous solution can help maintain solubility.

    • Employ solubilizing agents: Cyclodextrins can encapsulate the hydrophobic Carvedilol molecule, enhancing its aqueous solubility. The use of malic acid has also been demonstrated to significantly improve solubility and stability.[7][8]

Issue 2: The this compound solution has changed color.

  • Cause: A color change, often to a yellowish or brownish hue, can indicate oxidative degradation of the Carvedilol molecule.

  • Solution:

    • Discard the solution: If a color change is observed, it is best to discard the solution as its integrity may be compromised.

    • Prevent oxidation: When preparing fresh solutions, use deoxygenated solvents and consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the formulation. Store the solution under an inert atmosphere (nitrogen or argon).

Issue 3: Inconsistent experimental results using the same this compound stock solution over time.

  • Cause: This is likely due to the degradation of this compound in the stock solution, leading to a decrease in the effective concentration of the active compound.

  • Solution:

    • Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.

    • Aliquot and store properly: If a stock solution needs to be stored, divide it into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light.

    • Perform stability testing: For long-term studies, it is advisable to periodically check the concentration and purity of the stock solution using an analytical method like HPLC.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.1 M HCl24 hoursAmbient~15%
Base Hydrolysis0.1 M NaOH24 hoursAmbientSignificant
Oxidative3% H₂O₂24 hoursAmbientSignificant
ThermalN/A24 hours70°CSignificant
PhotolyticUV light (254 nm)24 hoursAmbientSignificant

Table 2: Stability of Carvedilol in Different Aqueous Formulations

FormulationpHTemperatureDurationStabilityReference
Acidic Aqueous Solution4.24°C, 25°C, 40°C56 daysStable[1][2]
Alkaline Aqueous Solution8.225°C56 daysStable[1][2]
Alkaline Aqueous Solution8.24°C, 40°C28 daysStable[1][2]
Aqueous SuspensionN/A4°C, 25°C56 daysStable[1][2]
Aqueous SuspensionN/A40°C28 daysStable[1][2]
1 mg/mL Solution with Malic AcidN/A25°C, 30°C12 monthsStable[7][8]
1 mg/mL Solution with Malic AcidN/A40°C6 monthsStable[7][8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.

    • (Optional but recommended for long-term stability) Gently flush the headspace of the tube with a stream of inert gas for a few seconds.

    • Immediately cap the tube tightly.

    • Aliquot the stock solution into smaller, single-use volumes in amber-colored tubes.

    • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing of this compound

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 2.8 with phosphoric acid) in a ratio of approximately 40:60 (v/v). The exact ratio may need to be adjusted to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject a standard solution of known concentration to determine the retention time and peak area of pure this compound.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Quantify the amount of degradation by comparing the peak area of this compound in the sample to that of the standard.

Mandatory Visualizations

Carvedilol_Degradation_Pathways Carvedilol This compound Hydrolysis Hydrolysis (Acidic/Alkaline pH) Carvedilol->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) Carvedilol->Oxidation Photodegradation Photodegradation (UV Light) Carvedilol->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis Prep Prepare Carvedilol Stock (e.g., 10 mM in DMSO) Dilute Dilute to Working Concentration in appropriate buffer Prep->Dilute Store Store at -80°C Protect from light Use single-use aliquots Dilute->Store HPLC Analyze by HPLC Store->HPLC At specified time points Data Quantify Degradation HPLC->Data

Caption: Workflow for preparing and assessing the stability of this compound solutions.

Carvedilol_Signaling_Pathway cluster_receptor β-Adrenergic Receptor cluster_gprotein G-Protein Dependent Pathway (Antagonism) cluster_barrestin β-Arrestin Dependent Pathway (Biased Agonism) Carvedilol This compound beta_AR β-Adrenergic Receptor Carvedilol->beta_AR Gs Gαs beta_AR->Gs Blocks Norepinephrine -induced activation GRK GRK beta_AR->GRK Promotes Phosphorylation beta_Arrestin β-Arrestin beta_AR->beta_Arrestin Recruitment AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GRK->beta_AR ERK ERK1/2 beta_Arrestin->ERK Activation

Caption: Biased agonism of this compound at the β-adrenergic receptor.

References

Technical Support Center: Analysis of (-)-Carvedilol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during the HPLC analysis of (-)-Carvedilol and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Carvedilol?

A1: Carvedilol is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[1][2][3] Significant degradation is often observed under acid and base stress conditions.[1][2] Degradation can lead to the formation of several impurities, which may include products of hydrolysis, oxidation, or interaction with excipients like polyvinyl pyrrolidone (PVP) in the presence of moisture.[3][4]

Q2: Which type of HPLC column is most suitable for separating Carvedilol from its degradation products?

A2: Reversed-phase columns, particularly C18 and C8 columns, are widely used for the separation of Carvedilol and its impurities.[1][5] A Purosphere STAR RP 18-endcapped column (250×4 mm, 3 μm) has been successfully used to separate Carvedilol from 19 potential process-related and degradation impurities in a single run.[6] For chiral separations to resolve this compound from its enantiomer, a chiral stationary phase column like Phenomenex Lux-cellulose–4 is effective.[7]

Q3: What mobile phase composition is typically used for Carvedilol analysis?

A3: A mixture of an aqueous buffer (commonly phosphate buffer) and an organic modifier (typically acetonitrile or methanol) is standard. The pH of the aqueous buffer is a critical parameter, with acidic pH values (e.g., pH 2.5 to 3.0) often employed to ensure good peak shape for the basic Carvedilol molecule.[4][6] One method utilizes a mobile phase of acetonitrile and phosphate buffer at pH 6.0.[1][2] Another successful gradient method uses a mobile phase A consisting of an acetonitrile/buffer mixture (10:1000 v/v) and a mobile phase B with a methanol/acetonitrile/buffer mixture (500:400:150 v/v/v), where the buffer is 20 mM potassium dihydrogen phosphate with triethylamine, adjusted to pH 2.8.[6]

Troubleshooting Guide: Adjusting HPLC Gradient for Better Resolution

Problem: Poor resolution between this compound and a degradation product peak.

This guide provides a systematic approach to adjusting your HPLC gradient to improve the separation of this compound from a closely eluting degradation product.

Logical Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow start Start: Poor Resolution Observed step1 Step 1: Initial Assessment - Check system suitability - Confirm peak identity start->step1 step2 Step 2: Adjust Gradient Slope - Decrease slope for better resolution - Increase slope to reduce run time step1->step2 step3 Step 3: Modify Initial/Final Conditions - Adjust initial %B for early eluters - Adjust final %B for late eluters step2->step3 If resolution is still poor end End: Resolution Achieved step2->end If resolution is adequate step4 Step 4: Introduce Isocratic Hold - Add hold at elution point of interest step3->step4 For targeted separation step5 Step 5: Optimize Other Parameters - Flow rate - Temperature - Mobile phase pH step4->step5 Fine-tuning step5->end G Carvedilol Carvedilol Acid Acid Hydrolysis (e.g., HCl) Carvedilol->Acid Base Base Hydrolysis (e.g., NaOH) Carvedilol->Base Oxidation Oxidation (e.g., H2O2) Carvedilol->Oxidation Photo Photodegradation (e.g., UV Light) Carvedilol->Photo DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DP3 Degradation Product 3 Oxidation->DP3 DP4 Degradation Product n Photo->DP4

References

Technical Support Center: Control and Characterization of Potential Impurities in Carvedilol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Carvedilol. It addresses common issues related to the control and characterization of potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common types of impurities encountered during Carvedilol synthesis?

A1: Impurities in Carvedilol can be broadly categorized into process-related impurities and degradation products.[1][2]

  • Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, synthetic intermediates, and byproducts from side reactions.[1] The European Pharmacopoeia lists several key impurities, often denoted as Impurity A, B, C, D, and E.[3][4][5]

  • Degradation Products: These form due to the drug substance's exposure to stress conditions like acid, base, oxidation, heat, or light.[1][6][7] Significant degradation of Carvedilol is particularly observed under acidic and basic conditions.[6][7]

Q2: We are observing a significant amount of the "bis impurity" (Impurity B) in our reaction mixture. What are the potential causes and how can we minimize its formation?

A2: The formation of the bis impurity, 1,1'-[[2-(2-methoxyphenoxy)ethyl]imino]bis[3-(9H-carbazol-4-yloxy)-2-propanol], is a well-known issue in Carvedilol synthesis.[8] It typically arises when the secondary amine of the newly formed Carvedilol molecule reacts with another molecule of the epoxide intermediate, 4-(2,3-epoxypropoxy)carbazole.[4]

Troubleshooting Steps:

  • Molar Ratio of Reactants: Using a molar excess of the amine intermediate, 2-(2-methoxyphenoxy)ethylamine, can help to minimize the formation of the bis impurity.[5]

  • Reaction Solvent: The choice of solvent can influence the level of bis impurity formation. Dimethyl sulfoxide (DMSO) has been shown to limit the formation of the bis impurity to 5-7%, compared to 10-20% in other solvents like alcohols or acetonitrile.[8]

  • Alternative Synthetic Routes:

    • N-Benzylation: Protecting the amine with a benzyl group to form N-benzyl-2-(2-methoxyphenoxy)ethanamine before reacting it with the epoxide can prevent the formation of the bis impurity.[4] However, this introduces a final debenzylation step, which may lead to the formation of N-benzyl Carvedilol (Impurity C) if the reaction is incomplete.

    • Protecting the Halohydrin: Protecting the hydroxyl group of the chloropropanol intermediate can also prevent the formation of the bis impurity.

    • N-Sulfonamide Intermediate: A method involving the desulfonylation of an N-sulfonamide intermediate has been shown to minimize the formation of the bis impurity.

Q3: We have identified an unknown peak in our HPLC chromatogram during routine analysis. How can we proceed with its identification and characterization?

A3: The identification and characterization of unknown impurities are critical for ensuring the safety and efficacy of the final drug substance. A systematic approach is recommended:

  • Forced Degradation Studies: Subject Carvedilol to stress conditions (acid, base, oxidation, heat, photolysis) as per ICH guidelines.[6][7][9] This can help determine if the unknown peak is a degradation product and provide insights into its formation pathway.

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for obtaining the mass of the impurity, which can provide clues about its molecular formula and structure.[1][9]

  • Isolation: Isolate the impurity using techniques like preparative HPLC.

  • Spectroscopic Analysis: Characterize the isolated impurity using spectroscopic methods such as:

    • Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical structure.[4][10]

    • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[1][10]

    • Infrared (IR) Spectroscopy: Identifies functional groups.

Q4: What are the regulatory expectations for controlling impurities in Carvedilol?

A4: Regulatory bodies like the FDA and EMA have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs) like Carvedilol.[1] The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B).[11][12][13]

Key aspects include:

  • Reporting, Identification, and Qualification of Impurities: ICH guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[11][12]

  • Impurity Profiling: A comprehensive impurity profile, documenting the identity and quantity of impurities in the drug substance, is required for regulatory submissions.[1][10]

  • Control Strategies: Manufacturers must implement control strategies, including optimization of the synthesis and purification processes, to ensure that impurities are consistently at or below qualified levels.[1]

Data on Common Carvedilol Impurities

The following table summarizes some of the well-documented impurities in Carvedilol synthesis.

Impurity NameStructureOrigin
Impurity A 4,9-Bis[(oxiran-2-yl)methyl]-9H-carbazoleProcess-Related
Impurity B (Bis impurity) 1,1'-[[2-(2-methoxyphenoxy)ethyl]imino]bis[3-(9H-carbazol-4-yloxy)-2-propanol]Process-Related
Impurity C 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanolProcess-Related
Impurity D 4-(Oxiran-2-ylmethoxy)-9H-carbazoleProcess-Related (Intermediate)
Impurity E 2-(2-Methoxyphenoxy)ethylamineProcess-Related (Starting Material)
Degradation Products VariousFormed under stress conditions (e.g., hydrolysis, oxidation)

Experimental Protocols

1. General RP-HPLC Method for Impurity Profiling

This method is a starting point and may require optimization based on the specific impurities being analyzed.

  • Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5µm)[14]

  • Mobile Phase A: Water:Acetonitrile:Trifluoroacetic acid (80:20:0.1 v/v/v), pH adjusted to 2.0 with dilute potassium hydroxide solution.[14]

  • Mobile Phase B: Water:Acetonitrile (10:90 v/v)[14]

  • Flow Rate: 1.0 mL/min[14]

  • Detection Wavelength: 240 nm[14]

  • Column Temperature: 40 °C[14]

  • Gradient Program: A gradient program should be developed to ensure adequate separation of all impurities.

2. Forced Degradation Study Protocol

  • Acid Degradation: Accurately weigh 25 mg of Carvedilol and transfer to a 25 mL volumetric flask. Add 0.1 N HCl, make up to the mark, and keep for 24 hours.[7]

  • Base Degradation: Accurately weigh 10 mg of Carvedilol and transfer to a 10 mL volumetric flask. Add 0.1 N NaOH, make up to the mark, and keep for 24 hours.[7]

  • Oxidative Degradation: Add 5 mL of 30% H₂O₂ solution to the sample and keep at room temperature for 30 minutes.[15]

  • Thermal Degradation: Expose the solid drug substance to heat.

  • Photolytic Degradation: Expose the solid drug substance to UV light for 24 hours.[15]

After the specified time, neutralize the acid and base samples and dilute all samples with the mobile phase before injecting into the HPLC system.

Visualizations

Carvedilol_Synthesis_Pathway Epichlorohydrin Epichlorohydrin 4-(2,3-Epoxypropoxy)carbazole 4-(2,3-Epoxypropoxy)carbazole Epichlorohydrin->4-(2,3-Epoxypropoxy)carbazole 2-(2-Methoxyphenoxy)ethylamine 2-(2-Methoxyphenoxy)ethylamine Carvedilol Carvedilol 2-(2-Methoxyphenoxy)ethylamine->Carvedilol 4-(2,3-Epoxypropoxy)carbazole->Carvedilol Condensation

Caption: A simplified synthetic pathway for Carvedilol.

Impurity_Formation_Pathway Carvedilol Carvedilol (API) Impurity_B Impurity B (Bis Impurity) Carvedilol->Impurity_B Reacts with Epoxide Intermediate Degradation_Products Degradation Products Carvedilol->Degradation_Products Epoxide_Intermediate 4-(2,3-Epoxypropoxy)carbazole Epoxide_Intermediate->Impurity_B Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Light, Heat) Stress_Conditions->Degradation_Products Carvedilol_Synthesis Carvedilol_Synthesis Carvedilol_Synthesis->Impurity_B Side Reaction

Caption: Formation pathways for major impurities of Carvedilol.

Impurity_Analysis_Workflow HPLC RP-HPLC Analysis Known_Impurities Quantify Known Impurities HPLC->Known_Impurities Peak Integration Unknown_Peak Unknown Peak Detected? HPLC->Unknown_Peak Report Report Results Known_Impurities->Report Forced_Degradation Forced Degradation Studies Unknown_Peak->Forced_Degradation Yes Unknown_Peak->Report No LCMS LC-MS/MS Analysis Forced_Degradation->LCMS Isolation Isolation (Prep-HPLC) LCMS->Isolation Characterization Spectroscopic Characterization (NMR, MS, IR) Isolation->Characterization Identification Structure Elucidation & Identification Characterization->Identification Identification->Report

Caption: Workflow for the analysis and characterization of Carvedilol impurities.

References

Validation & Comparative

(-)-Carvedilol in Post-Myocardial Infarction Rat Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (-)-Carvedilol in a rat model of myocardial infarction (MI), drawing upon experimental data to evaluate its performance against other therapeutic alternatives. The information is intended to support research and development efforts in cardiovascular pharmacology.

Executive Summary

This compound, the S-enantiomer of Carvedilol, is a non-selective beta-blocker with additional alpha-1 blocking and antioxidant properties. Experimental studies in rat models of myocardial infarction consistently demonstrate that carvedilol (in its racemic form, which includes the active (-)-enantiomer) significantly improves cardiac function, reduces infarct size, and favorably modulates key signaling pathways involved in post-infarction remodeling. Compared to other beta-blockers such as metoprolol and propranolol, carvedilol often exhibits superior cardioprotective effects, which are attributed to its unique pharmacological profile that extends beyond simple beta-adrenergic receptor antagonism.

Comparative Efficacy of Carvedilol in a Rat MI Model

The following tables summarize quantitative data from various studies, comparing the effects of carvedilol to placebo and other beta-blockers on key parameters of cardiac function and remodeling in rats following experimentally induced myocardial infarction.

Table 1: Hemodynamic and Left Ventricular Function Parameters

Treatment GroupDoseLVEDP (mmHg)+dP/dtmax (mmHg/s)-dP/dtmax (mmHg/s)Reference
MI Control (Vehicle)-12.2 ± 1.2Lower than shamLower than sham[1]
Carvedilol (low dose)2 mg/kg/day7.4 ± 1.4*Higher than MI controlHigher than MI control[1]
Carvedilol (high dose)20 mg/kg/day---[1]
MI Control-Increased vs. ShamDecreased vs. ShamDecreased vs. Sham[2]
Carvedilol2, 10, or 30 mg/kgDecreased vs. MIIncreased vs. MIIncreased vs. MI[2]

*p<0.05 vs. MI Control. LVEDP: Left Ventricular End-Diastolic Pressure; +dP/dtmax: Maximum rate of pressure increase; -dP/dtmax: Maximum rate of pressure decrease.

Table 2: Myocardial Infarct Size and Remodeling

Treatment GroupDoseInfarct Size (% of LV)Myocardial Fibrosis (%)Reference
MI Control (Vehicle)-14.2 ± 1.331 ± 2[1][3]
Carvedilol1 mg/kg i.v.7.5 ± 1.2-[3]
Carvedilol (low dose)2 mg/kg/day-12 ± 1[1]
Propranolol1 mg/kg i.v.No significant reduction-[4]

*p<0.01 vs. MI Control. LV: Left Ventricle.

Table 3: Survival Rate

Treatment GroupDose24-hour Survival Rate (%)Reference
Sham-operated-85[3]
MI Control (Vehicle)-44[3]
Carvedilol0.3 mg/kg i.v. + 1 mg/kg68.2*[3]
PropranololSame as CarvedilolNo significant effect[3]

*p<0.05 vs. MI Control.

Experimental Protocols

The most common method for inducing myocardial infarction in rats to study the efficacy of therapeutic agents is the permanent ligation of the left coronary artery.

Surgical Procedure: Left Coronary Artery Ligation in Rats
  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine. The animals are then intubated and connected to a rodent ventilator.

  • Thoracotomy: A left thoracotomy is performed at the fourth or fifth intercostal space to expose the heart.

  • Ligation: The left coronary artery is identified and ligated with a suture (e.g., 6-0 silk) near its origin between the pulmonary artery outflow tract and the left atrium. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the left ventricular wall.

  • Closure: The chest is closed in layers, and the animal is allowed to recover. Post-operative analgesics are administered to minimize pain.

  • Drug Administration: Carvedilol or other test compounds are typically administered orally (gavage) or via injection, starting at a specified time point after the induction of MI (e.g., 24 hours) and continued for the duration of the study.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia Intubation Intubation & Ventilation Anesthesia->Intubation Thoracotomy Left Thoracotomy Intubation->Thoracotomy Ligation LCA Ligation (MI Induction) Thoracotomy->Ligation Closure Chest Closure Ligation->Closure Recovery Post-Operative Recovery Closure->Recovery Drug_Administration Drug Administration (this compound, Placebo, etc.) Recovery->Drug_Administration Monitoring Functional & Histological Assessment Drug_Administration->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Experimental workflow for inducing MI and evaluating this compound.

Signaling Pathways of this compound in Myocardial Infarction

This compound's cardioprotective effects are mediated through a combination of β-adrenergic blockade and unique signaling pathways.

signaling_pathway cluster_beta_blockade β-Adrenergic Blockade cluster_biased_agonism β-Arrestin Biased Agonism cluster_antioxidant Antioxidant Effects Catecholamines Catecholamines Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Gs_Protein Gs Protein Beta_AR->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Negative_Effects Detrimental Effects: - Increased Heart Rate - Increased Contractility - Apoptosis PKA->Negative_Effects Carvedilol_S This compound Carvedilol_S->Beta_AR Blocks Beta_AR_Biased β-Adrenergic Receptor Beta_Arrestin β-Arrestin 2 Beta_AR_Biased->Beta_Arrestin ERK ERK1/2 Activation Beta_Arrestin->ERK Cardioprotection Cardioprotective Effects: - Anti-apoptotic - Pro-survival Signaling ERK->Cardioprotection Carvedilol_S_Biased This compound Carvedilol_S_Biased->Beta_AR_Biased Activates ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Myocardial Damage ROS->Oxidative_Stress Carvedilol_Enantiomers (-)- and (+)-Carvedilol Carvedilol_Enantiomers->ROS Scavenges

Caption: Key signaling pathways modulated by this compound post-MI.

Discussion of Mechanisms and Comparative Advantages

The superior efficacy of carvedilol in experimental MI models can be attributed to its multifaceted mechanism of action, which distinguishes it from more selective beta-blockers.

  • β-Adrenergic Blockade: The primary mechanism of action for the (-)-enantiomer is the blockade of β1 and β2 adrenergic receptors. This action reduces the deleterious effects of excessive catecholamine stimulation on the heart, such as increased heart rate, contractility, and oxygen demand, which are particularly harmful in the setting of myocardial ischemia.

  • α1-Adrenergic Blockade: Carvedilol also blocks α1-adrenergic receptors, leading to vasodilation. This reduces both preload and afterload on the heart, further decreasing myocardial workload and oxygen consumption.

  • Antioxidant Properties: Both this compound and its (+)-enantiomer possess potent antioxidant properties. They can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cardiomyocytes from oxidative stress-induced injury and apoptosis, a key contributor to post-infarction damage. This antioxidant activity is independent of its beta-blocking effects and is a significant advantage over other beta-blockers like metoprolol and propranolol.[4]

  • β-Arrestin Biased Agonism: A unique feature of carvedilol is its ability to act as a biased agonist at the β-adrenergic receptor. While it blocks the classical Gs-protein-mediated signaling, it promotes β-arrestin 2-mediated signaling. This pathway is implicated in pro-survival and anti-apoptotic effects, contributing to its cardioprotective profile. Studies have shown that carvedilol treatment can increase the expression of β-arrestin 2 in the infarcted myocardium.[2]

  • Anti-inflammatory Effects: Carvedilol has been shown to modulate the inflammatory response following myocardial infarction. It can suppress the expression of pro-inflammatory cytokines and nuclear factor-kappa B (NF-κB), while increasing the expression of anti-inflammatory mediators.[2]

In direct comparisons within rat MI models, carvedilol has demonstrated a greater reduction in infarct size compared to propranolol.[4] Furthermore, it has shown a significant survival benefit in models of permanent coronary artery occlusion where propranolol was ineffective.[3] These advantages are likely due to the combined effects of its broad-spectrum adrenergic blockade and its antioxidant and anti-inflammatory properties.

Conclusion

The experimental evidence from rat models of myocardial infarction strongly supports the efficacy of this compound in mitigating cardiac damage and improving function. Its unique combination of β-blockade, α1-blockade, antioxidant activity, and biased agonism provides a multi-pronged therapeutic approach that appears to be more effective than traditional beta-blockers. For researchers and drug development professionals, these findings underscore the potential of developing compounds with similar multifaceted mechanisms of action for the treatment of ischemic heart disease. Further studies focusing specifically on the enantioselective effects of carvedilol in long-term remodeling post-MI would be valuable to fully elucidate the contribution of each enantiomer to the observed cardioprotective effects.

References

Comparative Analysis of (-)-Carvedilol and Metoprolol on Left Ventricular Ejection Fraction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the effects of (-)-Carvedilol and metoprolol on left ventricular ejection fraction (LVEF), targeted towards researchers, scientists, and drug development professionals. The analysis is based on a review of clinical trial data and meta-analyses, focusing on quantitative outcomes, experimental methodologies, and underlying pharmacological mechanisms.

Executive Summary

Both this compound and metoprolol are beta-blockers widely used in the management of heart failure, demonstrating efficacy in improving LVEF and overall patient outcomes. However, evidence from multiple studies, including meta-analyses, suggests that this compound may offer a greater improvement in LVEF compared to metoprolol.[1][2][3] This difference is potentially attributed to this compound's broader pharmacological profile, which includes non-selective β-adrenergic antagonism (β1 and β2), α1-adrenergic blockade, and antioxidant properties.[2][4] In contrast, metoprolol is a selective β1-adrenergic antagonist.[4]

Quantitative Data on LVEF Improvement

The following tables summarize the quantitative data from comparative studies on the effects of this compound and metoprolol on LVEF.

Table 1: Meta-Analysis of Placebo-Controlled and Active-Controlled Trials

Study TypeDrugPlacebo-Corrected Increase in LVEFP-value
15 Placebo-Controlled TrialsThis compound+0.0650.0002
Metoprolol+0.038
4 Active-Controlled TrialsThis compound+0.0840.009
Metoprolol+0.057

Data from a meta-analysis of 19 randomized controlled trials involving 2184 patients with chronic heart failure over an average of 8.3 months.[1]

Table 2: Crossover Study in Patients with Chronic Heart Failure

Treatment GroupBaseline LVEF (%)LVEF after 6 months (%)P-value (vs. baseline)
Switched to this compound32 ± 336 ± 4< 0.05
Switched to Metoprolol27 ± 430 ± 5< 0.05

Data from a prospective crossover comparison of 44 patients with chronic heart failure.[5]

Table 3: Study in Patients Post-Coronary Artery Bypass Graft (CABG)

Treatment GroupBaseline LVEF (%)LVEF after 2 monthsLVEF after 6 months
This compound15-35Statistically significant improvementContinued improvement
Metoprolol15-35Improvement notedLess improvement than Carvedilol group

Summary of findings from a double-blind clinical trial in 60 patients with an ejection fraction of 15% to 35% post-CABG.[6]

Experimental Protocols

The methodologies employed in clinical trials comparing this compound and metoprolol on LVEF generally follow a structured approach.

Key Experimental Methodologies

1. Patient Population:

  • Inclusion criteria typically include patients with a diagnosis of chronic heart failure (ischemic or non-ischemic etiology) and a reduced LVEF, often defined as ≤35-40%.[6][7]

  • Exclusion criteria commonly include contraindications to beta-blocker therapy, recent major cardiovascular events, and severe comorbidities.

2. Study Design:

  • Randomized, double-blind, parallel-group or crossover designs are frequently used.[5][6]

  • A placebo or active-control (metoprolol) group is included for comparison against the this compound arm.

3. Dosing and Titration:

  • Treatment is initiated at a low dose for both drugs (e.g., this compound 3.125 mg twice daily, metoprolol succinate 12.5-25 mg once daily).

  • Doses are gradually uptitrated over several weeks to a target or maximally tolerated dose, based on patient's heart rate and blood pressure response.[3]

4. LVEF Measurement:

  • LVEF is assessed at baseline and at specified follow-up intervals (e.g., 3, 6, or 12 months).

  • The most common imaging modality is echocardiography .[5] Other methods like radionuclide ventriculography may also be used for more precise quantification.[5]

5. Statistical Analysis:

  • The primary endpoint is typically the change in LVEF from baseline.

  • Statistical tests such as t-tests or ANOVA are used to compare the mean change in LVEF between treatment groups. A p-value of <0.05 is generally considered statistically significant.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and metoprolol on LVEF can be attributed to their distinct interactions with adrenergic signaling pathways.

cluster_membrane Cardiomyocyte Membrane cluster_drugs Pharmacological Intervention cluster_downstream Downstream Effects beta1 β1-Adrenergic Receptor gs Gs Protein Activation beta1->gs beta2 β2-Adrenergic Receptor beta2->gs alpha1 α1-Adrenergic Receptor vasodilation Vasodilation alpha1->vasodilation Blockade leads to carvedilol This compound carvedilol->beta1 Antagonist carvedilol->beta2 Antagonist carvedilol->alpha1 Antagonist metoprolol Metoprolol metoprolol->beta1 Antagonist ac Adenylyl Cyclase Activation gs->ac apoptosis Cardiomyocyte Apoptosis gs->apoptosis Chronic stimulation leads to camp ↑ cAMP ac->camp pka PKA Activation camp->pka ca ↑ Intracellular Ca²⁺ pka->ca contractility ↑ Contractility ca->contractility

Caption: Signaling pathways of this compound and Metoprolol.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the effects of this compound and metoprolol on LVEF.

start Patient Screening (Heart Failure, LVEF ≤ 40%) randomization Randomization start->randomization carvedilol_arm This compound Group (Dose Titration) randomization->carvedilol_arm Arm A metoprolol_arm Metoprolol Group (Dose Titration) randomization->metoprolol_arm Arm B followup Follow-up Period (e.g., 6 months) carvedilol_arm->followup metoprolol_arm->followup lvef_assessment LVEF Measurement (Echocardiography) followup->lvef_assessment data_analysis Data Analysis (Comparison of LVEF change) lvef_assessment->data_analysis end Conclusion data_analysis->end

Caption: Typical experimental workflow for a comparative clinical trial.

References

Head-to-head comparison of (-)-Carvedilol and bisoprolol in attenuating oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular therapeutics, beta-blockers are a cornerstone of treatment, particularly in conditions like heart failure. While their primary mechanism of action involves antagonizing beta-adrenergic receptors, certain agents within this class exhibit pleiotropic effects, including the attenuation of oxidative stress. This guide provides a detailed head-to-head comparison of two commonly prescribed beta-blockers, (-)-Carvedilol and bisoprolol, focusing on their respective abilities to mitigate oxidative stress, supported by experimental data.

Quantitative Data Summary

Direct comparative studies evaluating a comprehensive panel of oxidative stress markers for this compound and bisoprolol are limited. However, existing research provides valuable insights into their differential effects on specific indicators of oxidative stress. The following tables summarize the key quantitative findings from head-to-head comparative studies.

Oxidative Stress MarkerDrugBaseline Value (Mean ± SD)Follow-up Value (Mean ± SD)p-valueStudy
Derivatives of Reactive Oxygen Metabolites (d-ROMs) (U.CARR) Bisoprolol401 ± 106344 ± 82p = 0.015Toyoda et al. (BRIGHT-D subanalysis)[1]
This compound382 ± 84312 ± 76p = 0.006Toyoda et al. (BRIGHT-D subanalysis)[1]

Note: A lower d-ROMs value indicates reduced oxidative stress. The decrease in d-ROMs was more statistically significant in the carvedilol group.

Oxidative Stress MarkerDrugMeasurementResultStudy
Cardiac Membrane Lipid Peroxidation This compoundThiobarbituric acid formationMarkedly decreasedYue et al.[2]
BisoprololThiobarbituric acid formationNo significant decreaseYue et al.[2]
Myeloperoxidase Activity (U/g protein) This compoundArea-at-risk of ischemia26 ± 11 (p<0.01 vs. vehicle)Yue et al.[2]
BisoprololArea-at-risk of ischemiaNo significant reductionYue et al.[2]

Interpretation of Experimental Data

The available data suggests that while both bisoprolol and this compound can reduce markers of oxidative stress, this compound may have a more pronounced effect, particularly in inhibiting lipid peroxidation. The subanalysis of the BRIGHT-D trial showed that both drugs significantly decreased derivatives of reactive oxygen metabolites (d-ROMs), with the reduction being more statistically significant for carvedilol[1]. Furthermore, a study in a rabbit model of myocardial ischemia and reperfusion demonstrated that carvedilol, but not bisoprolol, markedly decreased cardiac membrane lipid peroxidation and reduced myeloperoxidase activity, an enzyme that contributes to oxidative stress[2]. The superior antioxidant effect of carvedilol is likely attributable to its unique chemical structure, which possesses free radical scavenging properties, in addition to its beta-blocking activity[3][4].

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Measurement of Derivatives of Reactive Oxygen Metabolites (d-ROMs)

The d-ROMs test quantifies the concentration of hydroperoxides (ROOH), a class of reactive oxygen metabolites, in a biological sample. The assay is based on the Fenton reaction[5].

  • Sample Preparation: A small volume of serum or plasma is collected from the patient.

  • Reaction Initiation: The sample is dissolved in an acidic buffer (acetate buffer, pH 4.8) which facilitates the release of iron ions from plasma proteins.

  • Fenton's Reaction: The liberated ferrous and ferric ions react with the hydroperoxides in the sample, leading to the formation of alkoxyl and peroxyl radicals.

  • Chromogenic Reaction: These newly formed radicals oxidize an alkyl-substituted aromatic amine (chromogen), resulting in the formation of a colored radical cation.

  • Spectrophotometric Quantification: The intensity of the color, which is directly proportional to the concentration of hydroperoxides, is measured using a spectrophotometer at a specific wavelength (e.g., 505 nm)[6]. The results are typically expressed in Carratelli units (U.CARR)[5].

Assessment of Cardiac Membrane Lipid Peroxidation

Lipid peroxidation is a key indicator of oxidative damage to cell membranes. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major end-product of lipid peroxidation.

  • Tissue Homogenization: Myocardial tissue samples are homogenized in a suitable buffer.

  • Reaction with Thiobarbituric Acid (TBA): An aliquot of the homogenate is mixed with a solution of thiobarbituric acid.

  • Acidification and Heating: The mixture is acidified and heated (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

  • Extraction: The colored adduct is extracted into an organic solvent (e.g., n-butanol).

  • Spectrophotometric Measurement: The absorbance of the organic layer is measured at a specific wavelength (typically 532 nm). The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Signaling Pathways and Experimental Workflow

Proposed Antioxidant Mechanisms

The differential effects of this compound and bisoprolol on oxidative stress can be attributed to their distinct molecular properties and mechanisms of action.

cluster_0 This compound cluster_1 Bisoprolol cluster_2 Downstream Effects Carvedilol This compound Beta_Blockade_C β-Adrenergic Receptor Blockade Carvedilol->Beta_Blockade_C Alpha_Blockade α1-Adrenergic Receptor Blockade Carvedilol->Alpha_Blockade Direct_Scavenging Direct Radical Scavenging Carvedilol->Direct_Scavenging Reduced_Catecholamine_Oxidation Reduced Catecholamine- Induced ROS Production Beta_Blockade_C->Reduced_Catecholamine_Oxidation Alpha_Blockade->Reduced_Catecholamine_Oxidation Reduced_Lipid_Peroxidation Reduced Lipid Peroxidation Direct_Scavenging->Reduced_Lipid_Peroxidation Bisoprolol Bisoprolol Beta_Blockade_B β1-Adrenergic Receptor Blockade Bisoprolol->Beta_Blockade_B Beta_Blockade_B->Reduced_Catecholamine_Oxidation Reduced_Oxidative_Stress Reduced Oxidative Stress Reduced_Catecholamine_Oxidation->Reduced_Oxidative_Stress Reduced_Lipid_Peroxidation->Reduced_Oxidative_Stress cluster_0 Study Design cluster_1 Data Collection cluster_2 Analysis cluster_3 Outcome Patient_Recruitment Patient Recruitment (e.g., Chronic Heart Failure) Randomization Randomization Patient_Recruitment->Randomization Group_A This compound Group Randomization->Group_A Group_B Bisoprolol Group Randomization->Group_B Baseline Baseline Sample Collection (Blood, Urine, etc.) Group_A->Baseline Group_B->Baseline Treatment Treatment Period Baseline->Treatment Follow_up Follow-up Sample Collection Treatment->Follow_up Biomarker_Assay Oxidative Stress Biomarker Assays (d-ROMs, MDA, SOD, GPx) Follow_up->Biomarker_Assay Statistical_Analysis Statistical Analysis Biomarker_Assay->Statistical_Analysis Comparison Comparison of Effects on Oxidative Stress Statistical_Analysis->Comparison

References

Meta-analysis of clinical trials comparing Carvedilol to other beta-blockers for heart failure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of clinical trial data on the efficacy and mechanisms of carvedilol against other beta-adrenergic antagonists for the treatment of heart failure with reduced ejection fraction (HFrEF).

This guide provides a detailed meta-analysis of key clinical trials comparing carvedilol to other commonly prescribed beta-blockers, including metoprolol succinate, bisoprolol, and nebivolol, for the management of heart failure. It is intended for researchers, scientists, and drug development professionals seeking an objective comparison supported by experimental data and methodological details.

Executive Summary

Beta-blockers are a cornerstone of therapy for heart failure with reduced ejection fraction (HFrEF), improving patient survival and reducing morbidity.[1] While the benefits of this drug class are well-established, the comparative effectiveness of individual agents remains a subject of investigation.[2] Carvedilol, a non-selective beta-blocker with additional alpha-1 adrenergic blocking properties, has been theorized to offer advantages over more selective beta-1 blockers.[3][4] This guide synthesizes data from major meta-analyses and pivotal clinical trials to elucidate the relative performance of carvedilol.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the quantitative outcomes from key meta-analyses comparing carvedilol to other beta-blockers in terms of all-cause mortality and hospitalization.

Table 1: Carvedilol vs. Metoprolol
ComparisonOutcomeNo. of Studies/PatientsKey Finding (Risk Ratio/Hazard Ratio [95% CI])Citation(s)
Carvedilol vs. Metoprolol TartrateAll-Cause Mortality4 prospective controlled, 6 cohort studies (N=100,868)Carvedilol showed a reduction in all-cause mortality in prospective studies.[5][6]
Carvedilol vs. Metoprolol SuccinateAll-Cause Mortality6 cohort studiesNo significant difference in all-cause mortality.[5][6]
Carvedilol vs. Metoprolol SuccinateAll-Cause Mortality or Hospitalization6 cohort studiesNo significant difference.[5][6]
Carvedilol vs. Metoprolol Tartrate (COMET Trial)All-Cause Mortality1 trial (N=3,029)Carvedilol was associated with a lower rate of all-cause mortality (HR 0.83, 0.74-0.93).[7][8][7][8]
Table 2: Carvedilol vs. β1-Selective Beta-Blockers (Atenolol, Bisoprolol, Metoprolol, Nebivolol)
ComparisonOutcomeNo. of Studies/PatientsKey Finding (Risk Ratio [95% CI])Citation(s)
Carvedilol vs. β1-Selective BBs (in Heart Failure)All-Cause Mortality8 trials (N=4,563)Carvedilol significantly reduced all-cause mortality (RR 0.85, 0.78-0.93).[3][4][3][4]
Table 3: Carvedilol vs. Bisoprolol
ComparisonOutcomeNo. of Studies/PatientsKey Finding (Risk Ratio [95% CI])Citation(s)
Carvedilol vs. Bisoprolol (Asian Population)All-Cause Mortality5 studies (N=11,577)No significant difference (RR 1.04, 0.62-1.72).[9][9]
Carvedilol vs. Bisoprolol (Asian Population)Hospitalization5 studies (N=11,577)No significant difference (RR 1.23, 0.90-1.68).[9][9]
Carvedilol vs. Bisoprolol (Asian Population)LVEF Increase5 studies (N=11,577)No significant difference.[9][9]

Experimental Protocols of Key Clinical Trials

Understanding the methodologies of the foundational clinical trials is crucial for interpreting the meta-analysis data. Below are summaries of the experimental protocols for several pivotal trials.

COMET (Carvedilol Or Metoprolol European Trial)
  • Objective: To compare the effects of carvedilol and metoprolol tartrate on mortality and morbidity in patients with chronic heart failure.[7]

  • Design: A multicenter, double-blind, randomized, parallel-group trial.[8]

  • Participants: 3,029 patients with NYHA class II-IV heart failure, an ejection fraction of less than 35%, and a prior cardiovascular-related hospital admission.[8][10]

  • Intervention: Patients were randomized to either carvedilol (target dose 25 mg twice daily) or metoprolol tartrate (target dose 50 mg twice daily).[7][8]

  • Primary Endpoints: All-cause mortality and the composite of all-cause mortality or all-cause hospital admission.[7][8]

MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure)
  • Objective: To determine the effect of controlled-release/extended-release metoprolol succinate on mortality in patients with chronic heart failure.[3][9]

  • Design: A double-blind, randomized, placebo-controlled trial.[3]

  • Participants: 3,991 patients with NYHA class II-IV heart failure and a left ventricular ejection fraction of ≤0.40.[3][11]

  • Intervention: Patients were randomized to metoprolol CR/XL (target dose 200 mg once daily) or placebo, in addition to standard heart failure therapy.[3]

  • Primary Endpoints: All-cause mortality and the combined endpoint of all-cause mortality or all-cause hospitalization.[3]

CIBIS-II (Cardiac Insufficiency Bisoprolol Study II)
  • Objective: To investigate the effect of bisoprolol on all-cause mortality in patients with chronic heart failure.[12]

  • Design: A multicenter, double-blind, randomized, placebo-controlled trial.[12]

  • Participants: 2,647 patients with NYHA class III or IV heart failure and a left ventricular ejection fraction of ≤35%.[6][12]

  • Intervention: Patients were randomized to bisoprolol (titrated to a target dose of 10 mg once daily) or placebo, in addition to standard therapy.[12]

  • Primary Endpoint: All-cause mortality.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the action of beta-blockers in heart failure and a typical workflow for a meta-analysis of clinical trials.

Beta_Adrenergic_Signaling_in_Heart_Failure Beta-Adrenergic Signaling in Heart Failure and Beta-Blocker Action cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_drugs Pharmacological Intervention beta1_AR β1-Adrenergic Receptor Gs Gs Protein beta1_AR->Gs Activates beta2_AR β2-Adrenergic Receptor alpha1_AR α1-Adrenergic Receptor Gq Gq Protein alpha1_AR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates SR Sarcoplasmic Reticulum (Ca2+ Release) PKA->SR Phosphorylates Contraction Increased Contractility Ca_channels->Contraction SR->Contraction PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Vasoconstriction Vasoconstriction IP3_DAG->Vasoconstriction Carvedilol Carvedilol Carvedilol->beta1_AR Blocks Carvedilol->beta2_AR Blocks Carvedilol->alpha1_AR Blocks Selective_BB Selective β1 Blockers (Metoprolol, Bisoprolol) Selective_BB->beta1_AR Blocks

Beta-Adrenergic Signaling and Beta-Blocker Action

Meta_Analysis_Workflow Workflow for Meta-Analysis of Clinical Trials A Define Research Question (e.g., Carvedilol vs. other BBs in HF) B Develop Search Strategy (Keywords, Databases) A->B C Literature Search (PubMed, Embase, Cochrane) B->C D Study Selection (Inclusion/Exclusion Criteria) C->D E Data Extraction (Outcomes, Patient Characteristics, Methodology) D->E F Quality Assessment (Risk of Bias) E->F G Statistical Analysis (Pooling of Effect Sizes, Heterogeneity Assessment) F->G H Subgroup and Sensitivity Analyses G->H I Interpretation of Results H->I J Publication of Findings I->J

Meta-Analysis Workflow for Clinical Trials

Discussion and Interpretation

The collective evidence from meta-analyses suggests that while beta-blockers as a class provide significant mortality benefits in HFrEF, there are nuances in the comparative efficacy of individual agents.[2][10]

A significant finding from one meta-analysis indicates that carvedilol may offer a mortality benefit over β1-selective beta-blockers in patients with systolic heart failure.[3][4] This has been attributed to carvedilol's unique pharmacological profile, which includes non-selective beta-blockade and alpha-1 blockade, leading to vasodilation and potentially greater afterload reduction.[3][4] The COMET trial, a direct head-to-head comparison, found that carvedilol extended survival compared to metoprolol tartrate.[8]

However, other meta-analyses and large cohort studies have not consistently shown a superiority of carvedilol over metoprolol succinate in reducing all-cause mortality or hospitalizations.[5][6] Similarly, when compared to bisoprolol in an Asian population, no significant differences in major clinical outcomes were observed.[9]

These seemingly conflicting results may be partially explained by differences in the comparator drug (metoprolol tartrate vs. succinate), patient populations, and the statistical models used in the analyses (fixed-effects vs. random-effects).[3][4] The choice of beta-blocker may therefore need to be individualized based on patient characteristics, comorbidities, and tolerability.

Conclusion

Carvedilol is a potent and effective beta-blocker for the treatment of heart failure with reduced ejection fraction. While some evidence, notably from a meta-analysis of direct comparison trials and the COMET study, suggests a potential mortality advantage for carvedilol over certain other beta-blockers, this finding is not universally supported across all comparative studies, particularly when compared with metoprolol succinate and bisoprolol. The unique vasodilatory and antioxidant properties of carvedilol provide a plausible mechanistic basis for potential outcome differences. Further head-to-head clinical trials with clinically relevant endpoints and standardized dosing are warranted to definitively establish the comparative effectiveness of different beta-blockers in various heart failure populations. For drug development professionals, the nuanced differences in the pharmacological profiles and clinical outcomes of these agents highlight the potential for developing novel beta-blockers with optimized properties for heart failure therapy.

References

(-)-Carvedilol vs. S-Carvedilol: A Comparative Analysis of Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoselective antihypertensive properties of Carvedilol, focusing on the differential effects of its enantiomers on blood pressure and cardiac function.

Carvedilol, a third-generation beta-blocker, is widely prescribed for the management of hypertension and congestive heart failure. It is administered as a racemic mixture of two enantiomers: (-)-Carvedilol (S-Carvedilol) and (+)-Carvedilol (R-Carvedilol). This guide provides a comparative analysis of the antihypertensive efficacy of this compound versus its racemic form and the R-enantiomer, supported by experimental data and detailed methodologies.

Pharmacological Profile of Carvedilol Enantiomers

Carvedilol's unique therapeutic profile stems from its dual mechanism of action: non-selective β-adrenergic receptor blockade and α1-adrenergic receptor blockade, the latter contributing to its vasodilatory effects.[1][2] These actions are not equally distributed between the two enantiomers.

  • This compound (S-Carvedilol): This enantiomer is a potent antagonist of both β- and α1-adrenergic receptors.[1] The β-blocking activity is almost exclusively attributed to the S-enantiomer.

  • (+)-Carvedilol (R-Carvedilol): This enantiomer primarily exhibits α1-blocking activity, with negligible β-blocking effects.[1]

The combined α- and β-blockade of the racemic mixture results in a reduction in blood pressure without the reflex tachycardia that can occur with pure vasodilators.[1]

Comparative Antihypertensive Efficacy: Experimental Data

A key study by Stoschitzky et al. (2001) provides a direct comparison of the hemodynamic effects of the individual enantiomers and the racemic mixture in healthy male volunteers. The following tables summarize the key findings from this randomized, double-blind, placebo-controlled, crossover study.[3]

Table 1: Effects on Heart Rate (HR) at Rest and During Exercise

Treatment (Single Oral Dose)Resting HR (beats/min)HR During Exercise (beats/min)% Change in Exercise HR vs. Placebo
Placebo71134-
(R,S)-Carvedilol (25 mg)62119-11%
(R)-Carvedilol (12.5 mg)71140+4%
(S)-Carvedilol (12.5 mg)62115-14%

Data adapted from Stoschitzky et al., 2001.[3]

Table 2: Effects on Systolic Blood Pressure (SBP) at Rest and During Exercise

Treatment (Single Oral Dose)Resting SBP (mmHg)SBP During Exercise (mmHg)% Change in Exercise SBP vs. Placebo
Placebo124184-
(R,S)-Carvedilol (25 mg)115166-10%
(R)-Carvedilol (12.5 mg)122182-1%
(S)-Carvedilol (12.5 mg)120162-12%

Data adapted from Stoschitzky et al., 2001.[3]

These results demonstrate that this compound (S-Carvedilol) is the primary contributor to the heart rate and blood pressure-lowering effects of racemic Carvedilol, particularly during exercise.[3] The R-enantiomer, lacking significant β-blocking activity, showed a slight increase in heart rate during exercise, likely a reflex response to its vasodilatory action.[3]

Experimental Protocols

The data presented above was obtained from a study with the following key methodological aspects:

Study Design: A randomized, double-blind, placebo-controlled, crossover study.[3]

Participants: 12 healthy male volunteers.[3]

Interventions: Single oral doses of:

  • Placebo

  • 25 mg (R,S)-Carvedilol (racemic mixture)

  • 12.5 mg (R)-Carvedilol

  • 12.5 mg (S)-Carvedilol[3]

Procedure:

  • Following a washout period, subjects received one of the four treatments in a randomized order.

  • Heart rate and blood pressure were measured at rest.

  • Subjects underwent a standardized exercise test.

  • Heart rate and blood pressure were measured again during and after exercise.

  • A sufficient washout period was allowed between each treatment phase.[3]

Data Analysis: Statistical analysis was performed to compare the effects of each treatment against placebo.[3]

Signaling Pathways

The antihypertensive effects of this compound are mediated through its interaction with adrenergic receptors, which triggers specific intracellular signaling cascades.

Antihypertensive_Workflow cluster_drug_admin Drug Administration cluster_receptor_blockade Receptor Blockade cluster_physiological_effects Physiological Effects cluster_outcome Clinical Outcome S_Carvedilol This compound Administration Beta_Blockade β-Adrenergic Receptor Blockade S_Carvedilol->Beta_Blockade Alpha_Blockade α1-Adrenergic Receptor Blockade S_Carvedilol->Alpha_Blockade Dec_HR Decreased Heart Rate Beta_Blockade->Dec_HR Dec_CO Decreased Cardiac Output Beta_Blockade->Dec_CO Vasodilation Vasodilation Alpha_Blockade->Vasodilation Antihypertensive_Effect Antihypertensive Effect Dec_CO->Antihypertensive_Effect Dec_PVR Decreased Peripheral Vascular Resistance Vasodilation->Dec_PVR Dec_PVR->Antihypertensive_Effect

Figure 1: Experimental workflow of this compound's antihypertensive action.

Beta_Adrenergic_Signaling_Blockade cluster_receptor β-Adrenergic Receptor cluster_downstream Downstream Signaling Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates S_Carvedilol This compound S_Carvedilol->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., Reduced Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Figure 2: Blockade of the β-Adrenergic signaling pathway by this compound.

Alpha1_Adrenergic_Signaling_Blockade cluster_receptor α1-Adrenergic Receptor cluster_downstream Downstream Signaling Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates S_Carvedilol This compound S_Carvedilol->Alpha1_Receptor Blocks PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Stimulates Vasoconstriction Inhibition of Vasoconstriction Ca_Release->Vasoconstriction Leads to

Figure 3: Blockade of the α1-Adrenergic signaling pathway by this compound.

Conclusion

The antihypertensive effects of racemic Carvedilol are predominantly driven by the this compound (S-Carvedilol) enantiomer. Its potent β-blocking activity, coupled with α1-blockade, effectively reduces heart rate and blood pressure, particularly under conditions of sympathetic stimulation such as exercise. The R-enantiomer's contribution to the overall antihypertensive effect is primarily through vasodilation, which, in isolation, may lead to reflex tachycardia. This stereoselective pharmacology underscores the importance of considering the individual contributions of enantiomers in drug development and clinical application.

References

Evaluating the Superiority of (-)-Carvedilol over Atenolol in Reducing Cardiovascular Mortality

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of a beta-blocker for the management of cardiovascular diseases, particularly in high-risk populations, is a critical clinical decision with significant implications for patient outcomes. While both (-)-Carvedilol and atenolol are widely utilized beta-adrenergic antagonists, their pharmacological profiles and, consequently, their impacts on cardiovascular mortality, are not equivalent. This guide provides an objective comparison of this compound and atenolol, focusing on their efficacy in reducing cardiovascular mortality, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a non-selective beta-blocker with additional α1-adrenergic blockade and biased agonism at the β-adrenergic receptor, has demonstrated a significant advantage in reducing all-cause and cardiovascular mortality compared to β1-selective blockers like atenolol, particularly in patients with heart failure and following acute myocardial infarction. This superiority is attributed to its broader mechanism of action, which confers greater cardioprotective effects beyond simple β1-receptor antagonism.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from a meta-analysis of randomized controlled trials comparing carvedilol to β1-selective beta-blockers, including atenolol.

Table 1: All-Cause Mortality in Patients with Systolic Heart Failure [1][2]

Treatment GroupNumber of TrialsTotal Patients (n)Risk Ratio (95% CI)p-value
Carvedilol vs. β1-selective Blockers84,5630.85 (0.78 to 0.93)0.0006

Table 2: All-Cause Mortality in Patients with Acute Myocardial Infarction [1][2]

Treatment GroupNumber of TrialsTotal Patients (n)Risk Ratio (95% CI) - Fixed-effectsp-valueRisk Ratio (95% CI) - Random-effectsp-value
Carvedilol vs. β1-selective Blockers36440.55 (0.32 to 0.94)0.030.56 (0.26 to 1.12)0.10

Experimental Protocols

Meta-Analysis of Carvedilol versus β1-Selective Beta-Blockers (DiNicolantonio et al., 2013)

Objective: To evaluate the effects of carvedilol compared to other β-blockers (atenolol, bisoprolol, metoprolol, nebivolol) on mortality, cardiovascular events, and hospital readmissions in the setting of acute myocardial infarction (AMI) or systolic heart failure.[1][2]

Methodology:

  • Study Design: A systematic review and meta-analysis of randomized, controlled, direct-comparison trials.

  • Inclusion Criteria: Randomized controlled trials that included adult patients receiving either carvedilol or a β1-selective beta-blocker (atenolol, bisoprolol, metoprolol, or nebivolol) and evaluated mortality, cardiovascular events, or hospital readmissions in the context of AMI or systolic heart failure.

  • Data Extraction: Data on study design, patient characteristics, interventions, and outcomes (all-cause mortality, non-fatal myocardial infarction) were independently extracted by two investigators.

  • Statistical Analysis: The risk ratio (RR) with 95% confidence intervals (CIs) was used as the primary measure of effect. A fixed-effects model was primarily used, with a random-effects model also employed for the AMI patient cohort. Statistical significance was set at a p-value of <0.05.

Comparative Study of Carvedilol and Atenolol Post-Myocardial Infarction (2005)

Objective: To compare the effects of carvedilol and atenolol on global and regional left ventricular ejection fraction (LVEF) and on predefined cardiovascular endpoints in patients after acute myocardial infarction.[3][4]

Methodology:

  • Study Design: A single-center, randomized, open, endpoint-blinded, parallel-group study.

  • Patient Population: 232 patients with acute myocardial infarction.

  • Intervention: Patients were randomized to receive either carvedilol (mean dose 36.2 mg) or atenolol (mean dose 72.1 mg) orally within 24 hours of the event.

  • Primary Endpoint: Change in global and regional LVEF from baseline to 12 months, measured by gated blood pool scintigraphy.

  • Secondary Endpoints: Predefined serious cardiovascular events.

  • Statistical Analysis: Comparison of LVEF between the two groups. The relative risk (RR) was calculated for the occurrence of first serious cardiovascular events.[3][4]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and atenolol on cardiovascular mortality can be attributed to their distinct interactions with adrenergic signaling pathways.

This compound Signaling Pathway

This compound is a non-selective antagonist of β1 and β2-adrenergic receptors and an antagonist of α1-adrenergic receptors.[5][6] This multi-receptor blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[5][6] Furthermore, carvedilol exhibits a unique property known as "biased agonism," where it can stimulate β-arrestin-mediated signaling pathways independent of G-protein activation.[7] This biased agonism is hypothesized to contribute to its cardioprotective effects by promoting anti-apoptotic and anti-inflammatory signaling.[7][8]

Carvedilol_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b1ar β1-AR g_protein G-Protein (Gs) b1ar->g_protein Inhibits b2ar β2-AR b_arrestin β-Arrestin b2ar->b_arrestin Stimulates (Biased Agonism) a1ar α1-AR plc Phospholipase C a1ar->plc Inhibits carvedilol This compound carvedilol->b1ar Blocks carvedilol->b2ar Blocks carvedilol->a1ar Blocks ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Inhibits pka PKA camp->pka Inhibits ca_influx Ca²⁺ Influx pka->ca_influx Inhibits contractility ↓ Contractility ca_influx->contractility hr ↓ Heart Rate ca_influx->hr erk ERK1/2 b_arrestin->erk cardioprotection Cardioprotection (Anti-apoptosis) erk->cardioprotection ip3_dag IP3 / DAG plc->ip3_dag Inhibits vasodilation Vasodilation (↓ Blood Pressure) ip3_dag->vasodilation

Caption: this compound's multifaceted signaling pathway.

Atenolol Signaling Pathway

Atenolol is a β1-selective adrenergic antagonist, meaning it primarily blocks β1-receptors in the heart.[9][10] This action leads to a decrease in heart rate and myocardial contractility, thereby reducing the heart's oxygen demand.[9][11] Unlike carvedilol, atenolol does not significantly block β2 or α1-adrenergic receptors, nor does it exhibit biased agonism.[12][13] This more targeted, but less comprehensive, mechanism of action is thought to provide less robust cardioprotection compared to this compound.

Atenolol_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b1ar β1-AR g_protein G-Protein (Gs) b1ar->g_protein Inhibits b2ar β2-AR (Unaffected) a1ar α1-AR (Unaffected) atenolol Atenolol atenolol->b1ar Selectively Blocks ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Inhibits pka PKA camp->pka Inhibits ca_influx Ca²⁺ Influx pka->ca_influx Inhibits contractility ↓ Contractility ca_influx->contractility hr ↓ Heart Rate ca_influx->hr

Caption: Atenolol's β1-selective signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and atenolol in a post-myocardial infarction patient population.

Experimental_Workflow start Patient Recruitment (Post-Acute Myocardial Infarction) inclusion Inclusion Criteria Met? (e.g., LVEF ≤ 40%) start->inclusion inclusion->start No randomization Randomization inclusion->randomization Yes group_a Treatment Group A: This compound randomization->group_a group_b Treatment Group B: Atenolol randomization->group_b follow_up Follow-up Period (e.g., 12-24 months) group_a->follow_up group_b->follow_up data_collection Data Collection: - All-Cause Mortality - Cardiovascular Mortality - Sudden Cardiac Death - Non-fatal MI follow_up->data_collection analysis Statistical Analysis (e.g., Hazard Ratio Calculation) data_collection->analysis results Results Interpretation analysis->results conclusion Conclusion on Superiority results->conclusion

Caption: Generalized clinical trial workflow.

Conclusion

The available evidence from meta-analyses of randomized controlled trials strongly suggests that this compound is superior to β1-selective beta-blockers, including atenolol, in reducing all-cause and cardiovascular mortality in patients with systolic heart failure and those who have experienced an acute myocardial infarction.[1][2] This clinical advantage is underpinned by this compound's unique pharmacological profile, which encompasses non-selective β-blockade, α1-blockade, and β-arrestin biased agonism. For researchers and drug development professionals, these findings highlight the potential for developing novel cardiovascular therapies with multifaceted mechanisms of action that extend beyond simple receptor antagonism to achieve greater clinical efficacy. Further large-scale, head-to-head clinical trials directly comparing this compound and atenolol on the primary endpoint of cardiovascular mortality would be valuable to definitively confirm these findings.

References

A Comparative Analysis of (-)-Carvedilol and Nebivolol on Endothelial Function and Nitric Oxide Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

In the management of cardiovascular diseases, particularly hypertension, the choice of a beta-blocker can have nuanced implications beyond simple heart rate and blood pressure control. This guide provides a detailed comparison of two third-generation beta-blockers, (-)-Carvedilol and nebivolol, focusing on their distinct effects on endothelial function and the bioavailability of nitric oxide (NO), a critical molecule in vascular health. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and mechanistic insights.

Executive Summary

Both this compound and nebivolol are effective antihypertensive agents that have demonstrated beneficial effects on endothelial function, but through different primary mechanisms. Nebivolol is unique in its ability to directly stimulate endothelial nitric oxide synthase (eNOS) through β3-adrenergic receptor agonism, leading to increased NO production and vasodilation.[1][2][3][4] In contrast, this compound's positive impact on endothelial function is largely attributed to its potent antioxidant properties, which protect NO from degradation by reactive oxygen species (ROS) and reduce oxidative stress.[5][6][7][8] Clinical studies show that while both drugs improve endothelium-dependent vasodilation, nebivolol directly increases plasma nitrite levels, whereas carvedilol enhances the body's antioxidant capacity.[5][9][10]

Comparative Data on Clinical Endpoints

The following tables summarize the quantitative effects of this compound and nebivolol on key parameters of endothelial function and oxidative stress from comparative clinical trials.

Table 1: Effects on Blood Pressure and Endothelial Function

ParameterThis compound (12.5 mg/day)Nebivolol (5 mg/day)Study DurationReference
Systolic Blood Pressure Reduction19.9 mmHg (p < 0.01 vs. baseline)17.4 mmHg (p < 0.01 vs. baseline)12 weeks[5]
Diastolic Blood Pressure Reduction12.8 mmHg (p < 0.01 vs. baseline)13.7 mmHg (p < 0.01 vs. baseline)12 weeks[5]
Endothelium-Dependent Dilatation (FMD)8.1% increase (p < 0.05 vs. baseline)7.3% increase (p < 0.05 vs. baseline)12 weeks[5]
Plasma Nitrite (NO₂) ConcentrationNo significant change62.1% increase12 weeks[5][10]

Table 2: Effects on Oxidative Stress Markers

ParameterThis compound (12.5 mg/day)Nebivolol (5 mg/day)Study DurationReference
Ferric-Reducing Ability of Plasma (FRAP)31.5% increaseNo significant change12 weeks[5][10]
Reduced/Oxidized Glutathione (GSH/GSSG) Ratio29.6% increaseNo significant change12 weeks[5][10]
Thiobarbituric Acid-Reactive Substances (TBARS)Significant decrease (p < 0.01)No significant change4 months[11]
Uric AcidLower levels vs. Nebivolol (p = 0.01)Higher levels vs. CarvedilolNot specified[6][8][12]

Mechanistic Insights: Signaling Pathways

The distinct effects of this compound and nebivolol on endothelial function stem from their unique molecular interactions.

Nebivolol's NO-Potentiating Pathway

Nebivolol's vasodilatory effect is mediated by its interaction with the L-arginine/nitric oxide pathway.[2][3] It acts as a β3-adrenergic receptor agonist on endothelial cells, which stimulates eNOS to produce NO. This leads to vasodilation and an improvement in endothelial function. Some studies also suggest nebivolol can induce NO release in the heart via inducible nitric oxide synthase (iNOS) activation.[13][14]

cluster_endothelial_cell Endothelial Cell Nebivolol Nebivolol Beta3_AR β3-Adrenergic Receptor Nebivolol->Beta3_AR stimulates eNOS_inactive eNOS (inactive) Beta3_AR->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation leads to

Caption: Nebivolol signaling pathway for nitric oxide production.

This compound's Antioxidant-Mediated Pathway

This compound is a non-selective beta-blocker with additional α1-receptor blocking activity.[15] Its benefit to endothelial function is primarily through its antioxidant properties.[7] By scavenging reactive oxygen species (ROS), carvedilol prevents the degradation of NO, thereby increasing its bioavailability and preserving endothelial function.[16] This reduction in oxidative stress is a key component of its cardioprotective effects.

cluster_vascular_space Vascular Space Carvedilol This compound ROS Reactive Oxygen Species (ROS) Carvedilol->ROS scavenges NO_degradation NO Degradation Carvedilol->NO_degradation inhibits NO Nitric Oxide (NO) ROS->NO degrades Endothelial_Function Improved Endothelial Function NO->Endothelial_Function promotes

Caption: this compound's antioxidant mechanism of action.

Experimental Protocols

Measurement of Flow-Mediated Dilatation (FMD)

A common method to assess endothelium-dependent vasodilation is through FMD of the brachial artery.

cluster_workflow FMD Measurement Workflow start Patient at Rest baseline Baseline Brachial Artery Diameter Measurement (Ultrasound) start->baseline cuff_inflation Inflate Blood Pressure Cuff on Forearm to Suprasystolic Pressure (e.g., 200 mmHg for 5 min) baseline->cuff_inflation cuff_deflation Rapidly Deflate Cuff cuff_inflation->cuff_deflation post_deflation Continuous Ultrasound Measurement of Brachial Artery Diameter (for 3-5 min post-deflation) cuff_deflation->post_deflation fmd_calculation Calculate FMD: [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100% post_deflation->fmd_calculation end FMD (%) fmd_calculation->end

Caption: Experimental workflow for Flow-Mediated Dilatation.

  • Patient Preparation: Patients are typically asked to fast for at least 8 hours and refrain from caffeine and smoking.

  • Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

  • Induction of Reactive Hyperemia: A blood pressure cuff is inflated on the forearm to a suprasystolic pressure (e.g., 200 mmHg) for 5 minutes to induce ischemia.

  • Post-Deflation Measurement: The cuff is rapidly deflated, and the brachial artery diameter is continuously monitored to measure the maximum dilation that occurs as a result of the increased blood flow (reactive hyperemia).

  • Calculation: FMD is expressed as the percentage change in artery diameter from baseline to the maximum diameter post-cuff deflation.

Quantification of Plasma Nitrite (NO₂)

Plasma nitrite is a stable metabolite of nitric oxide and is often used as a surrogate marker for NO production.

  • Sample Collection: Venous blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • Nitrite Measurement: Plasma nitrite concentration is determined using methods such as the Griess assay, which involves a colorimetric reaction, or by chemiluminescence.

Assessment of Oxidative Stress
  • Ferric-Reducing Ability of Plasma (FRAP): This assay measures the total antioxidant capacity of plasma. It is based on the ability of antioxidants in the plasma to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color that can be measured spectrophotometrically.

  • Glutathione Ratio (GSH/GSSG): The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox state. These can be measured using various methods, including high-performance liquid chromatography (HPLC) or enzymatic assays.

  • Thiobarbituric Acid-Reactive Substances (TBARS): This assay is used to measure lipid peroxidation, a marker of oxidative damage. It is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Conclusion

Both this compound and nebivolol offer valuable therapeutic options with beneficial effects on endothelial function beyond their primary beta-blocking activity. The choice between these agents may be guided by the specific patient profile. For individuals with pronounced endothelial dysfunction and reduced NO bioavailability, nebivolol's direct NO-potentiating effects may be particularly advantageous.[1][3] Conversely, in patients with conditions associated with high levels of oxidative stress, the potent antioxidant properties of this compound might be more beneficial.[6][8] Further research is warranted to delineate the long-term clinical implications of these distinct pharmacological profiles in various cardiovascular diseases.

References

Unveiling the Potent Antioxidant Properties of (-)-Carvedilol's Phenolic Metabolites: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro antioxidant effects of (-)-Carvedilol's phenolic metabolites against the parent drug and other benchmark antioxidants. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a comprehensive understanding of their radical-scavenging capabilities.

This compound, a widely prescribed beta-blocker for cardiovascular diseases, has been noted for its antioxidant properties. However, emerging in vitro evidence compellingly suggests that this antioxidant activity is not inherent to the parent molecule but is, in fact, attributable to its phenolic metabolites. This guide synthesizes the findings from key studies to validate and compare the antioxidant potency of these metabolites.

Comparative Antioxidant Activity: A Data-Driven Overview

In vitro studies consistently demonstrate that while this compound itself exhibits negligible antioxidant activity, its phenolic metabolites—namely 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol—are potent radical scavengers.[1][2] Their efficacy has been shown to surpass that of the well-known antioxidant butylated hydroxytoluene (BHT) and even, in the case of 3-hydroxycarvedilol, the potent natural antioxidant α-tocopherol.[1][2]

The radical-quenching abilities of these metabolites follow a clear hierarchical order: 3-hydroxy- > 5'-hydroxy > 4'-hydroxycarvedilol .[1][2] This superior activity is primarily attributed to the presence of the phenolic hydroxyl groups, which facilitate hydrogen atom transfer to neutralize free radicals.[1]

Quantitative Comparison of Radical Scavenging Activity

The following table summarizes the quantitative data from a key in vitro study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical, a process that is monitored by the decrease in absorbance at 515 nm.[1]

CompoundTime for 50% Reduction of DPPH (min)Moles of DPPH Consumed per Mole of Antioxidant
This compound > 120~0
3-hydroxycarvedilol < 12.0
4'-hydroxycarvedilol 151.1
5'-hydroxycarvedilol 51.5
α-tocopherol 1.51.0
BHT 300.5
4-hydroxycarbazole 2.51.0

Data sourced from a comparative study on the free-radical inhibiting properties of carvedilol and its metabolites.[1]

Experimental Methodologies

To ensure a thorough understanding of the presented data, the detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This spectrophotometric assay is a standard method for evaluating the radical-scavenging activity of antioxidants.

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 515 nm. When an antioxidant is added, it donates a hydrogen atom to DPPH, reducing it to the non-radical form DPPH-H, which is yellow. The decrease in absorbance at 515 nm is proportional to the concentration of the antioxidant and its radical-scavenging efficacy.[1]

Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • The test compounds (this compound, its metabolites, and benchmark antioxidants) are dissolved to a known concentration.

  • The test compound solution is mixed with the DPPH solution in a cuvette.

  • The absorbance at 515 nm is measured at regular intervals using a UV-visible spectrophotometer until the reaction reaches a plateau.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) can be determined from a plot of scavenging percentage against concentration.

Photoinduced Free-Radical 1,2-Addition Assay

This assay provides a different method to assess the radical-inhibiting properties of the compounds by monitoring a competitive chemical reaction using ¹H NMR spectroscopy.

Principle: The assay monitors the photoinduced free-radical 1,2-addition of Se-phenyl p-tolueneselenosulfonate to cyclopropylacetylene. This reaction competes with the ring-opening of the cyclopropane ring. An effective antioxidant will inhibit the primary radical reaction, and the extent of this inhibition can be quantified by analyzing the product distribution via ¹H NMR.[1]

Protocol:

  • A solution containing cyclopropylacetylene, Se-phenyl p-tolueneselenosulfonate, and the antioxidant to be tested is prepared in a suitable deuterated solvent for NMR analysis.

  • The sample is irradiated with a light source to initiate the free-radical reaction.

  • ¹H NMR spectra are recorded at different time points to monitor the progress of the reaction and the formation of products.

  • The relative amounts of the 1,2-addition product and the ring-opened product are determined by integrating the corresponding signals in the NMR spectra.

  • The ability of the antioxidant to inhibit the 1,2-addition is assessed by comparing the product ratios in the presence and absence of the antioxidant.

Visualizing the Experimental Workflow and Antioxidant Mechanism

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis DPPH_sol DPPH Solution (Violet) Mixing Mix in Cuvette DPPH_sol->Mixing Antioxidant_sol Antioxidant Solution (this compound Metabolite or Benchmark) Antioxidant_sol->Mixing Spectrophotometer Measure Absorbance at 515 nm Mixing->Spectrophotometer Incubation Calculation Calculate % Scavenging Spectrophotometer->Calculation Comparison Compare Activities Calculation->Comparison

DPPH Assay Experimental Workflow

Antioxidant_Mechanism cluster_reaction Reaction: Hydrogen Atom Transfer Metabolite This compound Phenolic Metabolite (Ar-OH) HAT H• Transfer Metabolite->HAT Free_Radical Free Radical (R•) Free_Radical->HAT Stabilized_Radical Stabilized Phenoxy Radical (Ar-O•) HAT->Stabilized_Radical Neutralized_Molecule Neutralized Molecule (RH) HAT->Neutralized_Molecule

Proposed Radical Scavenging Mechanism

Conclusion

References

A Comparative Analysis of the Pleiotropic Effects of Third-Generation Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Third-generation beta-blockers represent a significant advancement in cardiovascular therapeutics, offering additional vasodilatory and other beneficial "pleiotropic" effects beyond their primary beta-adrenergic receptor antagonism. This guide provides a comparative overview of three prominent third-generation beta-blockers: carvedilol, nebivolol, and labetalol, with a focus on their distinct ancillary properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their pharmacological profiles, supported by experimental data.

Data Presentation: Comparative Pleiotropic Effects

The following tables summarize the key pleiotropic effects of carvedilol, nebivolol, and labetalol, presenting quantitative data where available to allow for a direct comparison of their potency and mechanisms of action.

Table 1: Comparative Antioxidant Properties
PropertyCarvedilolNebivololLabetalol
Primary Antioxidant Mechanism Direct free radical scavenging, inhibition of lipid peroxidation.[1][2][3]Reduces oxidative stress, may involve scavenging of reactive oxygen species.[4]Some evidence of antioxidant activity, less potent than carvedilol.[1][2]
Inhibition of Lipid Peroxidation (IC50) 3.8 µM (macrophage-induced LDL oxidation, TBARS assay)[2], 8.1 µM (Fe++-initiated in rat brain homogenate, TBARS assay)[1], 2.6 µM (oxygen radical-induced in endothelial cells)[3]Data on direct IC50 for lipid peroxidation is limited.>1.0 mM (Fe++-initiated in rat brain homogenate, TBARS assay)[1]
Effect on Malondialdehyde (MDA) Levels Significantly decreases MDA levels.[5]Shown to decrease elevated MDA levels in cerebral ischemia/reperfusion.[4]Limited direct evidence on MDA reduction.
Free Radical Scavenging Potent scavenger of hydroxyl radicals (IC50 = 25 µM).[1]Demonstrates ROS-scavenging action.Limited data available.
Table 2: Comparative Vasodilatory Properties
PropertyCarvedilolNebivololLabetalol
Primary Vasodilatory Mechanism α1-adrenergic receptor blockade.[6]β3-adrenergic receptor agonism leading to nitric oxide (NO) release from the endothelium.[7][8]α1-adrenergic receptor blockade.[9][10][11]
Effect on Nitric Oxide (NO) No direct effect on NO production.Stimulates endothelial Nitric Oxide Synthase (eNOS) to increase NO production.[7][12][13]No direct effect on NO production.
Receptor Selectivity Non-selective β-blocker with α1-blocking activity.Highest β1-selectivity among beta-blockers, with β3-agonist activity.[8]Non-selective β-blocker with α1-blocking activity.[9]
Comparative Potency Appears to be about four times more effective at the alpha receptor than labetalol.[6]Vasodilation is NO-dependent and distinct from alpha-blockade.The ratio of beta- to alpha-blockade is approximately 3:1 after oral and 7:1 after intravenous administration.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Assessment of Antioxidant Activity: Inhibition of Lipid Peroxidation (TBARS Assay)

This protocol is based on the methodology used to determine the IC50 of carvedilol in inhibiting lipid peroxidation.[1][2]

Objective: To quantify the inhibition of lipid peroxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Materials:

  • Test compounds (Carvedilol, Nebivolol, Labetalol)

  • Biological sample (e.g., rat brain homogenate, isolated LDL)

  • Pro-oxidant agent (e.g., FeSO4, CuSO4)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare the biological sample (e.g., tissue homogenate in appropriate buffer).

  • Incubation: To the sample, add the test compound at various concentrations, followed by the pro-oxidant to induce lipid peroxidation. An antioxidant like BHT is often added to prevent further oxidation during the assay.

  • Reaction Termination: After a specific incubation period at 37°C, stop the reaction by adding TCA to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • TBA Reaction: Collect the supernatant and add TBA solution.

  • Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the pink-colored TBARS-MDA adduct.

  • Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without the test compound. The IC50 value is then determined from the dose-response curve.

Assessment of Vasodilatory Effect: Nitric Oxide Production (Griess Assay)

This protocol is adapted from studies investigating nebivolol-induced nitric oxide production in endothelial cells.[12]

Objective: To quantify the amount of nitric oxide (NO) produced by endothelial cells in response to treatment with a test compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Cell culture medium and supplements

  • Test compound (Nebivolol)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Culture endothelial cells in a 96-well plate until they reach confluence.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., nebivolol). Include appropriate controls (e.g., vehicle-treated cells, positive control like acetylcholine).

  • Incubation: Incubate the cells for a specific period to allow for NO production.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a separate 96-well plate, mix the collected supernatant with the Griess Reagent.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 10-15 minutes), protected from light. A purple azo dye will form in the presence of nitrite (a stable breakdown product of NO).

  • Measurement: Measure the absorbance of the samples at 540 nm using a microplate reader.

  • Quantification: Determine the concentration of nitrite in the samples by comparing their absorbance to a standard curve generated using known concentrations of sodium nitrite. The amount of NO produced is then inferred from the nitrite concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating the pleiotropic effects of third-generation beta-blockers.

Signaling Pathways

Pleiotropic_Effects cluster_Carvedilol Carvedilol cluster_Nebivolol Nebivolol cluster_Labetalol Labetalol Carvedilol Carvedilol Alpha1_Blockade Alpha1_Blockade Carvedilol->Alpha1_Blockade Blocks ROS_Scavenging ROS_Scavenging Carvedilol->ROS_Scavenging Directly Scavenges Vasodilation Vasodilation Alpha1_Blockade->Vasodilation Reduced_Oxidative_Stress Reduced_Oxidative_Stress ROS_Scavenging->Reduced_Oxidative_Stress Nebivolol Nebivolol Beta3_Agonism Beta3_Agonism Nebivolol->Beta3_Agonism Activates eNOS_Activation eNOS_Activation Beta3_Agonism->eNOS_Activation Stimulates NO_Production NO_Production eNOS_Activation->NO_Production Increases NO_Production->Vasodilation Labetalol Labetalol Alpha1_Blockade_L Alpha1_Blockade_L Labetalol->Alpha1_Blockade_L Blocks Beta_Blockade_L Beta_Blockade_L Labetalol->Beta_Blockade_L Blocks (Non-selective) Alpha1_Blockade_L->Vasodilation

Caption: Signaling pathways of third-generation beta-blockers.

Experimental Workflow for Antioxidant Activity

TBARS_Workflow start Start: Prepare Biological Sample incubate Incubate with Test Compound and Pro-oxidant start->incubate terminate Terminate Reaction with TCA incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge react React Supernatant with TBA centrifuge->react heat Heat to Develop Color react->heat measure Measure Absorbance at 532 nm heat->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze Griess_Workflow start Start: Culture Endothelial Cells treat Treat Cells with Test Compound start->treat incubate Incubate to Allow NO Production treat->incubate collect Collect Culture Supernatant incubate->collect react React Supernatant with Griess Reagent collect->react measure Measure Absorbance at 540 nm react->measure analyze Analyze Data (Quantify Nitrite) measure->analyze

References

(-)-Carvedilol in Hypertension: A Cross-Study Comparative Analysis of Patient Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the clinical efficacy and mechanistic profile of (-)-Carvedilol in the management of hypertension, with direct comparisons to other major antihypertensive agents.

Introduction

This compound is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, distinguishing it from traditional beta-blockers.[1][2][3][4] This dual mechanism of action contributes to its unique hemodynamic profile, characterized by a reduction in blood pressure through decreased vascular resistance without a significant change in cardiac output.[1][5] This guide provides a detailed cross-study comparison of this compound's impact on patient outcomes in hypertension, supported by quantitative data from various clinical trials and a review of its underlying signaling pathways.

Comparative Efficacy in Blood Pressure Reduction

Multiple clinical studies have demonstrated that this compound is effective in lowering blood pressure in patients with mild to moderate essential hypertension.[1][6] Its efficacy is comparable, and in some instances superior, to other classes of antihypertensive drugs.

Key Comparative Findings:

  • vs. Traditional Beta-Blockers (Atenolol, Metoprolol): this compound (25 mg once daily) has been shown to decrease arterial blood pressure to a greater extent than atenolol in patients with moderate and essential hypertension.[1] In a comparative study with metoprolol, this compound (50 mg) demonstrated a much stronger reduction in diastolic blood pressure at rest and during exercise.[7] The GEMINI trial, involving 1,235 patients with hypertension and type 2 diabetes, found that carvedilol lowered systolic and diastolic blood pressure to the same extent as metoprolol.[1]

  • vs. ACE Inhibitors (Captopril, Enalapril): A review of three different studies reported that the extent of blood pressure reduction with carvedilol was similar to that achieved by the ACE inhibitor captopril.[1] In a 6-month double-blind trial with 250 hypertensive patients with dyslipidemia, carvedilol (25-50 mg o.d.) and captopril (25-50 mg o.d.) produced comparable reductions in supine systolic/diastolic blood pressures (23/19 mmHg for carvedilol vs. 20/18 mmHg for captopril).[8] A separate study comparing carvedilol to enalapril in patients with mild to moderate hypertension found similar blood pressure-lowering effects.[9]

  • vs. Calcium Channel Blockers (Nifedipine): Comparative studies have shown that carvedilol reduces blood pressure to a similar extent as slow-release nifedipine.[1][4]

  • vs. Diuretics (Hydrochlorothiazide): The blood pressure reduction with carvedilol is comparable to that of hydrochlorothiazide.[1] Furthermore, combination therapy of carvedilol with a thiazide diuretic has an additive antihypertensive effect.[1][4]

Table 1: Comparative Blood Pressure Reduction with this compound vs. Other Antihypertensives
Comparator DrugStudy PopulationCarvedilol DosageComparator DosageDurationChange in Systolic BP (mmHg) with CarvedilolChange in Diastolic BP (mmHg) with CarvedilolChange in Systolic BP (mmHg) with ComparatorChange in Diastolic BP (mmHg) with ComparatorReference
AtenololMild to moderate essential hypertension25-50 mg once daily50-100 mg once daily8 weeks-18-15-17-14[10]
MetoprololHypertension50 mg200 mgNot SpecifiedSignificant ReductionStronger Reduction than MetoprololSignificant ReductionSignificant Reduction[7]
CaptoprilMild to moderate essential hypertension with dyslipidemia25-50 mg o.d.25-50 mg o.d.6 months-23-19-20-18[8]
LabetalolHypertension12.5-25 mg twice daily100-400 mg twice dailyLong-termEquivalent to LabetalolEquivalent to LabetalolEquivalent to LabetalolEquivalent to Labetalol[11]
PlaceboHypertension6.25-50 mg/day (once or twice daily)N/A4 weeks-7.2 (once daily), -10.9 (twice daily)-10.6 (twice daily)-4.1-3.4[11][12]

Impact on Metabolic Profiles and Other Patient Outcomes

Beyond blood pressure control, this compound has demonstrated favorable effects on metabolic parameters, which is a significant advantage over some traditional beta-blockers.

  • Glycemic Control: In the GEMINI trial, patients with hypertension and type 2 diabetes treated with carvedilol had a lower discontinuation rate due to poor glycemic control compared to those on metoprolol (0.6% vs. 2.2%).[1] Carvedilol also had no adverse effect on HbA1c values.[1] The HOMA-IR index, a measure of insulin resistance, significantly decreased by about 9% with carvedilol in the GEMINI trial.[5]

  • Lipid Metabolism: A study comparing carvedilol and captopril in hypertensive patients with dyslipidemia showed that both drugs had favorable effects on serum lipids.[8] Carvedilol treatment led to an 11% increase in HDL-C, an 11% decrease in total cholesterol, a 16% decrease in LDL-C, and a 13% decrease in triglycerides.[8]

  • Renal Function: this compound has been shown to have renoprotective effects, decreasing renal vascular resistance without negatively impacting renal blood flow or glomerular filtration rate.[1]

  • Adverse Events: The most common adverse events reported with carvedilol are generally mild and include headache, dizziness, vertigo, and fatigue.[6][10] The incidence of cough with carvedilol is significantly lower than with ACE inhibitors like enalapril.[9]

Table 2: Impact of this compound on Metabolic and Other Patient Outcomes
Outcome MeasureComparator DrugStudy FindingReference
Glycemic Control (HbA1c)MetoprololNo adverse effect with Carvedilol.[1]
Insulin Resistance (HOMA-IR)Metoprolol~9% decrease with Carvedilol.[5]
Lipid Profile (HDL-C)Captopril11% increase with Carvedilol vs. 8% with Captopril.[8]
Lipid Profile (Total Cholesterol)Captopril11% decrease with Carvedilol vs. 10% with Captopril.[8]
Lipid Profile (LDL-C)Captopril16% decrease with Carvedilol vs. 12% with Captopril.[8]
Lipid Profile (Triglycerides)Captopril13% decrease with Carvedilol vs. 14% with Captopril.[8]
Adverse Events (Cough)EnalaprilNo patients on Carvedilol reported frequent cough vs. 12% on Enalapril.[9]

Experimental Protocols and Methodologies

The findings presented in this guide are derived from a variety of clinical trials, predominantly randomized controlled trials (RCTs), which are considered the gold standard for evaluating treatment efficacy.

General Methodological Approach in Cited Studies:

  • Study Design: Most studies were double-blind, randomized, and often multicenter, comparing this compound to a placebo or an active comparator.[7][8][9][10][12]

  • Patient Population: The studies typically enrolled adult patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95-115 mmHg).[8][9] Some trials focused on specific patient populations, such as those with type 2 diabetes or dyslipidemia.[1][8]

  • Treatment Protocol: Treatment usually began with a placebo run-in phase, followed by randomization to receive either this compound or the comparator drug.[8][10] Dosages were often titrated based on blood pressure response.[9][10] For instance, carvedilol was often initiated at 12.5 mg or 25 mg once daily and could be uptitrated to 50 mg daily.[6][9][10]

  • Efficacy Endpoints: The primary efficacy endpoint was typically the change in sitting or supine systolic and diastolic blood pressure from baseline to the end of the treatment period.[10] Other endpoints included the percentage of patients achieving a target blood pressure (e.g., diastolic BP ≤ 90 mmHg).[10][12]

  • Safety and Tolerability Assessment: Adverse events were systematically recorded at each study visit. Laboratory tests, including fasting serum lipids and electrocardiograms, were also monitored.[10]

Signaling Pathways and Mechanism of Action

This compound's unique pharmacological profile stems from its ability to block multiple adrenergic receptors.

Key Mechanistic Actions:

  • Beta-1 and Beta-2 Adrenergic Receptor Blockade: By blocking these receptors, primarily located in the heart, carvedilol reduces heart rate and the force of cardiac contraction, leading to decreased cardiac output.[2]

  • Alpha-1 Adrenergic Receptor Blockade: Blockade of alpha-1 receptors in vascular smooth muscle leads to vasodilation, reducing total peripheral resistance.[2][3] This is a key differentiator from many other beta-blockers and contributes significantly to its blood pressure-lowering effect.

  • Beta-Arrestin Signaling: Research suggests that carvedilol may uniquely stimulate β-arrestin signaling, a pathway that is independent of G-protein coupling.[13] This could contribute to its beneficial effects in heart failure.[13]

  • Antioxidant Properties: Carvedilol also possesses antioxidant properties, which may offer additional cardiovascular protection.[2][12]

Carvedilol This compound Beta1AR β1-Adrenergic Receptor (Heart) Carvedilol->Beta1AR Blocks Beta2AR β2-Adrenergic Receptor (Lungs, Vasculature) Carvedilol->Beta2AR Blocks Alpha1AR α1-Adrenergic Receptor (Vasculature) Carvedilol->Alpha1AR Blocks BetaArrestin β-Arrestin Signaling Carvedilol->BetaArrestin Stimulates Gs Gs Protein Activation Beta1AR->Gs Gq Gq Protein Activation Alpha1AR->Gq Vasodilation Vasodilation (↓ Peripheral Resistance) Alpha1AR->Vasodilation Blockade leads to AC Adenylyl Cyclase Activation Gs->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HeartEffects ↓ Heart Rate ↓ Contractility ↓ Cardiac Output PKA->HeartEffects BP_Reduction Blood Pressure Reduction HeartEffects->BP_Reduction PLC Phospholipase C Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Vasodilation->BP_Reduction ERK ERK1/2 Activation BetaArrestin->ERK

Caption: Signaling pathway of this compound.

Screening Patient Screening (Mild-to-Moderate Hypertension) Placebo Placebo Run-in (e.g., 4 weeks) Screening->Placebo Randomization Randomization Placebo->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator Drug Randomization->GroupB Titration Dose Titration (e.g., 4-8 weeks) GroupA->Titration GroupB->Titration Maintenance Maintenance Phase (e.g., 6 months) Titration->Maintenance FollowUp Follow-up Assessments (BP, Labs, AEs) Maintenance->FollowUp Analysis Data Analysis (Comparison of Outcomes) FollowUp->Analysis

References

Efficacy of (-)-Carvedilol Versus ACE Inhibitors in Preclinical Hypertensive Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (-)-Carvedilol and Angiotensin-Converting Enzyme (ACE) inhibitors in various preclinical models of hypertension. The information presented is collated from a range of experimental studies, offering a detailed overview of their respective mechanisms of action, hemodynamic effects, and impact on end-organ damage.

Introduction

Hypertension is a major risk factor for cardiovascular and renal diseases. Both this compound, a third-generation beta-blocker with vasodilating properties, and ACE inhibitors are widely used in the clinical management of hypertension. This guide focuses on the preclinical evidence that forms the basis of our understanding of their therapeutic effects.

This compound is a non-selective beta-adrenoreceptor antagonist (β1 and β2) and an alpha-1 adrenoreceptor blocker. This dual action results in both reduced heart rate and cardiac output, as well as vasodilation, leading to a decrease in blood pressure.

ACE inhibitors , such as captopril, enalapril, lisinopril, and ramipril, act by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also leads to an increase in the vasodilator bradykinin.[1]

Comparative Efficacy in Hypertensive Models

The following tables summarize the quantitative data from various preclinical studies comparing the effects of this compound and ACE inhibitors on key cardiovascular and renal parameters.

Effects on Blood Pressure and Heart Rate
Model Drug(s) Dose Effect on Systolic Blood Pressure (SBP) Effect on Heart Rate (HR) Citation
Spontaneously Hypertensive Rats (SHR)This compound3-30 mg/kg, p.o.Dose-dependent decreaseDose-dependent decrease[2]
Spontaneously Hypertensive Rats (SHR)This compound10 mg/kg/day, p.o. for 5 daysSignificant decreaseSignificant decrease (bradycardia)[2]
Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)This compoundNot specifiedNo significant alterationSignificant reduction[3][4]
Renal Hypertensive Rats (one kidney, one clip)This compound3-30 mg/kg, p.o.Dose-dependent decreaseDose-dependent decrease[2]
DOCA/salt RatsThis compound3-30 mg/kg, p.o.Dose-dependent decreaseDose-dependent decrease[2]
Partial Ablation-Induced Chronic Renal Failure in RatsThis compound~70 mg/kg/day in foodNot explicitly stated to be compared directly to control, but renal parameters improvedNot specified[5]
Partial Ablation-Induced Chronic Renal Failure in RatsCaptopril~38 mg/kg/day in drinking fluidNot explicitly stated to be compared directly to control, but renal parameters improvedNot specified[5]
Hypertensive Crisis in HumansCarvedilol25 mg, oralMaximal fall of 23.5% at 180 minSignificant decrease of 10.9% at 30 min[6]
Hypertensive Crisis in HumansCaptopril25 mg, oralMaximal fall of 23.3% at 165 minNo significant change[6]
Effects on Renal Function and Pathology
Model Drug(s) Dose Key Findings Citation
Partial Ablation-Induced Chronic Renal Failure in RatsThis compound~70 mg/kg/day in food- Urinary protein excretion: 60 +/- 21 mg/day (vs. 133 +/- 27 mg/day in control)- Serum creatinine: 0.63 +/- 0.09 mg/dl (vs. 1.4 +/- 0.3 mg/dl in control)- Serum urea nitrogen: 11.3 +/- 1.2 mg/dl (vs. 19.2 +/- 3.9 mg/dl in control)- Reduced glomerular hypertrophy and glomerulosclerosis[5][7]
Partial Ablation-Induced Chronic Renal Failure in RatsCaptopril~38 mg/kg/day in drinking fluid- Urinary protein excretion: 35 +/- 9 mg/day (vs. 133 +/- 27 mg/day in control)- Serum creatinine: 0.82 +/- 0.05 mg/dl (vs. 1.4 +/- 0.3 mg/dl in control)- Serum urea nitrogen: 14.1 +/- 1.5 mg/dl (vs. 19.2 +/- 3.9 mg/dl in control)- Reduced glomerular hypertrophy and glomerulosclerosis- Significantly higher plasma renin activity compared to carvedilol and control[5][7]
Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) on high fat/salt dietThis compoundNot specified- Reduced urinary protein excretion to 37 +/- 15 mg/day (vs. 251 +/- 120 mg/day in untreated)- Reduced renal fibrosis and damage- Reduced renal TGF-β mRNA expression[3][4]
Effects on Cardiac and Vascular Remodeling
Model Drug(s) Dose Key Findings Citation
Spontaneously Hypertensive Rats (SHR)This compound20 mg/kg/day, p.o. from 5 to 14 weeks of age- Significantly reduced ventricle/body weight by ~9.0%- Significant reductions in medial cross-sectional area of mesenteric artery- Direct anti-mitogenic activity on vascular smooth muscle cells[8]
L-NAME Hypertensive RatsThis compound30 mg/kg/day, p.o. for 8 weeks- Comparable reduction of systolic and mean arterial pressure to amlodipine- Completely prevented left ventricular collagen deposition and aortic morphometric alterations- Decreased expression of TGF-β, TNF-α, and IL-6 in left ventricle and aorta[9]
Syrian Cardiomyopathic Hamster (Dilated Cardiomyopathy Model)This compound1 mg/kg/day for 5 months- Increased Cardiac Output Index by 20%- Reduced LVESV by 28%- Increased Ejection Fraction by 15%[10]
Syrian Cardiomyopathic Hamster (Dilated Cardiomyopathy Model)Enalapril + Losartan25 mg/kg/day + 10 mg/kg/day for 5 months- Increased Cardiac Output Index by 53%- Decreased LVEDV by 30% and LVESV by 62%- Increased Ejection Fraction by 48%[10]
Angiotensin II-induced Abdominal Aortic Aneurysm in MiceRamipril2.5 mg/30g/day for 8 weeks- Smaller aortic diameter compared to saline- Significantly smaller percentage change in aortic diameter compared to saline- Relatively well-preserved aortic walls[11]
Angiotensin II-induced Abdominal Aortic Aneurysm in MiceCarvedilol3.125 mg/30g/day for 8 weeks- Smaller aortic diameter compared to saline- Significantly smaller percentage change in aortic diameter compared to saline- Markedly decreased MCP-1 levels (similar to ramipril)[11]

Signaling Pathways

The distinct mechanisms of action of this compound and ACE inhibitors are visualized in the following diagrams.

Carvedilol_Signaling_Pathway cluster_adrenergic Adrenergic Signaling cluster_carvedilol This compound Action cluster_effects Physiological Effects Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Gq Gq Alpha1_Receptor->Gq Gs Gs Beta1_Receptor->Gs PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Reduced_Vasoconstriction Vasodilation AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Heart_Effects ↑ Heart Rate ↑ Contractility PKA->Heart_Effects Reduced_Heart_Effects ↓ Heart Rate ↓ Contractility Carvedilol This compound Carvedilol->Alpha1_Receptor Blocks Carvedilol->Beta1_Receptor Blocks Reduced_BP ↓ Blood Pressure Reduced_Vasoconstriction->Reduced_BP Reduced_Heart_Effects->Reduced_BP

Figure 1: Signaling pathway of this compound.

ACE_Inhibitor_Signaling_Pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_bradykinin Bradykinin Pathway cluster_acei ACE Inhibitor Action cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Inactive_Fragments Inactive Fragments AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Reduced_Vasoconstriction ↓ Vasoconstriction Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Reduced_Retention ↓ Sodium & Water Retention Bradykinin Bradykinin Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Increased_Vasodilation ↑ Vasodilation ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits Reduced_BP ↓ Blood Pressure Reduced_Vasoconstriction->Reduced_BP Reduced_Retention->Reduced_BP Increased_Vasodilation->Reduced_BP

Figure 2: Signaling pathway of ACE inhibitors.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical studies cited in this guide.

Animal Models of Hypertension
  • Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[12] These rats develop hypertension without any specific intervention and are a widely used model to study the pathophysiology of hypertension and the effects of antihypertensive drugs.[12]

  • L-NAME-Induced Hypertension: This model involves the chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase. The resulting decrease in nitric oxide production leads to endothelial dysfunction and a sustained increase in blood pressure.

  • Renal Hypertensive Models:

    • One-Kidney, One-Clip (1K1C): In this surgical model, one kidney is removed, and a clip is placed on the renal artery of the remaining kidney, leading to renin-dependent hypertension.

    • Partial Renal Ablation: This model of chronic renal failure involves the surgical removal of a significant portion of the renal mass, leading to hypertension and progressive kidney disease.[5][7]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model involves the administration of the mineralocorticoid DOCA and a high-salt diet, resulting in volume-dependent hypertension.

Measurement of Cardiovascular Parameters
  • Blood Pressure:

    • Tail-Cuff Method: A non-invasive method where an inflatable cuff is placed around the rat's tail to measure systolic blood pressure.[13]

    • Telemetry: An invasive method involving the surgical implantation of a pressure transducer that allows for continuous and direct measurement of blood pressure and heart rate in conscious, freely moving animals.

  • Heart Rate: Typically measured concurrently with blood pressure using either the tail-cuff system or telemetry.

Assessment of End-Organ Damage
  • Cardiac Hypertrophy and Remodeling:

    • Gravimetric Analysis: Measurement of heart weight to body weight ratio.

    • Histological Analysis: Staining of heart tissue sections (e.g., with hematoxylin and eosin or Masson's trichrome) to assess myocyte size, fibrosis, and collagen deposition.

    • Western Blot Analysis: Quantification of protein expression levels of markers for hypertrophy, fibrosis, and apoptosis.

  • Renal Damage:

    • Biochemical Analysis: Measurement of serum creatinine, blood urea nitrogen (BUN), and urinary protein excretion.[5]

    • Histological Analysis: Staining of kidney sections to evaluate glomerulosclerosis, tubular atrophy, and interstitial fibrosis.[5]

    • Gene Expression Analysis: Measurement of mRNA levels of profibrotic and inflammatory markers, such as TGF-β.[3]

Experimental Workflow Example: Spontaneously Hypertensive Rat Study

Experimental_Workflow start Start: Acclimatize SHR (e.g., 1 week) baseline Baseline Measurements - Blood Pressure (Tail-cuff) - Heart Rate - Body Weight start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment_carvedilol Group 1: This compound (e.g., 10 mg/kg/day, p.o.) randomization->treatment_carvedilol treatment_acei Group 2: ACE Inhibitor (e.g., Captopril 30 mg/kg/day, p.o.) randomization->treatment_acei control Group 3: Vehicle Control randomization->control daily_treatment Daily Dosing (e.g., 4-8 weeks) treatment_carvedilol->daily_treatment treatment_acei->daily_treatment control->daily_treatment weekly_monitoring Weekly Monitoring - Blood Pressure - Heart Rate - Body Weight daily_treatment->weekly_monitoring weekly_monitoring->daily_treatment Repeat for duration of study end_of_study End of Study: Terminal Procedures weekly_monitoring->end_of_study hemodynamics Final Hemodynamic Measurements (e.g., Telemetry) end_of_study->hemodynamics tissue_collection Tissue Collection (Heart, Kidneys, Aorta) end_of_study->tissue_collection analysis Data Analysis hemodynamics->analysis histology Histological Analysis (Fibrosis, Hypertrophy) tissue_collection->histology biochemistry Biochemical Analysis (Serum/Urine Markers) tissue_collection->biochemistry western_blot Western Blot (Protein Expression) tissue_collection->western_blot histology->analysis biochemistry->analysis western_blot->analysis

Figure 3: A generalized experimental workflow for a comparative study in SHRs.

Discussion and Conclusion

The preclinical data presented in this guide demonstrate that both this compound and ACE inhibitors are effective in lowering blood pressure in various hypertensive models.

  • In models of genetic hypertension (SHR) , this compound has been shown to effectively reduce both blood pressure and heart rate, and to mitigate cardiac and vascular hypertrophy.[2][8]

  • In models of renal dysfunction , both this compound and captopril have demonstrated protective effects, improving glomerular filtration rate and reducing proteinuria and histological damage.[5][7] Notably, captopril appeared to have a more pronounced effect on reducing proteinuria in one study.[5]

  • In the L-NAME model , which is characterized by endothelial dysfunction, this compound showed comparable blood pressure-lowering effects to amlodipine and was effective in preventing cardiac and aortic remodeling.[9]

  • In a model of dilated cardiomyopathy , a combination of enalapril and losartan was more effective than this compound alone in improving cardiac function, suggesting a critical role for RAAS blockade in this context.[10]

  • A study on abdominal aortic aneurysm showed similar efficacy between ramipril and this compound in limiting the expansion of the aneurysm.[11]

This guide provides a foundational overview based on available preclinical data. Further head-to-head comparative studies with a broader range of ACE inhibitors and in diverse hypertensive models are warranted to fully elucidate the relative efficacies and specific applications of these important classes of antihypertensive agents.

References

Safety Operating Guide

Proper Disposal of (-)-Carvedilol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of (-)-Carvedilol, ensuring compliance and minimizing environmental impact.

Hazard and Transportation Data

This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1][2][3] Therefore, it is imperative to prevent its release into the environment.[1][2][3] For transportation purposes, this compound waste is regulated as an environmentally hazardous substance.

ParameterValueSource
UN Number UN3077[4]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s.[4]
Hazard Class 9[4]
Packing Group III[4]
Environmental Hazard Toxic to aquatic life with long lasting effects.[1][2][3][5]

Waste Classification

Based on available Safety Data Sheets (SDS), this compound is not explicitly categorized as a P-listed or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Furthermore, it does not typically exhibit the characteristics of ignitability, corrosivity, or reactivity.[2] While a formal toxicity characteristic leaching procedure (TCLP) would be required for a definitive determination, for the purposes of laboratory disposal, it is often managed as a non-RCRA hazardous pharmaceutical waste.[6][7] However, it is the generator's responsibility to make a final waste determination in accordance with federal, state, and local regulations.

Experimental Protocol: Laboratory-Scale Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound typically generated in a research laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect all solid this compound waste, including unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, in a designated, compatible, and clearly labeled waste container.[1]

  • The container should be kept closed when not in use and stored in a well-ventilated, secure area away from incompatible materials.[1]

3. Labeling:

  • Label the waste container with the words "Non-Hazardous Pharmaceutical Waste for Incineration" (or as required by your institution's waste management plan) and "this compound".

  • Include the accumulation start date and the name of the generating laboratory.

4. Spill Management:

  • In case of a spill, avoid generating dust.[1][8]

  • Moisten the spilled material with water and carefully sweep or vacuum it into the designated waste container.[8]

  • Clean the spill area thoroughly.

5. Final Disposal:

  • The primary and recommended method for the disposal of this compound is incineration by a licensed chemical destruction plant or hazardous waste management company.[1]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or designated waste management provider.

  • Do not dispose of this compound down the drain or in the regular trash.[1] This is to prevent contamination of water systems due to its aquatic toxicity.[1][2][3][5]

6. Documentation:

  • Maintain records of the waste generation, collection, and disposal in accordance with your institution's policies and regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste from a laboratory setting.

Carvedilol_Disposal_Workflow cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Storage & Disposal gen Generate this compound Waste (Unused chemical, contaminated labware) char Characterize Waste: Review SDS and Regulations gen->char is_rcra Is it a RCRA Hazardous Waste? char->is_rcra collect_non_haz Collect in Designated 'Non-Hazardous Pharmaceutical Waste' Container is_rcra->collect_non_haz No collect_haz Collect in Designated 'Hazardous Waste' Container is_rcra->collect_haz Yes label_non_haz Label Container: 'For Incineration - Carvedilol' collect_non_haz->label_non_haz label_haz Label Container with Hazardous Waste Label collect_haz->label_haz store Store in a Secure, Well-Ventilated Area label_non_haz->store label_haz->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs incineration Dispose via Licensed Incineration Facility contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for (-)-Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory professionals handling (-)-Carvedilol. Adherence to these protocols is mandatory to ensure personnel safety and proper disposal of hazardous materials.

This compound, a potent beta-blocker, requires careful handling to avoid potential health risks, including sensitization and adverse pharmacological effects upon accidental exposure.[1][2] The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment for various laboratory activities.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Primary: Disposable lab coat, nitrile gloves (double-gloving recommended), safety glasses with side shields.[2] - Secondary (if significant dust is generated): A powered air-purifying respirator (PAPR) with HEPA filters or a full-face respirator.[3][4] Use a ventilated balance enclosure or a glove box.[2]
Solution Preparation - Primary: Disposable lab coat, nitrile or other impervious gloves, chemical splash goggles or a full-face shield.[2][3] - Secondary: Work in a well-ventilated area or under a chemical fume hood.
General Laboratory Handling - Primary: Lab coat, safety glasses, and appropriate gloves.[5]
Spill Cleanup (Solid) - Primary: Wear protective clothing, gloves, safety glasses, and a dust respirator.[4] - Secondary: Use a PAPR with HEPA filters, disposable outerwear, and a head cover for larger spills.[2]
Waste Disposal - Primary: Lab coat, gloves, and safety glasses.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds is recommended.

  • Engineering Controls: All work with solid this compound that may generate dust should be conducted in a containment device such as a chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[2] Ensure good ventilation in the work area.[5][6]

  • Personal Hygiene: Avoid all personal contact with the material, including inhalation of dust.[4] Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1][4]

  • Clothing: Wear a lab coat and long-sleeved protective clothing.[5] Contaminated work clothes should be laundered separately.[1][4] Do not wear protective garments in common areas.[2]

Disposal Plan:

This compound is toxic to aquatic life with long-lasting effects.[7] Therefore, it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, weighing paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and should include the chemical name "this compound".

  • Spill Residues: For spills, after cleanup, place all collected material and cleaning supplies into the hazardous waste container.[4]

  • Decontamination: Clean all equipment and work surfaces with a suitable detergent or solvent after use.[2]

  • Final Disposal: Dispose of the hazardous waste container in accordance with local, regional, and national environmental regulations.[3] Do not dispose of this compound down the drain or in the regular trash.[3] For unused or expired medicine in a non-laboratory setting, drug take-back programs are the best option.[8][9] If such programs are unavailable, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or kitty litter, placing it in a sealed bag, and then into the household trash.[8][10]

Workflow for Donning and Doffing PPE

To ensure safety and prevent contamination, a strict procedure for putting on (donning) and taking off (doffing) PPE must be followed.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer layer last if double-gloving) Don3->Don4 Handwash1 Wash Hands Don4->Handwash1 Enter Work Area Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Handwash2 Wash Hands Thoroughly Doff4->Handwash2 Start Start Handling Start->Don1 End Leave Area Handwash2->End

Caption: PPE Donning and Doffing Workflow for this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Carvedilol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(-)-Carvedilol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。